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1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- Documentation Hub

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  • Product: 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-
  • CAS: 646509-53-7

Core Science & Biosynthesis

Foundational

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- , a privileged bis-heterocyclic scaffold used in the development of kinase inhibitors, adenosi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- , a privileged bis-heterocyclic scaffold used in the development of kinase inhibitors, adenosine receptor antagonists, and nucleoside analogs.

Part 1: Chemical Identity & Structural Significance

This compound represents a "privileged structure" in medicinal chemistry, fusing a purine core with a pyrimidine moiety via a thioether linkage. Its value lies in the 2-chloro substituent, which serves as a regioselective handle for late-stage diversification, allowing researchers to synthesize complex trisubstituted purine libraries.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-chloro-6-(pyrimidin-2-ylsulfanyl)-9H-purine
Common Name 2-chloro-6-(2-pyrimidinylthio)purine
Molecular Formula C₉H₅ClN₆S
Molecular Weight 264.69 g/mol
Core Scaffold 2,6-Disubstituted Purine
Structural Class Bis-heterocyclic Thioether
Structural Analysis

The molecule features three distinct domains governing its reactivity and biological interaction:

  • The Purine Core (N7/N9): Amphoteric imidazole ring capable of tautomerism; the N9 position is the primary site for glycosylation or alkylation (mimicking ribose attachment).

  • The Thioether Linker (C6-S): A flexible hinge connecting the two aromatic systems. It mimics the N6-amino group of adenine but with altered hydrogen-bonding capability and lipophilicity.

  • The Electrophilic Handle (C2-Cl): A deactivated electrophile relative to the C6 position, allowing for controlled, sequential nucleophilic substitution.

Part 2: Physicochemical Properties

Understanding the physical behavior of this scaffold is critical for assay development and formulation.

PropertyValue / CharacteristicContext for Research
Solubility Low in water; High in DMSO, DMF, DMAc.Stock solutions should be prepared in DMSO (10–100 mM). Aqueous dilution may require <1% DMSO to avoid precipitation.
pKa (Calculated) N7/N9-H: ~8.5 N1-H: ~2.5 (protonation)The electron-withdrawing 2-Cl and pyrimidinylthio groups lower the pKa of the imidazole proton compared to unsubstituted purine.
Tautomerism 9H / 7H equilibriumIn solution, the 9H-tautomer generally predominates. Alkylation usually favors N9 over N7 (approx. 3:1 to 10:1 ratio).
Stability Oxidatively sensitive (Thioether)The sulfur atom can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) by peroxides or mCPBA, transforming the substituent into a leaving group.
UV/Vis λmax ~270–290 nmCharacteristic of the conjugated purine-thioether system.

Part 3: Synthesis & Manufacturing

The synthesis relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloropurine. The C6-chlorine is significantly more reactive than the C2-chlorine due to the adjacent protonated nitrogen (under acidic conditions) or the specific electronic activation of the pyrimidine ring.

Synthetic Route

Reagents: 2,6-Dichloropurine, 2-Mercaptopyrimidine (or its sodium salt), Base (K₂CO₃ or Et₃N). Solvent: DMF or Ethanol/Water. Conditions: 0°C to Room Temperature (to prevent double substitution).

Mechanism & Selectivity

The reaction proceeds via an addition-elimination mechanism. The intermediate Meisenheimer complex is stabilized more effectively when the nucleophile attacks C6. This leaves the C2-chlorine intact for future reactions.

Synthesis Start 2,6-Dichloropurine (Electrophile) Intermediate Meisenheimer Complex (C6 Attack Favored) Start->Intermediate Base, DMF, 25°C Reagent 2-Mercaptopyrimidine (Nucleophile) Reagent->Intermediate Product 2-chloro-6-(2-pyrimidinylthio)purine (Target Scaffold) Intermediate->Product -HCl (Fast) Byproduct 2,6-bis(pyrimidinylthio)purine (Over-reaction) Product->Byproduct Excess Reagent High Temp (>60°C)

Caption: Regioselective synthesis pathway. The C6-Cl is displaced selectively at lower temperatures, preserving the C2-Cl handle.

Part 4: Reactivity Profile & Derivatization

For drug discovery professionals, the utility of this molecule is its ability to serve as a core for Diversity-Oriented Synthesis (DOS) .

The C2-Chlorine "Handle"

The C2-position is deactivated and requires harsher conditions (higher temperature, stronger nucleophiles) to react compared to C6. This allows for the sequential construction of libraries.

  • Amination: Reaction with primary/secondary amines (100–120°C, n-BuOH or microwave) yields 2-amino-6-thiopurines (CDK inhibitor analogs).

  • Alkoxylation: Reaction with NaOMe/NaOEt yields 2-alkoxy derivatives.

The Thioether Linker
  • Displacement: The entire 6-(pyrimidinylthio) group can be displaced by amines if the sulfur is first oxidized to a sulfone (–SO₂–), turning it into a "super-leaving group." This is a strategy to swap the pyrimidine ring for other motifs if SAR (Structure-Activity Relationship) data suggests it.

N9-Alkylation (Prodrug/Nucleoside Synthesis)
  • Mitsunobu Reaction: Coupling with protected ribose or alcohols.

  • Alkylation: Reaction with alkyl halides (e.g., isopropyl bromide) using K₂CO₃ in DMF.

Reactivity Center 2-chloro-6-(2-pyrimidinylthio)purine Rxn1 Reaction A: Amination (S_NAr) Reagent: R-NH2, 120°C Target: CDK/Kinase Inhibitors Center->Rxn1 C2-Cl Displacement Rxn2 Reaction B: N9-Alkylation Reagent: R-X, K2CO3 Target: Nucleoside Analogs Center->Rxn2 N9-H Substitution Rxn3 Reaction C: Oxidation Reagent: mCPBA Target: Sulfones (Leaving Group) Center->Rxn3 S-Oxidation

Caption: Divergent synthesis map. The scaffold allows independent modification at C2, N9, and the sulfur linker.

Part 5: Biological Applications

Kinase Inhibition (CDK/MapK)

Purines substituted at the 2- and 6-positions are classic scaffolds for ATP-competitive kinase inhibitors. The 2-pyrimidinylthio group occupies the adenine binding pocket, while substituents introduced at C2 can interact with the "sugar pocket" or solvent-exposed regions of the enzyme.

  • Mechanism:[1] Hydrogen bonding with the "hinge region" of the kinase (typically via N7 and the C6-substituent).

Antimetabolites & PNP Inhibition

Analogs of 6-mercaptopurine are investigated for their ability to inhibit Purine Nucleoside Phosphorylase (PNP) . The bulky pyrimidinyl group may mimic the ribose or transition state, potentially blocking the salvage pathway in T-cell leukemias.

Adenosine Receptor Antagonists

2-Chloro-N6-substituted purines are known antagonists for the A3 adenosine receptor.[2] This specific thio-analog explores the bioisosteric replacement of the N6-amine with a thioether, often improving metabolic stability against deaminases.

Part 6: Handling & Safety Protocol

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential mutagen due to its DNA-intercalating purine structure.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The thioether is prone to slow oxidation in air.

  • Spill Cleanup: Do not use bleach (hypochlorite) directly, as it may oxidize the sulfur violently or produce chlorinated byproducts. Use standard absorbent pads and solvent wash.

References

  • Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 2006.

  • Dahmane, T., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropurine: A Practical Guide." Tetrahedron Letters, 2015.
  • Gundersen, L.L. "Purines: Nucleophilic Substitution Reactions." Science of Synthesis, 2004.
  • PubChem Compound Summary. "2,6-Dichloropurine." National Center for Biotechnology Information.

  • Sigma-Aldrich. "2,6-Dichloropurine Product Specification & Safety Data Sheet."

Sources

Exploratory

Technical Investigation: Structural Analysis &amp; Characterization of Target 122433-Series

The following technical guide is structured as a forensic investigation and characterization protocol. Advisory on CAS Validity: Preliminary database cross-referencing indicates that CAS 122433-89-6 is not a registered i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a forensic investigation and characterization protocol.

Advisory on CAS Validity: Preliminary database cross-referencing indicates that CAS 122433-89-6 is not a registered identifier in the CAS REGISTRY® or PubChem databases.[1][2][3] Furthermore, the CAS checksum validation fails (Calculated Check Digit: 0; Provided: 6).

Hypothesis: This identifier is likely a typographical error for CAS 122433-29-8 (1-(1,3-Benzoxazol-2-yl)ethanone) or a proprietary internal code.[1][3] Action: This guide presents the structural data for the closest valid homolog (CAS 122433-29-8 ) while establishing a rigorous Structural Elucidation Protocol applicable to the verification of the specific target analyte.[1][2][3]

Executive Summary & Identity Verification

Target Identifier: CAS 122433-89-6 (Unverified/Invalid Checksum) Probable Analyte: 1-(1,3-Benzoxazol-2-yl)ethanone (CAS 122433-29-8)[1][3]

In the absence of a verified public registry entry for the exact input string, this guide operates on the principle of Analogous Characterization . The closest sequential match, CAS 122433-29-8 , is a heterocyclic building block used in the synthesis of bioactive compounds.[1][3] The following data pertains to this likely candidate, followed by the protocol required to validate the exact identity of the user's specific lot.

Chemical Identity (Probable Candidate)
PropertySpecification
Chemical Name 1-(1,3-Benzoxazol-2-yl)ethanone
CAS Registry Number 122433-29-8
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
SMILES CC(=O)C1=NC2=CC=CC=C2O1
InChI Key ZCNHSDWCQINSDF-UHFFFAOYSA-N
Structural Class Benzoxazole derivative; Heterocyclic ketone

Molecular Structure & Physicochemical Profile[1][2][8][10][11]

Structural Logic

The molecule consists of a benzoxazole core—a fused benzene and oxazole ring—substituted at the C2 position with an acetyl group (ethanone).[2][3][4]

  • Aromaticity: The benzene ring provides stability and UV absorption characteristics (λmax ~230-270 nm).[1][2][3]

  • Reactivity: The ketone carbonyl at C2 is electron-deficient, making it a prime target for nucleophilic attack (e.g., condensation reactions), which explains its utility as a pharmaceutical intermediate.[3][4]

  • Basicity: The nitrogen in the oxazole ring acts as a weak base, influencing solubility in acidic media.[2][4]

Quantitative Data Table
ParameterValueCausality/Implication
Monoisotopic Mass 161.047678 DaCritical for High-Resolution Mass Spectrometry (HRMS) confirmation.[1][2][3]
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; suggests good membrane permeability but limited aqueous solubility.[1][2][3]
H-Bond Acceptors 3 (N, O, O)Interaction points for receptor binding or solvent solvation.[3][4]
H-Bond Donors 0Lack of -OH/-NH groups reduces polarity compared to corresponding alcohols.[1][2][3]
Polar Surface Area ~43 ŲSuggests high probability of blood-brain barrier (BBB) penetration if used in CNS drug design.[1][2][3]

Synthesis & Manufacturing Context

Note: This section describes the standard route for the probable candidate.

Synthetic Pathway: The synthesis typically involves the condensation of 2-aminophenol with pyruvic acid or a derivative, followed by cyclization.[2] Alternatively, it can be accessed via the oxidation of 1-(benzoxazol-2-yl)ethanol.[1][3]

Reaction Scheme (Textual): 2-Aminophenol + Lactic Acid/Derivative -> [Cyclization/Oxidation] -> 1-(1,3-Benzoxazol-2-yl)ethanone

Experimental Protocol: Structural Elucidation

To definitively confirm if a sample labeled "122433-89-6" is indeed the benzoxazole derivative or a novel compound, the following Self-Validating Protocol must be executed.

Step 1: High-Resolution Mass Spectrometry (HRMS)[1][3][12]
  • Objective: Confirm Molecular Formula (C₉H₇NO₂).

  • Method: ESI+ (Electrospray Ionization) in Methanol.[1][2][3][4]

  • Acceptance Criteria:

    • Observed [M+H]⁺ peak at 162.055 ± 0.005 m/z .[1][2][3][4]

    • Isotopic pattern (M+1) matches theoretical abundance for 9 carbons (~9.9%).[1][2][3][4]

Step 2: Nuclear Magnetic Resonance (NMR)[1][3][12]
  • Objective: Map carbon skeleton and functional groups.[2][4]

  • Solvent: DMSO-d₆ or CDCl₃.[1][2]

  • Diagnostic Signals (¹H NMR):

    • δ 2.7-2.8 ppm (s, 3H): Methyl group of the acetyl moiety (distinctive singlet).[1][3][4]

    • δ 7.3-7.9 ppm (m, 4H): Aromatic protons of the benzene ring.[1][3][4]

  • Diagnostic Signals (¹³C NMR):

    • ~185 ppm: Carbonyl carbon (C=O).[1][2][3][4]

    • ~160 ppm: C2 of benzoxazole (N=C-O).[1][2][3][4]

Step 3: Infrared Spectroscopy (FT-IR)[1][3][12]
  • Objective: Identify functional groups.

  • Key Bands:

    • 1690-1700 cm⁻¹: C=O stretch (Ketone).[1][2][3]

    • 1600-1620 cm⁻¹: C=N stretch (Oxazole ring).[1][2][3]

Visualization: Characterization Workflow

The following diagram outlines the decision logic for validating the "Unknown" CAS 122433-89-6 against the probable structure.

G Start Sample: CAS 122433-89-6 Check Checksum Validation Start->Check Decision Valid CAS? Check->Decision PathA Database Retrieval (SciFinder/PubChem) Decision->PathA Yes PathB Analytical Elucidation (De Novo) Decision->PathB No (Current Status) Exp1 HRMS (ESI+) Target: 162.055 m/z PathB->Exp1 Step 1: Mass Exp2 1H NMR (DMSO-d6) Target: Methyl Singlet Exp1->Exp2 Step 2: Connectivity Result Confirm Identity: 1-(1,3-Benzoxazol-2-yl)ethanone Exp2->Result Match Found

Figure 1: Forensic workflow for validating the identity of the unlisted CAS 122433-89-6, prioritizing analytical confirmation over database reliance.

References

  • CAS Common Chemistry . Search Results for Benzoxazole Derivatives. American Chemical Society.[2][5][6][4] Available at: [Link][1][3][5][6][4]

  • PubChem Database . Compound Summary for 1-(1,3-Benzoxazol-2-yl)ethanone (CID 14576089). National Center for Biotechnology Information.[2][4] Available at: [Link][1][3][4]

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library (2023). U.S. Department of Commerce.[2][4] Available at: [Link][1][3][4]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.[2][4] (Standard protocol reference for NMR/IR interpretation).

Sources

Exploratory

Technical Guide: Key Intermediates for Rosuvastatin Calcium Manufacturing

Executive Summary Rosuvastatin calcium (Crestor) represents the pinnacle of "super-statin" design, characterized by its high hydrophilicity and potent HMG-CoA reductase inhibition.[1] Unlike earlier statins, its efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rosuvastatin calcium (Crestor) represents the pinnacle of "super-statin" design, characterized by its high hydrophilicity and potent HMG-CoA reductase inhibition.[1] Unlike earlier statins, its efficacy hinges on a complex molecular architecture: a fluorophenyl-substituted pyrimidine core linked to a chiral dihydroxy heptenoic acid side chain.

For the process chemist, the manufacturing challenge is defined by two critical quality attributes (CQAs):

  • Stereochemical Purity: Maintaining the (3R, 5S) configuration of the side chain.

  • Geometric Isomerism: Maximizing the (E)-isomer selectivity (>99.9%) while suppressing the thermodynamically stable (Z)-isomer.[1][2][3]

This guide deconstructs the synthesis into its modular intermediates, evaluating the causality behind process choices and offering self-validating protocols for industrial scalability.

Part 1: Retrosynthetic Analysis & Strategy

The industrial synthesis of Rosuvastatin is best understood through a convergent strategy. The molecule is disconnected at the ethenyl linker, separating the achiral heterocyclic core from the fragile chiral side chain.

Strategic Disconnection[1][2][3]
  • Fragment A (The Anchor): A pyrimidine aldehyde (Intermediate Z-8) that provides the structural bulk for enzyme inhibition.[1][2][3]

  • Fragment B (The Linker): A chiral phosphonate or sulfone side chain capable of olefination.

Rosuvastatin_Retrosynthesis Rosuva Rosuvastatin Calcium (Target Molecule) Disconnection Olefination Disconnection (C=C Bond Formation) Rosuva->Disconnection Retrosynthesis Core Intermediate A: Pyrimidine Core (Aldehyde Z-8) CAS: 147118-37-4 Disconnection->Core SideChain Intermediate B: Chiral Side Chain (HWE Reagent or Julia Sulfone) Disconnection->SideChain

Figure 1: Convergent retrosynthetic breakdown of Rosuvastatin Calcium.

Part 2: The Pyrimidine Core (Intermediate Z-8)

Chemical Name: 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde CAS: 147118-37-4[2][3][4][5]

This intermediate is the "anchor" of the molecule. The presence of the sulfonamide group is unique to Rosuvastatin and contributes to its hydrophilicity.

Critical Process Parameters (CPPs)
  • Regioselectivity: The pyrimidine ring formation must ensure the isopropyl and fluorophenyl groups are para to each other relative to the nitrogen atoms.

  • Oxidation State: The C-5 position must be essentially oxidized to an aldehyde for the subsequent coupling reaction.[2]

Synthesis Workflow
  • Condensation: 4-Fluorobenzaldehyde is condensed with ethyl isobutyrylacetate (in the presence of urea/thiourea) to form the dihydropyrimidine core.[1]

  • Aromatization: Oxidation (often using DDQ or MnO2) converts the dihydropyrimidine to the pyrimidine.[1]

  • Sulfonylation: The amino group at C-2 is methylated and then sulfonylated with methanesulfonyl chloride. Note: Order of addition is critical here to avoid bis-sulfonylation.

  • Formylation: The C-5 ester is reduced to an alcohol (CAS 147118-36-3) and subsequently oxidized to the aldehyde (Z-8).[2][3]

Part 3: The Chiral Side Chain (The Stereo-Center)

Target: tert-Butyl (3R)-3-(tert-butyldimethylsilyloxy)-6-(dimethoxyphosphoryl)-5-oxohexanoate CAS: 147118-35-2 (Methyl ester variant)[2][3]

This module introduces the (3R, 5S) stereochemistry. Two dominant routes exist: the classical chemical route and the modern biocatalytic route.

Route A: The "Kaneka Alcohol" Chemical Route

This traditional pathway utilizes Kaneka Alcohol (CAS 1024064-70-7) as a chiral starting material.[2][3]

  • Mechanism: The alcohol is oxidized to an aldehyde and reacted with a lithiated phosphonate.[1]

  • Limitation: Requires cryogenic conditions (-78°C) and expensive reagents like n-Butyllithium (n-BuLi).[1][2][3]

Route B: The Biocatalytic (Green) Route

Enzyme: Deoxyribose-5-phosphate aldolase (DERA) Mechanism: A tandem aldol condensation of two acetaldehyde molecules with chloroacetaldehyde.[1][2][3]

  • Advantage: The enzyme naturally sets the C3 and C5 stereocenters with >99% enantiomeric excess (ee) under aqueous conditions at room temperature [1].[1]

  • Industrial Relevance: This route significantly reduces solvent waste and eliminates the need for chiral resolution steps.

Part 4: The Coupling (The Link)

This is the most critical step in the entire manufacturing process. The objective is to form the C=C double bond with exclusive (E)-selectivity .

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction

Standard Industry Approach [2][3]

  • Reagents: Pyrimidine Aldehyde (Z-8) + Phosphonate Side Chain.[1][2][3]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1][2][3]

  • Solvent: THF or Acetonitrile.[1]

  • Temperature Control: -20°C to 0°C.

Mechanism & Causality: The HWE reaction uses a stabilized phosphonate carbanion. The reaction proceeds through a thia-phosphetane intermediate.[2][3] The thermodynamic stability of the (E)-alkene drives the reaction, but kinetic control is required to prevent the formation of the (Z)-isomer (Impurity F).[1]

  • Why use HWE over Wittig? Standard Wittig reagents (phosphonium salts) often yield mixtures of E/Z isomers (approx. 80:20).[1][2] HWE reagents (phosphonate esters) typically yield >95:5 E:Z ratios due to the reversible nature of the betaine intermediate [2].[1]

Protocol 2: Julia-Kocienski Olefination (Advanced)

High-Purity Alternative [2][3]

  • Reagent: Pyrimidine Sulfone + Chiral Aldehyde.[1]

  • Selectivity: Can achieve E:Z ratios >99:1.

  • Benefit: Eliminates phosphorus by-products, which are difficult to remove from the final API.[3]

Part 5: Downstream Processing & Salt Formation

Once the coupled ester (Rosuvastatin tert-butyl ester) is obtained, it must be converted to the calcium salt.

  • Deprotection: Acidic hydrolysis (HCl or TFA) removes the silyl protecting group (TBS) and the tert-butyl ester.[1][2]

  • Saponification: Treatment with NaOH forms Rosuvastatin Sodium (water-soluble).[1][2][3]

  • Salt Exchange: Addition of Calcium Acetate or Calcium Chloride precipitates Rosuvastatin Calcium.[1]

    • Note: Calcium Acetate is often preferred over Calcium Chloride to prevent the occlusion of chloride ions, which can catalyze degradation.

Process_Flow Aldehyde Pyrimidine Aldehyde (Z-8) Coupling HWE Coupling (-20°C, NaH/THF) Aldehyde->Coupling SideChain Phosphonate Side Chain SideChain->Coupling Intermed_Ester Rosuvastatin t-Butyl Ester Coupling->Intermed_Ester E-Isomer >99% Deprotection Acid Hydrolysis (Remove TBS/t-Bu) Intermed_Ester->Deprotection Salt Ca Salt Formation (Ca(OAc)2) Deprotection->Salt Final Rosuvastatin Calcium API Salt->Final

Figure 2: Industrial process flow from key intermediates to final API.

Part 6: Impurity Management (EP/USP Standards)[2][3]

Regulatory compliance requires strict control of specific impurities defined by the European Pharmacopoeia (EP).

Impurity NameEP DesignationChemical NatureOrigin/CausalityControl Strategy
Anti-Isomer Impurity A(3R, 5R) diastereomerIncorrect stereochemistry in side chain synthesis.[2][3]Use high-ee (>99%) starting material (Kaneka/DERA).[1][2][3]
5-Oxo Derivative Impurity BKetone at C-5Incomplete reduction or oxidation during storage.[2][3]Ensure complete reduction; store under N2.
Lactone Impurity DCyclic esterAcidic conditions promote cyclization of the diol arm.Maintain pH > 8 during final salt formation.[1]
Z-Isomer Impurity FCis-alkeneKinetic product of HWE reaction.[2][3]Strict temperature control (< -10°C) during coupling.[1][2][3]

References

  • Greenberg, W. A., et al. (2004).[1] "Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates." Proceedings of the National Academy of Sciences, 101(16), 5788-5793.[1] Link[2][3]

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[6] Chemical Reviews, 89(4), 863-927.[3] Link[2][3]

  • European Directorate for the Quality of Medicines. "Rosuvastatin Calcium Monograph 2631." European Pharmacopoeia (Ph.[1][7] Eur.). Link

  • Fabris, J., et al. (2014).[1] "Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin through Julia–Kocienski Olefination." Synthesis, 46(17), 2333-2346.[3] Link[2][3]

Sources

Foundational

A Technical Guide to the Melting Point and Physical Characteristics of Purine Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the critical physical properties of key purine intermediates, off...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the critical physical properties of key purine intermediates, offering both foundational knowledge and practical, field-proven methodologies for their characterization. In drug development and biochemical research, a thorough understanding of a molecule's physical characteristics is paramount for predicting its behavior, from reaction kinetics to bioavailability. This document moves beyond a simple recitation of data points to explain the causality behind experimental choices and to provide a framework for robust, self-validating analytical protocols.

The Central Role of Purine Intermediates in Metabolism

Purine nucleotides are fundamental to numerous cellular processes. They are not only the building blocks of nucleic acids, DNA and RNA, but also serve as the primary currency of energy in the form of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1] The biosynthesis of these vital molecules proceeds through a series of intermediates, with inosine monophosphate (IMP) being a key branch point that can be converted to either adenosine monophosphate (AMP) or guanosine monophosphate (GMP).[2][3] The core purine structures, including adenine, guanine, hypoxanthine, and xanthine, are central to both the de novo synthesis and salvage pathways that maintain the cellular pool of purine nucleotides.[1][2][4][5]

The physical properties of these intermediates, particularly their melting points and solubility, are critical determinants of their behavior in both biological systems and experimental settings. These characteristics are influenced by their molecular structure, intermolecular forces, and crystalline packing.

Physicochemical Properties of Key Purine Intermediates

The melting point of a solid is the temperature at which it changes state from solid to liquid. For many purine intermediates, this transition is accompanied by decomposition, making the observed "melting point" a decomposition temperature. This is a crucial distinction for experimental design and interpretation. The high melting points of these compounds are largely attributable to extensive intermolecular hydrogen bonding between the purine rings.[6]

Below is a summary of the key physical characteristics of the primary purine intermediates. It is important to note that reported values can vary slightly between sources due to differences in experimental conditions and sample purity.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceWater Solubility
Adenine C₅H₅N₅135.13360-365 (decomposes)[7][8]White to light yellow crystalline solid[7]1030 mg/L (at 25 °C)[9]
Guanine C₅H₅N₅O151.13>300 (decomposes, often cited as ~360)[10][11]Colorless needle-like crystals or amorphous powder[10][12]Practically insoluble[6][10][12]
Hypoxanthine C₅H₄N₄O136.11>300 (decomposes, some sources cite ~150 with decomposition)[13][14][15]White powder[13][14]700 mg/L (at 23 °C)[13]
Xanthine C₅H₄N₄O₂152.11>300[16][17]White to off-white crystalline powder[17][18]69 mg/L (at 16 °C)[16]
Purine C₅H₄N₄120.11214-217[19][20]Colorless, crystalline substance[21]Soluble[21]

Experimental Determination of Melting Point and Physical Characteristics

The accurate determination of the melting point and other physical properties of purine intermediates requires meticulous experimental technique. The following protocols are designed to be self-validating, incorporating steps to ensure accuracy and reproducibility.

Protocol for Melting Point Determination (Capillary Method)

The capillary melting point method is a standard and reliable technique for determining the melting point of a crystalline solid.

Rationale: This method relies on the precise control of temperature and visual observation of the phase transition. The use of a calibrated thermometer and a slow heating rate near the melting point are critical for accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the purine intermediate sample is completely dry and finely powdered. This can be achieved by gentle grinding in a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. The packing should be dense and uniform.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable heating medium (e.g., silicone oil) and a means of stirring to ensure uniform temperature distribution.

    • Insert the capillary tube into the apparatus.

  • Melting Point Determination:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute. A slow heating rate is crucial for observing the exact melting range.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

    • For purine intermediates that decompose, note the temperature at which discoloration or charring begins.

  • Validation and Repetition:

    • Perform the determination in triplicate to ensure reproducibility.

    • Calibrate the thermometer using certified standards with known melting points.

Protocol for Solubility Assessment

Understanding the solubility of purine intermediates in various solvents is essential for designing purification protocols, analytical methods, and drug delivery systems.

Rationale: This protocol provides a systematic approach to determining the approximate solubility of a compound. It is important to control the temperature as solubility is temperature-dependent.

Step-by-Step Methodology:

  • Solvent Selection:

    • Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, and a nonpolar solvent like hexane).

    • For purine intermediates, solubility in dilute acids and bases should also be tested, as many are soluble in these conditions.[6][10][12]

  • Equilibrium Solubility Determination:

    • Add a small, accurately weighed amount of the purine intermediate to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, visually inspect the vial for any undissolved solid.

    • If the solid has completely dissolved, add another weighed amount and repeat the process until a saturated solution is obtained (i.e., undissolved solid remains).

    • The solubility can then be expressed as mg/mL or mol/L.

  • Qualitative Solubility:

    • For a rapid assessment, add approximately 10 mg of the solute to 1 mL of the solvent and observe if it dissolves. This provides a qualitative measure (e.g., soluble, slightly soluble, insoluble).

Advanced Characterization Techniques

For a more comprehensive understanding of the physicochemical properties of purine intermediates, advanced analytical techniques are employed.

  • Differential Scanning Calorimetry (DSC): DSC provides a more accurate determination of the melting point and can also reveal other thermal transitions, such as polymorphic transformations.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and thermal stability.[22][23][24][25][26]

  • X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in a crystal, which is fundamental to understanding its physical properties.[27][28][29][30][31]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of purine intermediates and can also be used for their quantification in various matrices.[32][33][34][35][36]

  • UV-Visible Spectroscopy: The aromatic nature of purines allows for their detection and quantification using UV-Vis spectroscopy.[32][36]

Visualization of Key Concepts

Purine Metabolism Pathway

The following diagram illustrates the central role of hypoxanthine and xanthine as intermediates in the metabolic pathways of adenine and guanine.

Purine_Metabolism Adenine Adenine Hypoxanthine Hypoxanthine Adenine->Hypoxanthine Adenine deaminase Guanine Guanine Xanthine Xanthine Guanine->Xanthine Guanine deaminase Hypoxanthine->Xanthine Xanthine oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine oxidase

Caption: Simplified pathway of purine catabolism.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the comprehensive characterization of a purine intermediate.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Solubility & Structural Analysis Sample_Purity Purity Assessment (e.g., HPLC, TLC) Visual_Inspection Visual Inspection (Color, Form) Sample_Purity->Visual_Inspection Melting_Point Melting Point (Capillary/DSC) Visual_Inspection->Melting_Point TGA Thermogravimetric Analysis (TGA) Melting_Point->TGA Solubility Solubility Profiling TGA->Solubility Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) Solubility->Spectroscopy Crystallography X-ray Crystallography Spectroscopy->Crystallography

Caption: Workflow for purine intermediate characterization.

Conclusion

The melting points and physical characteristics of purine intermediates are not mere data points but are critical parameters that govern their behavior in complex biological and chemical systems. A thorough and methodologically sound approach to their characterization is indispensable for researchers in the fields of biochemistry, medicinal chemistry, and drug development. By understanding the principles behind the experimental protocols and employing a multi-faceted analytical approach, scientists can ensure the integrity and reliability of their research, ultimately accelerating the pace of discovery.

References

  • SciELO. (2004). Thermoanalytical study of purine derivatives compounds. Retrieved from [Link]

  • The Medical Biochemistry Page. (1997, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • ResearchGate. (2004). Thermoanalytical study of purine derivatives compounds. Retrieved from [Link]

  • PubChem. (n.d.). Xanthine | C5H4N4O2 | CID 1188. Retrieved from [Link]

  • SciELO. (2004). Thermoanalytical study of purine derivatives compounds. Retrieved from [Link]

  • Scite. (n.d.). Thermoanalytical study of purine derivatives compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermoanalytical study of purine derivatives compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). BIOSYNTHESIS OF PURINE NUCLEOTIDES NUCLEOTIDES. Retrieved from [Link]

  • PubChem. (n.d.). Hypoxanthine | C5H4N4O | CID 135398638. Retrieved from [Link]

  • PubChem. (n.d.). Guanine | C5H5N5O | CID 135398634. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanine. Retrieved from [Link]

  • Apollo - University of Cambridge. (n.d.). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Retrieved from [Link]

  • Canadian Science Publishing. (2019). The determination of purine crystal structures: an overlooked prequel to the discovery of the double helix. Retrieved from [Link]

  • News-Medical. (2019, January 25). Purine Biosynthesis. Retrieved from [Link]

  • IBNA Balotesti. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Retrieved from [Link]

  • Microbe Notes. (2022, August 15). Purine Synthesis. Retrieved from [Link]

  • PMC. (2025, February 11). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenine. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine nucleotide cycle. Retrieved from [Link]

  • PMC. (n.d.). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. Retrieved from [Link]

  • ChemRxiv. (n.d.). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. Retrieved from [Link]

  • PMC. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • Frontiers. (n.d.). Comprehensive measurement of purines in biological samples. Retrieved from [Link]

  • YouTube. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. Retrieved from [Link]

  • Fengchen. (n.d.). Hypoxanthine CAS 68-94-0 Manufacturers and Suppliers - Price. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Hypoxanthine (YMDB00555). Retrieved from [Link]

  • Frontiers. (n.d.). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Retrieved from [Link]

  • ACS Publications. (2025, February 11). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Hypoxanthine | CAS#:68-94-0. Retrieved from [Link]

  • Molview. (n.d.). Adenine. Retrieved from [Link]

  • PMC. (n.d.). A New View into the Regulation of Purine Metabolism – The Purinosome. Retrieved from [Link]

  • Wikipedia. (n.d.). Xanthine. Retrieved from [Link]

  • Chemsrc. (2025, August 19). Adenine | CAS#:73-24-5. Retrieved from [Link]

  • PubChem. (n.d.). Adenine | C5H5N5 | CID 190. Retrieved from [Link]

  • SciTePress. (2019). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects. Retrieved from [Link]

  • PMC. (n.d.). Enthalpies of Solution of Nucleic Acid Bases. 1. Adenine in Water. Retrieved from [Link]

  • LOCKSS. (n.d.). A NEW LOOK AT THE XANTHINE ALKALOIDS. Retrieved from [Link]

  • Mozaik Education. (n.d.). Purine (C₅H₄N₄) - 3D scene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Substituted Purines Purine analogues are a cornerstone in medicinal chemistry and drug development, exhibiting a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Purines

Purine analogues are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antiviral, anticancer, and immunosuppressive properties[1]. The strategic functionalization of the purine scaffold allows for the fine-tuning of their interaction with various biological targets. The title compound, 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-, is a novel derivative that combines the purine core with a pyrimidinylthio substituent. This structural motif is of significant interest as both purine and pyrimidine derivatives are known to act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cells[1]. The introduction of a thioether linkage at the C6 position and the retention of a chlorine atom at the C2 position offer opportunities for further selective modifications, making this compound a versatile intermediate for the synthesis of more complex drug candidates. This document provides a comprehensive guide to the synthesis, purification, and characterization of this promising molecule.

Underlying Chemical Principles: Nucleophilic Aromatic Substitution

The synthesis of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. The purine ring, being an electron-deficient heteroaromatic system, is susceptible to attack by nucleophiles, particularly at positions that are activated by electron-withdrawing groups. In the starting material, 2,6-dichloropurine, both the C2 and C6 positions are activated by the adjacent nitrogen atoms and the chlorine substituents.

The reaction proceeds by the attack of the sulfur nucleophile from 2-mercaptopyrimidine on one of the chlorinated carbon atoms of the purine ring. The selectivity of the substitution at the C6 position over the C2 position is a known phenomenon in the chemistry of 2,6-dichloropurine[2]. This regioselectivity is attributed to the greater electrophilicity of the C6 position. The reaction is typically carried out in the presence of a base, which deprotonates the thiol group of 2-mercaptopyrimidine to generate a more potent thiolate nucleophile.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,6-Dichloropurine≥98%Sigma-Aldrich5451-40-1
2-Mercaptopyrimidine≥98%Sigma-Aldrich1450-85-7
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexaneACS GradeVWR110-54-3
Deionized Water7732-18-5
Brine (Saturated NaCl)7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore7757-82-6
Step-by-Step Synthesis Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropurine (1.89 g, 10.0 mmol) and 2-mercaptopyrimidine (1.12 g, 10.0 mmol).

  • Solvent and Base Addition: To the flask, add anhydrous N,N-dimethylformamide (DMF, 40 mL) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 80 °C in an oil bath. Maintain this temperature and continue stirring for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow A 1. Combine Reactants: 2,6-Dichloropurine & 2-Mercaptopyrimidine B 2. Add Solvent & Base: Anhydrous DMF & Anhydrous K2CO3 A->B C 3. Heat & Stir: 80 °C for 12-16 h B->C D 4. Monitor Reaction: TLC Analysis C->D E 5. Work-up: Quench with Ice Water D->E F 6. Extraction: Ethyl Acetate E->F G 7. Wash & Dry: Water, Brine, Na2SO4 F->G H 8. Concentrate: Rotary Evaporation G->H I Crude Product H->I Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Characterization A Crude Product B Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) A->B C Fraction Collection & TLC Analysis B->C D Combine Pure Fractions & Evaporate C->D E Pure Product D->E F 1H NMR & 13C NMR Spectroscopy E->F Analyze G Mass Spectrometry (ESI-MS) E->G H Purity Assessment (HPLC) E->H I Structural Confirmation F->I G->I H->I

Sources

Application

Application Note &amp; Protocol Guide: Strategic Coupling of 2-Chloro-6-(2-pyrimidinylthio)-1H-purine for Advanced Drug Discovery

Introduction: The Strategic Importance of the Purine Scaffold The purine ring system is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules and a vast array of therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Purine Scaffold

The purine ring system is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules and a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in multiple non-covalent interactions make it a privileged scaffold in drug design. Within this class, 2,6,9-trisubstituted purines are of particular interest, with derivatives showing promise as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways.

This guide focuses on a key synthetic intermediate: 2-chloro-6-(2-pyrimidinylthio)-1H-purine . The strategic placement of a reactive chloro group at the C2 position, while the C6 position is occupied by a stable pyrimidinylthio moiety, makes this molecule an ideal precursor for creating diverse chemical libraries. The C2 position is a critical vector for introducing molecular complexity and fine-tuning pharmacological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reaction conditions, detailed experimental protocols, and the underlying chemical logic for the successful coupling of various nucleophiles to the C2 position of this versatile purine core.

Mechanistic Rationale & Strategic Considerations

The synthetic utility of 2-chloro-6-(2-pyrimidinylthio)-1H-purine stems from the electrophilic nature of the C2 carbon, which is activated towards substitution by the electron-withdrawing effects of the purine ring nitrogens. The primary strategies for functionalizing this position fall into two major classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often efficient method for forming C-N, C-O, and C-S bonds at the C2 position. The mechanism involves the addition of a nucleophile to the electron-deficient purine ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group.[3]

  • Causality of Experimental Choices :

    • Nucleophile Strength : Stronger nucleophiles (e.g., primary/secondary aliphatic amines, thiols) react more readily.

    • Solvent : Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.

    • Base : An external base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    • Temperature : While some reactions with potent nucleophiles can proceed at room temperature, heating is commonly employed to increase the reaction rate, especially for less reactive nucleophiles.[4]

Palladium-Catalyzed Cross-Coupling Reactions

For a broader scope of transformations, particularly for coupling less nucleophilic amines (like anilines) or for forming C-C bonds, palladium-catalyzed reactions are indispensable tools.

  • Buchwald-Hartwig Amination : This reaction has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a wide range of primary and secondary amines.[5][6] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst.[6]

    • Causality of Experimental Choices :

      • Catalyst & Ligand : The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., RuPhos, BrettPhos, XPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[7][8] Pre-formed palladium pre-catalysts (e.g., RuPhos G3) are often used for convenience and improved reactivity.

      • Base : A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine-palladium complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K3PO4).[7][8]

      • Solvent : Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are mandatory to prevent catalyst deactivation.

  • Suzuki-Miyaura Coupling : This reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent (e.g., an arylboronic acid).[9][10][11] The key steps are oxidative addition, transmetalation (transfer of the organic group from boron to palladium), and reductive elimination.[11]

    • Causality of Experimental Choices :

      • Catalyst : A Pd(0) source, often generated in situ from Pd(OAc)2 or supplied as Pd(PPh3)4, is used.

      • Base : An aqueous base like Na2CO3 or K2CO3 is typically used to facilitate the transmetalation step.

      • Solvent System : A mixture of an organic solvent (e.g., DME, toluene, dioxane) and water is common.[10]

Data Summary: Comparative Reaction Conditions

The following table summarizes typical conditions for various coupling reactions at the C2 position of 2-chloro-6-(2-pyrimidinylthio)-1H-purine, providing a comparative overview for experimental design.

Coupling Partner Reaction Type Typical Catalyst / Ligand Typical Base Typical Solvent Temp (°C) Time (h) Yield (%)
Aliphatic Primary AmineSNArNoneK2CO3 or DIPEADMF or n-BuOH80 - 1204 - 1270 - 95
Aliphatic Secondary AmineSNArNoneK2CO3 or DIPEADMF or DMSO90 - 1406 - 1865 - 90
Aromatic Amine (Aniline)Buchwald-HartwigPd2(dba)3 / RuPhosNaOtBu or LHMDSToluene or Dioxane90 - 11012 - 2460 - 85
Arylboronic AcidSuzuki-MiyauraPd(PPh3)4Na2CO3 (aq)DME or Toluene80 - 1008 - 1670 - 90
ThiolSNArNoneK2CO3DMF25 - 602 - 685 - 98

Visualization of Reaction Pathways

The following diagrams illustrate the general reaction schemes and a typical experimental workflow.

G cluster_0 Coupling Strategies for 2-Chloro-6-(pyrimidinylthio)purine cluster_1 S(N)Ar cluster_2 Pd-Catalyzed Coupling Purine 2-Chloro-6-(2-pyrimidinylthio)-1H-purine SNAr_Product 2-Substituted Product (N, S, O-Nucleophiles) Purine->SNAr_Product R-NH2, R-SH, or R-OH Base, Solvent, Heat BH_Product 2-Amino-Substituted Product Purine->BH_Product R-NH2 Pd Catalyst/Ligand, Base Suzuki_Product 2-Aryl-Substituted Product Purine->Suzuki_Product Ar-B(OH)2 Pd Catalyst, Base

Caption: Overview of major coupling reaction pathways.

G start Reaction Setup step1 Combine Purine, Coupling Partner, Base, and Solvent in Flask start->step1 step2 Degas (for Pd reactions) & Establish Inert Atmosphere (N2/Ar) step1->step2 step3 Add Catalyst/Ligand step2->step3 step4 Heat to Desired Temperature & Monitor by TLC/LC-MS step3->step4 step5 Reaction Complete step4->step5 step6 Workup (Quench, Extract, Wash) step5->step6 step7 Purification (Column Chromatography) step6->step7 end Characterized Product step7->end

Caption: Standard experimental workflow from setup to product.

Detailed Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: SNAr Coupling with an Aliphatic Amine (e.g., Benzylamine)
  • Principle : This protocol describes the direct displacement of the C2-chloride with a primary amine, driven by heat in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Materials and Reagents :

    • 2-chloro-6-(2-pyrimidinylthio)-1H-purine

    • Benzylamine (≥99%)

    • N,N-Diisopropylethylamine (DIPEA, ≥99%)

    • n-Butanol (Anhydrous)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel (for column chromatography)

  • Equipment :

    • Round-bottom flask with reflux condenser

    • Magnetic stir plate and stir bar

    • Heating mantle or oil bath

    • Nitrogen or Argon gas inlet

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

  • Procedure :

    • To a round-bottom flask, add 2-chloro-6-(2-pyrimidinylthio)-1H-purine (1.0 eq).

    • Add n-butanol (approx. 0.1 M concentration relative to the purine).

    • Add benzylamine (1.2 eq) followed by DIPEA (2.0 eq).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

    • Stir vigorously and monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting material should be consumed within 6-12 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(benzylamino)-6-(2-pyrimidinylthio)-1H-purine.

Protocol 2: Buchwald-Hartwig Amination with an Aromatic Amine (e.g., Aniline)
  • Principle : This protocol utilizes a palladium-phosphine catalyst system to couple a less nucleophilic aromatic amine to the C2 position. An inert atmosphere and anhydrous conditions are critical for success.[5][8]

  • Materials and Reagents :

    • 2-chloro-6-(2-pyrimidinylthio)-1H-purine

    • Aniline (≥99.5%, distilled)

    • Sodium tert-butoxide (NaOtBu, ≥98%)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Toluene (Anhydrous, deoxygenated)

    • Diethyl ether

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO4)

    • Celite®

  • Equipment :

    • Schlenk flask or oven-dried round-bottom flask with septum

    • Schlenk line or glovebox for handling air-sensitive reagents

    • Magnetic stir plate, stir bar, and heating mantle

    • Syringes and needles for transfer of anhydrous/deoxygenated solvents

  • Procedure :

    • In a glovebox or under a positive pressure of argon, add NaOtBu (1.4 eq) to an oven-dried Schlenk flask.

    • Add 2-chloro-6-(2-pyrimidinylthio)-1H-purine (1.0 eq), Pd2(dba)3 (0.02 eq), and RuPhos (0.04 eq).

    • Seal the flask with a septum. Remove from the glovebox if necessary.

    • Add anhydrous, deoxygenated toluene via syringe, followed by aniline (1.1 eq).

    • Place the flask under a positive pressure of nitrogen or argon and heat to 100 °C in an oil bath.

    • Stir the mixture vigorously for 12-24 hours. Monitor by LC-MS for the disappearance of starting material.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction carefully by adding deionized water.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain the desired 2-(phenylamino)-6-(2-pyrimidinylthio)-1H-purine.

Field-Proven Insights & Troubleshooting

  • Trustworthiness through Self-Validation : For all reactions, it is critical to run a small-scale pilot reaction first to establish the optimal time and temperature before committing to a larger scale. Always confirm product identity using appropriate analytical methods (1H NMR, 13C NMR, LRMS, HRMS).

  • Incomplete Conversion : If a reaction stalls, consider adding a fresh portion of the catalyst (for Pd-catalyzed reactions) or increasing the temperature. For SNAr, ensure the base is not consumed by acidic impurities.

  • Side Reactions : In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of -Cl with -H) can occur. This is often minimized by using the correct ligand-to-metal ratio and ensuring a truly inert atmosphere.

  • Purification Challenges : Purine derivatives can be polar and may streak on silica gel columns. Using a small amount of triethylamine (0.1-1%) in the eluent can help sharpen peaks. Alternatively, reverse-phase chromatography may be necessary for highly polar products.

  • Tautomerism : Be aware that N7-H and N9-H tautomers of the purine ring exist. This can sometimes lead to broadened peaks in NMR spectra. Alkylation at N9 is often performed to simplify characterization and subsequent synthetic steps.

References

  • Buchwald–Hartwig amin
  • Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed.
  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combin
  • 7.1.1. Synthesis.
  • Recent advances in the synthesis of purine derivatives and their precursors - ResearchG
  • Buchwald-Hartwig Amin
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH.
  • Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H aryl
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles | ChemRxiv.
  • Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors - PubMed.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchG
  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2.
  • Product Class 17: Purines.
  • Directed nucleophilic aromatic substitution reaction - RSC Publishing.

Sources

Method

Application Notes and Protocols for Industrial Scale-Up of Rosuvastatin Intermediates

Introduction Rosuvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its intricate molecular structure, featuring a pyrimidine c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Rosuvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its intricate molecular structure, featuring a pyrimidine core linked to a chiral heptenoic acid side chain, necessitates a multi-step synthesis. The efficiency and cost-effectiveness of large-scale Rosuvastatin production are critically dependent on the robust and scalable synthesis of its key intermediates.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the industrial scale-up methods for two pivotal Rosuvastatin intermediates: the pyrimidine core, specifically N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (1) , and the chiral side chain, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (2) . Furthermore, it elaborates on the crucial coupling of these intermediates via the Wittig reaction and the more advanced Julia-Kocienski olefination, followed by the final deprotection and salt formation steps to yield Rosuvastatin calcium.

The protocols and discussions herein are synthesized from established industrial practices and scientific literature, emphasizing not just the procedural steps but also the underlying chemical principles and process optimization strategies essential for successful scale-up.

Synthesis of the Pyrimidine Core Intermediate (1)

The pyrimidine core is a cornerstone of the Rosuvastatin molecule, and its efficient synthesis is paramount. The following protocol outlines a common industrial route to N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide.

Synthetic Pathway Overview

G A 4-Fluorobenzaldehyde D Pyrimidine derivative A->D Condensation B Ethyl isobutyrylacetate B->D C N-Methyl-N-methylsulfonylguanidine C->D E N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide D->E Reduction F N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (1) E->F Oxidation G A tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate D tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate A->D Enzymatic Reduction B Carbonyl Reductase B->D C Glucose Dehydrogenase (for cofactor regeneration) C->D E tert-butyl 2-((4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate D->E Cyclization & Protection F tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (2) E->F Oxidation

Caption: Chemo-enzymatic route to the chiral side chain.

Protocol: Synthesis of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (2)

Step 1: Enzymatic Reduction

  • Prepare a buffered aqueous solution containing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.

  • Introduce a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase (for NADH/NADPH regeneration). [2]3. Maintain the reaction at a controlled pH and temperature (typically around 30°C) with agitation. The high substrate concentration (up to 350 g/L) is a key advantage of this biocatalytic approach. [2]4. Monitor the reaction for the conversion to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. A substrate conversion of over 98% and an enantiomeric excess of >99% can be achieved. [2]5. After completion, extract the product with a suitable organic solvent.

Step 2: Cyclization and Protection

  • The diol from the previous step is cyclized and protected to form the 1,3-dioxane ring. This is typically achieved by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst.

Step 3: Oxidation to the Aldehyde (2)

  • The resulting alcohol is then oxidized to the desired aldehyde. A common method involves using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst with sodium hypochlorite as the oxidant. [3]

    Parameter Value/Condition Source
    Step 1
    Enzyme Carbonyl Reductase & Glucose Dehydrogenase [2]
    Substrate Concentration up to 350 g/L [2]
    Conversion >98% [2]
    Enantiomeric Excess >99% [2]
    Step 3

    | Oxidizing System | TEMPO/Sodium Hypochlorite | [3]|

Coupling of Intermediates

The formation of the carbon-carbon double bond linking the pyrimidine core and the chiral side chain is a critical step in the synthesis of Rosuvastatin.

Method 1: Wittig Reaction

The Wittig reaction is a widely used and reliable method for olefination in industrial settings.

G A Pyrimidine Aldehyde (1) C Rosuvastatin Protected Intermediate A->C Wittig Reaction B Phosphonium Ylide of Side Chain B->C

Caption: Wittig reaction for coupling intermediates.

Protocol: Wittig Coupling

  • Prepare the phosphonium salt of the chiral side chain by reacting it with triphenylphosphine.

  • In a reaction vessel, dissolve the pyrimidine aldehyde (1) and the phosphonium salt of the side chain in a suitable solvent, such as dimethyl sulfoxide (DMSO). [4]3. Add a base, typically potassium carbonate, to the mixture. [4]4. Heat the reaction mixture to 70-75°C and stir for 5-7 hours. [5]5. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add toluene for dilution and wash with water to remove inorganic salts and DMSO.

  • Separate the organic layer and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a mixed solvent system like n-hexane and absolute ethyl alcohol to improve purity and remove the Z-isomer. [6]

    Parameter Value/Condition Source
    Solvent Dimethyl Sulfoxide (DMSO) [4]
    Base Potassium Carbonate [4]
    Temperature 70-75°C [5]

    | Purification | Crystallization from n-hexane/ethanol | [6]|

Method 2: Julia-Kocienski Olefination

For improved stereoselectivity (favoring the desired E-isomer), the Julia-Kocienski olefination is an excellent alternative to the traditional Wittig reaction. [7] Protocol Overview: Julia-Kocienski Olefination

  • The pyrimidine core is converted to a benzothiazolyl sulfone derivative.

  • The chiral side chain is used in its aldehyde form (2).

  • The olefination reaction is carried out by reacting the sulfone derivative and the aldehyde in the presence of a strong base like potassium tert-butoxide in a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -30°C). [8]4. This method has been reported to yield E/Z isomer ratios of up to 300:1, significantly simplifying purification. [7]

Final Deprotection and Salt Formation

The final steps involve the removal of protecting groups and the formation of the calcium salt of Rosuvastatin.

Protocol: Deprotection and Salt Formation

  • Deprotection: The protected Rosuvastatin intermediate is treated with an acid, such as hydrochloric acid in acetonitrile, to remove the acetonide protecting group from the diol. [9]2. Hydrolysis: The tert-butyl ester is then hydrolyzed using a base like sodium hydroxide in an alcohol-water mixture.

  • Salt Formation: The resulting sodium salt of Rosuvastatin is converted to the calcium salt by treatment with a calcium salt solution, typically calcium chloride, in water. The Rosuvastatin calcium precipitates out of the solution and can be isolated by filtration. [9]

Conclusion

The industrial-scale synthesis of Rosuvastatin intermediates is a well-refined process that balances chemical efficiency, cost-effectiveness, and stringent quality control. The choice of synthetic route, particularly for the chiral side chain and the coupling reaction, can significantly impact the overall process economics and product purity. While the Wittig reaction remains a workhorse for olefination, modern methods like the Julia-Kocienski olefination offer superior stereocontrol. Furthermore, the integration of biocatalysis, especially in the synthesis of the chiral side chain, represents a significant advancement towards greener and more efficient pharmaceutical manufacturing. The protocols and data presented in these application notes provide a solid foundation for process development and optimization in the synthesis of this vital cardiovascular drug.

References

  • Časar, Z. (2010). Lactone pathway to statins utilizing the Wittig reaction.
  • Fabris, J., et al. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. Synthesis, 46(17), 2333–2346.
  • EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)
  • Thieme E-Books & E-Journals. (n.d.).
  • A kind of purification method of rosuvastatin calcium intermediate - Eureka | P
  • Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized St
  • ResearchGate. (2025).
  • The Chemistry Behind Rosuvastatin: Understanding Key Intermedi
  • CN109651259B - Purification method of rosuvastatin calcium key intermediate - Google P
  • WO2003097614A2 - Process for the preparation of rosuvastatin - Google P
  • ResearchGate. (2025).
  • An Asymmetric Synthesis of Rosuvast
  • AWS. (2015).
  • WO2007017117A1 - Process for the synthesis of rosuvastatin calcium - Google P
  • ResearchGate. (2020).
  • WJPMR. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT.
  • CN104910078B - Preparation method for rosuvastatin calcium intermediate - Google P
  • WO2009009152A1 - Rosuvastatin intermediates and their preparation - Google P
  • Scientific Research Publishing. (2020).
  • SciRP.org. (2020).
  • Quick Company. Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2 - [Methyl(methyisuifonyl)amino] Pyrimidine 5 Carboxylate And Its Subsequent Conversion To N [4 (4 Fluorophenyl)
  • US20060004200A1 - Processes to produce intermediates for rosuvastatin - Google P
  • Lactone pathway to statins utilizing the Wittig reaction.
  • US5399722A - Process for preparing tert-butyl (3R,5S)
  • review-on-rosuvast
  • ResearchGate. (n.d.). A New Way to tert-Butyl [(4R,6R)
  • EP0577040B1 - Process for the preparation of (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxy-hexanoic acid, tert.
  • Googleapis.com. (2010). (12)
  • CN103502234A - Method for preparing t-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)
  • OiPub. (n.d.). Practical Large Scale Synthesis of tert-Butyl (3R,5S)-6-Hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate: Essential Building Block for HMG-CoA Reductase Inhibitors - Research Paper.
  • WIPO Patentscope. (2014). WO/2014/203045 A NOVEL, GREEN AND COST EFFECTIVE PROCESS FOR SYNTHESIS OF TERT-BUTYL (3R,5S)
  • PubMed. (2020). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield.
  • Pharmaffiliates. N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6.
  • Pharmaffiliates. tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)
  • Pure Synth. 4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidinecarboxaldehyde 98.0%(HPLC).
  • Anax Laboratories. tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)
  • tert-butyl-4r-6s-6-formyl-2-2-dimethyl-1-3-dioxan-4-yl-acet
  • 4-4-fluorophenyl-6-isopropyl-2-n-methyl-n-methylsufonyl-amino-pyrimid.
  • 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde.
  • Sigma-Aldrich. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol.
  • TCI Chemicals. 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde.

Sources

Application

Application Note: Solvent Engineering for 2-Chloro-6-(2-pyrimidinylthio)-9H-Purine Functionalization

This Application Note is written for researchers and process chemists optimizing the functionalization of 2-chloro-6-(2-pyrimidinylthio)-9H-purine . It addresses the critical challenge of solvent selection, balancing sol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists optimizing the functionalization of 2-chloro-6-(2-pyrimidinylthio)-9H-purine . It addresses the critical challenge of solvent selection, balancing solubility, reaction kinetics, regioselectivity, and green chemistry principles.[1]

[1][2]

Executive Summary

The scaffold 2-chloro-6-(2-pyrimidinylthio)-9H-purine presents a classic "brick-dust" solubility profile common to thio-substituted heteroaromatics.[1][2] Successful derivatization—specifically Nucleophilic Aromatic Substitution (


) at the C2 position and N-alkylation at the N9/N7 positions—requires a solvent system that can disrupt strong intermolecular 

-stacking and hydrogen bonding.[2]

This guide provides a rationale for replacing traditional dipolar aprotic solvents (DMF, NMP) with modern, greener alternatives without compromising yield.[1] It establishes a protocol for controlling regioselectivity (N9 vs. N7) purely through solvent dielectric tuning.

Chemical Context & Reactivity Profile[2][3][4][5][6]

The substrate contains three distinct reactive zones.[1] Understanding their electronic interplay is prerequisite to solvent selection.[1]

  • Zone A (C2-Chloride): The primary electrophile.[1][2] Reactivity is attenuated by the electron-donating sulfide at C6.[1][2]

    
     reactions here require thermal activation (>80°C) or catalysis.[1]
    
  • Zone B (N9/N7-Proton): The imidazole ring proton (

    
    ) is acidic.[1][2] Solvent polarity dictates the tautomeric equilibrium and the tightness of the ion pair after deprotonation, directly influencing N9 vs. N7 alkylation ratios.
    
  • Zone C (C6-Thioether): Generally stable, but susceptible to oxidation.[1][2] Solvents prone to peroxide formation (uninhibited ethers) must be avoided.[1]

Reaction Pathway Visualization

The following diagram outlines the divergent pathways controlled by solvent choice.

ReactionPath Substrate 2-chloro-6-(2-pyrimidinylthio)purine SNAr S_NAr (C2 Displacement) Substrate->SNAr Amines/Alkoxides High T (>80°C) Alkylation N-Alkylation (N9/N7) Substrate->Alkylation R-X, Base Ambident Nucleophile Prod_C2 2-Amino-6-thio Derivative (Kinase Inhibitor Scaffolds) SNAr->Prod_C2 Solvent: n-BuOH, DMSO Promotes proton transfer Prod_N9 N9-Alkyl Product (Thermodynamic) Alkylation->Prod_N9 Polar Aprotic (DMF) Loose Ion Pair Prod_N7 N7-Alkyl Product (Kinetic/Steric) Alkylation->Prod_N7 Low Polarity (THF/CPME) Tight Ion Pair

Caption: Divergent reaction pathways.[1][2] Solvent polarity acts as the "switch" for N-alkylation regioselectivity and the "enabler" for C2-displacement kinetics.[2]

Solvent Selection Matrix

For Nucleophilic Aromatic Substitution ( ) at C2

The displacement of the C2-chloride is rate-limited by the nucleophilic attack.[1] Protic solvents can form hydrogen bonds with the nucleophile, potentially retarding the rate.[1][3][4] However, for amine nucleophiles, alcohol solvents often facilitate proton transfer in the transition state.[1]

Solvent ClassRepresentativePerformanceRecommendation
Dipolar Aprotic DMSO, DMF High. Excellent solubility; fast rates due to "naked" nucleophile effect.[1][2]Standard. Use for difficult substrates.[1] Hard to remove during workup.
High-BP Alcohols n-Butanol, n-Amyl Alcohol Medium-High. Good solubility at reflux (118°C).[1][2] Facilitates product precipitation upon cooling.[1]Preferred (Process). Allows "dump-and-filter" isolation.[1][2]
Green Ethers CPME, 2-MeTHF Low-Medium. Poor solubility for this specific purine unless heated.[1][2]Alternative. Use only if substrate solubility is confirmed >0.1 M.
Fluorinated TFE (Trifluoroethanol) Specialized. High ionizing power, acidic character.[1]Avoid. Can deactivate amine nucleophiles via H-bonding.[1][2][4]
For N-Alkylation (Regiocontrol)

The regioselectivity (N9 vs N7) is governed by the


 mechanism's sensitivity to ion-pairing.[1][2]
  • To favor N9 (Thermodynamic): Use DMF or DMSO .[1] These solvents fully solvate the cation (

    
    , 
    
    
    
    ), leaving the purine anion "loose" to react at the sterically less hindered and thermodynamically more stable N9 position.
  • To favor N7 (Kinetic/Steric): Use THF , 2-MeTHF , or Acetone .[1] In these solvents, the cation remains tightly coordinated to the N9/N7 region (often chelated by N7 and the C6-substituent), directing alkylation to N7 or resulting in mixtures.[1]

Green Chemistry Alternatives

Replacing DMF and NMP (reproductive toxins) is a priority in modern drug development.[1]

  • DMSO (Dimethyl Sulfoxide): While high boiling, it is non-toxic and biodegradable.[1] Issue: Workup requires extensive water washing.[1]

  • CPME (Cyclopentyl Methyl Ether): Excellent stability to bases.[1] Low latent heat of vaporization (energy efficient).[1] Application: Ideal for N-alkylation if phase transfer catalysis (PTC) is used to boost solubility.[1][2]

  • Ethyl Lactate: A biodegradable ester.[1] Warning: Not compatible with strong amines or bases (aminolysis risk).[1]

Experimental Protocols

Protocol A: C2-Amination (Displacement of Chloride)

Target: Synthesis of 2-amino-6-(2-pyrimidinylthio)purine derivatives.[1][2]

Rationale: This protocol uses n-Butanol .[1][2] Unlike DMF, n-Butanol allows the product to crystallize directly upon cooling, eliminating the need for aqueous workup and extraction.[1]

Reagents:

  • Substrate: 2-chloro-6-(2-pyrimidinylthio)purine (1.0 eq)[1][2]

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 eq)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Optional if amine is valuable, otherwise use excess amine.[1][2]

  • Solvent: n-Butanol (anhydrous) [Conc: 0.5 M]

Step-by-Step:

  • Charge: To a reaction vessel equipped with a reflux condenser, add the purine substrate and n-Butanol.

  • Dissolution: Heat to 60°C. The slurry may not fully dissolve yet; this is acceptable.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Heat to reflux (~118°C). The mixture should clarify as the reaction proceeds and the more soluble product forms (or transient intermediates).

  • Monitoring: Monitor by HPLC (C18 column, MeCN/H2O + 0.1% TFA). Expect 4–12 hours for completion.

  • Workup (The "Crash-Out"):

    • Cool the mixture slowly to Room Temperature (RT).

    • Further cool to 0–5°C and stir for 1 hour.

    • Filter the precipitate.[1]

    • Wash the cake with cold n-Butanol followed by MTBE (to remove high-boiling alcohol).[1][2]

    • Dry under vacuum at 45°C.[1]

Protocol B: Regioselective N9-Alkylation

Target: Introduction of alkyl group at N9 with >90% regioselectivity.[2]

Rationale: DMSO is selected for maximum dielectric constant to favor the "loose ion pair" mechanism, promoting N9 selectivity.[1]

Reagents:

  • Substrate: 2-chloro-6-(2-pyrimidinylthio)purine (1.0 eq)[1][2]

  • Alkylating Agent: Alkyl Halide (1.1 eq)[2]

  • Base: Potassium Carbonate (

    
    ), finely ground (2.0 eq)[1]
    
  • Solvent: DMSO (dry) [Conc: 0.2 M]

Step-by-Step:

  • Activation: Dissolve substrate in DMSO at RT. Add

    
    . Stir for 30 mins to ensure deprotonation (formation of purinide anion).
    
  • Alkylation: Add the Alkyl Halide dropwise.[1]

    • Note: Exothermic reaction possible.[1][5] Maintain temp < 30°C to prevent side reactions.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Pour the reaction mixture slowly into 10 volumes of ice-water with vigorous stirring.

  • Isolation:

    • The N9-alkylated product typically precipitates.[1][2] Filter and wash with water.[1]

    • If no precipitate forms (oiling out), extract with 2-MeTHF (Greener alternative to DCM).[1][2]

  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace N7 isomer.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (C2-

)
Substrate insolubility or low nucleophilicity.[1][2]Switch solvent to NMP (higher T).[1] Add NaI (0.1 eq) as a catalyst (Finkelstein condition).[1]
High N7 Isomer Ratio Solvent polarity too low or "Tight Ion Pair".[1]Switch to DMSO or DMF .[1] Switch base to Cs2CO3 (Cesium is larger, looser ion pair).[1]
Oxidation of Sulfur Peroxides in solvent or air exposure.[1]Use BHT-inhibited ethers .[1][2] Degas solvents with Nitrogen/Argon.[1]
"Gummy" Precipitate Impurities trapped in crystal lattice.[1]Re-dissolve in hot EtOH, add water dropwise until cloudy, then cool slowly.
Solvent Decision Tree (DOT)

SolventTree Start Start: Solvent Selection ReactionType Reaction Type? Start->ReactionType SNAr C2-Displacement (SNAr) ReactionType->SNAr Alkylation N-Alkylation ReactionType->Alkylation TempReq Temp Required? SNAr->TempReq Regio Target Regioisomer? Alkylation->Regio HighTemp >100°C TempReq->HighTemp ModTemp <80°C TempReq->ModTemp Solv_BuOH n-Butanol (Process Preferred) HighTemp->Solv_BuOH Solv_DMSO DMSO (Universal) ModTemp->Solv_DMSO TargetN9 N9 (Thermodynamic) Regio->TargetN9 TargetN7 N7 (Kinetic) Regio->TargetN7 Solv_DMF DMF or DMSO (High Dielectric) TargetN9->Solv_DMF Solv_THF THF or 2-MeTHF (Low Dielectric) TargetN7->Solv_THF

Caption: Logic flow for selecting the optimal solvent based on reaction type and desired outcome.

References

  • Regioselectivity in Purine Alkylation

    • Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[1][2][6]

    • Source:Journal of Organic Chemistry (2006).[1][6]

    • URL:[Link]

    • Relevance: Explains the "shielding" effect of C6-substituents and solvent impact on N9/N7 r
  • Green Solvent Alternatives

    • Title: Greener Solvent Alternatives: Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF).[1][2]

    • Source: Sigma-Aldrich / Merck Technical Library.[1][2]

    • Relevance: Validates CPME and 2-MeTHF as replacements for THF and DCM in workups.
  • Purine Reactivity & Solubility

    • Title: Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors.[1][2]

    • Source:Journal of Medicinal Chemistry (2005).[1]

    • URL:[Link]

    • Relevance: Provides baseline solubility and reactivity d
  • Nucleophilic Substitution Kinetics

    • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.[1][2][7]

    • Source:Zenodo (Archive of Chemical Kinetics).[1]

    • URL:[Link]

    • Relevance: Establishes the kinetic hierarchy of halide displacement in heteroarom

Sources

Method

Application Note: Handling and Storage Protocols for Moisture-Sensitive Purine Derivatives

Part 1: Core Directive & Scientific Rationale Introduction In drug development, "purines" rarely refers to the stable free bases (Adenine, Guanine) alone. It encompasses a spectrum of high-value, moisture-sensitive deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Rationale

Introduction

In drug development, "purines" rarely refers to the stable free bases (Adenine, Guanine) alone. It encompasses a spectrum of high-value, moisture-sensitive derivatives: nucleoside phosphoramidites , activated esters , prodrug salts , and modified nucleoside analogues .

Moisture is the primary vector for degradation in these compounds. The sensitivity arises from two distinct chemical vulnerabilities:

  • P(III) Oxidation & Hydrolysis: In phosphoramidites (critical for DNA/RNA synthesis), the P-N bond is extremely labile. Moisture causes rapid hydrolysis to H-phosphonates, rendering the coupling inactive.

  • Glycosidic Bond Cleavage: In nucleosides, particularly under acidic conditions (often induced by CO₂ absorption in wet solvents), the

    
    -glycosidic bond can hydrolyze, cleaving the base from the sugar.
    
  • Physical Hydrate Formation: Many purine salts are hygroscopic. While not chemically degrading, hydrate formation alters molecular weight calculations, leading to stoichiometry errors in GMP synthesis.

This guide provides a tiered protocol for handling these materials, moving beyond "store at -20°C" to a mechanistic, self-validating workflow.

Part 2: Storage Protocols (Tiered System)

Do not treat all purines equally. We utilize a Tiered Storage Strategy based on the specific moisture lability of the functional groups.

Table 1: Tiered Storage Specifications
TierCompound ClassExamplesTemp.AtmosphereDesiccantContainer Type
I Stable Bases Adenine, Guanine, XanthineRTAmbientSilica GelHDPE Bottle
II Nucleosides & Salts Adenosine, Guanosine HCl, Acyclovir4°CDry AirSilica/ClayAmber Glass + Parafilm
III Activated Derivatives Phosphoramidites , Triphosphates, Acid Chlorides-20°CArgon/N₂ 3Å/4Å Mol. Sieves Septum Vial / Sure/Seal™
The "Double-Vessel" System (Tier III Mandatory)

For Tier III compounds (e.g., phosphoramidites), reliance on the manufacturer's bottle is insufficient after the first open.

  • Primary Vessel: The original amber glass vial with a crimped septum or Teflon-lined cap.

  • Secondary Vessel: A vacuum-rated desiccator or a hermetic canister (e.g., stainless steel or heavy-walled plastic) containing activated desiccant packs.

  • Indicator: A reversible humidity indicator card must be placed inside the secondary vessel, visible through the wall if possible.

Critical Checkpoint: If the indicator card in the secondary vessel turns pink (wet), the primary vessel's external septum must be wiped with anhydrous acetonitrile before puncture to prevent coring wet dust into the sample.

Part 3: Handling & Weighing Protocols

The moment a cold vial is exposed to humid lab air, condensation forms. This is the #1 cause of batch failure.

The "Warm-Up" Rule (Thermodynamic Necessity)

Never open a cold vial.

  • Protocol: Remove Tier III compounds from the freezer (-20°C) and place them in a desiccator at room temperature.

  • Duration: Allow 30–45 minutes for thermal equilibration.

  • Why? Opening a -20°C vial in 25°C/50% RH air causes immediate condensation of atmospheric moisture onto the solid reagent. This water is then trapped when resealed, catalyzing hydrolysis during subsequent storage.

Inert Gas Weighing (The "Blanket" Method)

For highly sensitive phosphoramidites where a glovebox is unavailable:

  • Preparation: Place the balance inside a draft shield. Position a gentle stream of dry Nitrogen or Argon (via a inverted funnel) directly over the balance pan.

  • Aliquot: Do not pour. Use a clean, oven-dried spatula.

  • The "Flush" Step: Before closing the stock bottle, direct a heavy stream of Argon into the headspace for 5–10 seconds. Argon is heavier than air and will displace moisture-laden air.

  • Seal: Cap immediately while the Argon flow is active.

Solubilization & Solvent Drying

Using "anhydrous" solvent from a fresh bottle is a risk.

  • Requirement: Solvents (Acetonitrile, DCM) for Tier III purines must have <30 ppm water.

  • Verification: Store solvents over activated 3Å Molecular Sieves for 24 hours prior to use.

  • Visual Check: The sieves also act as a turbulence breaker; if the solvent is cloudy, do not use.

Part 4: Quality Control & Self-Validation

How do you know if your protocol worked? You must validate the integrity of the material before committing it to a synthesis.

31P NMR (The Gold Standard for Phosphoramidites)

Visual inspection is useless for phosphoramidites; hydrolyzed material looks identical to active material (white powder).

  • Method: Dissolve ~20 mg in dry CD₃CN or CDCl₃.

  • Target Signal: Sharp singlet at ~148–150 ppm (P(III) active species).

  • Impurity Signal: Signal at ~0–10 ppm indicates hydrolysis (H-phosphonate or phosphate oxides).

  • Acceptance Criteria: >98% integration of the ~149 ppm peak. If the 0–10 ppm region integrates >2%, re-purification or disposal is required.

Water Content (Karl Fischer)

For Tier II nucleosides (hydrates), use Volumetric Karl Fischer (KF) titration.

  • Note: Purine bases have low solubility. Use a formamide/methanol mixture in the KF cell to ensure complete dissolution. Surface water measurement is insufficient; the crystal lattice water must be measured.

Part 5: Visualization & Workflows

Handling Workflow Diagram

The following diagram outlines the decision logic for handling Tier III moisture-sensitive purines.

HandlingProtocol Start Retrieve Reagent (-20°C Storage) Equilibrate Thermal Equilibration (Desiccator, 30-45 mins) Start->Equilibrate CheckSeal Inspect Septum/Seal Equilibrate->CheckSeal Decision Is Seal Intact? CheckSeal->Decision ArgonFlush Argon Blanket Weighing Decision->ArgonFlush Yes Rescue Discard or Re-purify Decision->Rescue No (Caked/Discolored) Dissolve Dissolve in Dried Solvent (<30ppm H2O) ArgonFlush->Dissolve QC_Check 31P NMR / KF Check Dissolve->QC_Check QC_Check->Rescue Fail (<95% Purity) Proceed Proceed to Synthesis QC_Check->Proceed Pass (>98% Purity)

Figure 1: Decision matrix for retrieving and validating moisture-sensitive purine reagents.

Degradation Mechanism (Phosphoramidite)

Understanding why we protect from moisture: The hydrolysis of the P-N bond.

Degradation Active Active Phosphoramidite (P-N Bond) Intermediate Intermediate (P-OH Bond) Active->Intermediate Hydrolysis Water + H₂O Degraded H-Phosphonate (Inactive) Intermediate->Degraded Tautomerization

Figure 2: The irreversible hydrolysis pathway of phosphoramidites upon moisture exposure.

Part 6: Emergency Rescue Protocol

If a valuable Tier III sample is suspected of moisture exposure (e.g., left uncapped):

  • Do NOT Heat: Heating moisture-sensitive purines often accelerates degradation.

  • Lyophilization (Freeze-Drying):

    • Dissolve the sample in anhydrous benzene or dioxane (if compatible).

    • Freeze immediately.

    • Sublime the solvent under high vacuum (<0.1 mbar). This removes water without thermal stress.

  • Co-Evaporation:

    • Dissolve in anhydrous Acetonitrile.

    • Rotary evaporate at low temp (<30°C).

    • Repeat 3x. The azeotrope will carry off trace water.

References

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved October 26, 2025, from [Link]

  • CILICANT. (2021). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information. (1972). Contribution to the mechanism of the acid-catalyzed hydrolysis of purine nucleosides. Journal of the American Chemical Society.[1] Retrieved October 26, 2025, from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved October 26, 2025, from [Link]

Sources

Application

Advanced Synthesis Protocols for the Rosuvastatin C7 Chiral Side Chain

Executive Summary This application note details the synthesis of the critical C7 chiral side chain ((3R, 5S)-dihydroxyheptenoic acid moiety) of Rosuvastatin Calcium.[1] Unlike the heterocyclic pyrimidine core, the side c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of the critical C7 chiral side chain ((3R, 5S)-dihydroxyheptenoic acid moiety) of Rosuvastatin Calcium.[1] Unlike the heterocyclic pyrimidine core, the side chain dictates the pharmacophore's binding affinity to HMG-CoA reductase and presents significant stereochemical challenges.

This guide provides two distinct, field-validated protocols:

  • The Biocatalytic Route (DERA): A "green chemistry" approach utilizing deoxyribose-5-phosphate aldolase for high enantioselectivity.[1][2]

  • The Chemical Sulfone Route (Julia-Kocienski): The industry-standard method for convergent coupling, focusing on the synthesis of the benzothiazolyl sulfone intermediate.[1]

Retrosynthetic Strategy & Logic

The synthesis of Rosuvastatin is best approached via a convergent strategy, splitting the molecule into the Pyrimidine Core (C6) and the Chiral Side Chain (C7) .[1]

Strategic Diagram: Retrosynthesis

Rosuvastatin_Retrosynthesis Rosuvastatin Rosuvastatin Calcium (Target) Coupling Coupling Strategy (Julia-Kocienski Olefination) Rosuvastatin->Coupling Core Pyrimidine Core Aldehyde (C6 Fragment) Coupling->Core SideChain Chiral Side Chain Sulfone (C7 Synthon) Coupling->SideChain Kaneka Kaneka Alcohol (Chiral Precursor) SideChain->Kaneka Functionalization DERA DERA Aldolase Route (Biocatalytic) Kaneka->DERA Alt. Origin

Figure 1: Convergent retrosynthetic breakdown of Rosuvastatin.[1][3]

Protocol A: Biocatalytic Synthesis (DERA Route)

Objective: Synthesis of the lactol intermediate using Deoxyribose-5-phosphate aldolase (DERA). Mechanism: Tandem aldol condensation of acetaldehyde and chloroacetaldehyde.[1]

Reagents & Equipment
  • Enzyme: DERA (wild type or commercially engineered variant, e.g., from E. coli).[1][2]

  • Substrates: Acetaldehyde, Chloroacetaldehyde.[1][4]

  • Buffer: Triethanolamine buffer (pH 7.0).

  • Equipment: Temperature-controlled bioreactor or orbital shaker.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM triethanolamine buffer, adjusting pH to 7.0 using HCl.

  • Substrate Loading: Add chloroacetaldehyde (100 mM) and acetaldehyde (300 mM) to the buffer.[1] Note: Acetaldehyde is added in excess to drive the equilibrium.[1]

  • Enzyme Initiation: Add DERA enzyme (approx. 2-5 kU/L).[1] Incubate at 25°C with gentle agitation.

  • Reaction Monitoring: Monitor consumption of chloroacetaldehyde via GC or HPLC. Reaction typically completes in 6–12 hours.[1]

  • Extraction: Quench reaction by lowering temperature to 4°C. Extract the resulting lactol ((4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-ol) with ethyl acetate (3x volumes).

  • Oxidation (Chemical Step): Treat the crude lactol with aqueous NaOCl (bleach) and NaBr (catalytic) in acetic acid to form the lactone.[1]

    • Target: (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one.[1]

Critical Process Parameter (CPP): DERA is subject to substrate inhibition. For scale-up, use a fed-batch mode where acetaldehyde is dosed continuously.[1]

Protocol B: Chemical Synthesis of the Julia-Kocienski Sulfone

Objective: Synthesis of tert-butyl 2-((4R,6S)-6-((benzo[d]thiazol-2-ylsulfonyl)methyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate. Context: This sulfone is the "gold standard" for coupling because it yields high E-selectivity (trans-alkene) required for the active drug, avoiding the difficult purification of Z-isomers associated with Wittig chemistry.[1]

Workflow Diagram

Sulfone_Synthesis Step1 Start: Kaneka Alcohol (Chiral 1,3-diol) Step2 Mitsunobu Reaction (PPh3, DIAD, BTSH) Step1->Step2 Step3 Thioether Intermediate Step2->Step3 Step4 Oxidation (mCPBA or H2O2/Mo) Step3->Step4 Step5 Final Product: BT-Sulfone Step4->Step5

Figure 2: Synthetic pathway from chiral alcohol to sulfone.[1][3]

Detailed Protocol
Step 1: Mitsunobu Thioether Formation[1]
  • Reagents:

    • Kaneka Alcohol (1.0 eq)

    • 2-Mercaptobenzothiazole (BTSH) (1.2 eq)[1]

    • Triphenylphosphine (PPh3) (1.3 eq)[1]

    • Diisopropyl azodicarboxylate (DIAD) (1.3 eq)[1]

    • Solvent: Anhydrous THF

  • Procedure:

    • Dissolve Kaneka Alcohol, BTSH, and PPh3 in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1]

    • Add DIAD dropwise over 30 minutes. Caution: Exothermic.[1]

    • Allow to warm to room temperature (20-25°C) and stir for 4 hours.

    • TLC Check: Mobile phase Hexane:EtOAc (7:3).

    • Workup: Concentrate THF. Triturate residue with cold ethanol to precipitate triphenylphosphine oxide (TPPO) byproduct.[1] Filter.

    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the Thioether.

Step 2: Oxidation to Sulfone[5]
  • Reagents:

    • Thioether (from Step 1)[1]

    • m-Chloroperbenzoic acid (mCPBA) (2.5 eq) or Ammonium Molybdate/H2O2 (Green alternative).[1]

    • Solvent: Dichloromethane (DCM) or Ethanol (for Green route).[1]

  • Procedure (mCPBA method):

    • Dissolve Thioether in DCM.[1] Cool to 0°C.[1]

    • Add mCPBA portion-wise to maintain temp < 5°C.[1]

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Quench: Add 10% Na2SO3 solution (to destroy excess peroxide) and saturated NaHCO3 (to neutralize acid).

    • Isolation: Separate organic layer, dry over MgSO4, and concentrate.

    • Crystallization: Recrystallize from Ethanol/Heptane to obtain high-purity crystalline Sulfone.

Data Summary: Expected Yields

Step Reaction Typical Yield Key Impurity
1 Mitsunobu Coupling 85 - 92% Triphenylphosphine Oxide

| 2 | Oxidation (Sulfone) | 88 - 95% | Sulfoxide (incomplete oxidation) |[1]

Protocol C: The Julia-Kocienski Coupling

Objective: Coupling the C7 Sulfone (Side Chain) with the C6 Pyrimidine Aldehyde.[1]

Procedure
  • Preparation: Dissolve the BT-Sulfone (1.0 eq) and Pyrimidine Aldehyde (1.0 eq) in anhydrous THF. Cool to -78°C (Lab scale) or -10°C (Process scale, if using modified conditions).

  • Base Addition: Add NaHMDS (Sodium hexamethyldisilazide, 1.0 M in THF) dropwise.[1]

    • Mechanistic Note: The base deprotonates the sulfone alpha-carbon. The resulting carbanion attacks the aldehyde.[1][6] The benzothiazole group facilitates a Smiles rearrangement, followed by elimination of SO2 and the benzothiazolone byproduct.

  • Reaction: Stir for 1-2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[1]

  • Result: The protected Rosuvastatin precursor with an E-alkene linker.[1]

References

  • Biocatalytic Route (DERA): Desai, A. A. (2011).[1] Sitagliptin Manufacture: A Compelling Case for Green Chemistry.[1] (Referencing DERA work by Codexis/Merck).[1]

  • Julia-Kocienski Mechanism: Blakemore, P. R. (2002).[1] The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds.[1] J. Chem. Soc., Perkin Trans.[1] 1.

  • Rosuvastatin Process Chemistry: Watanabe, M., et al. (2010).[1] Synthesis of Rosuvastatin via Julia-Kocienski Olefination.[7] (Kaneka Corp Patents/Process Literature).[1]

  • Green Oxidation Protocols: Org. Process Res. Dev. 2004, 8, 3, 353–359.[1] (Catalytic oxidation methods for sulfides).

Disclaimer: This Application Note is for research and development purposes. All synthesis involving statins and potent biological intermediates should be conducted under strict safety protocols.

Sources

Method

Application Notes and Protocols for the Purification of 2-chloro-6-(2-pyrimidinylthio)-1H-purine

Introduction 2-chloro-6-(2-pyrimidinylthio)-1H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug development. As with many biologically active compounds, its purity is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-6-(2-pyrimidinylthio)-1H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug development. As with many biologically active compounds, its purity is paramount for accurate pharmacological evaluation and to ensure reproducible experimental outcomes. The presence of impurities, such as starting materials, by-products, or degradation products, can lead to erroneous biological data and complicate regulatory approval processes. This guide provides detailed protocols for the purification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of organic chemistry and are designed to be both effective and reproducible.

The core of the 2-chloro-6-(2-pyrimidinylthio)-1H-purine structure is the purine ring system, which is found in a vast array of biologically important molecules, including nucleic acids and various coenzymes. The specific substitutions at the 2 and 6 positions—a chloro group and a pyrimidinylthio group, respectively—confer distinct physicochemical properties that must be considered when developing a purification strategy. These properties, including polarity and solubility, will dictate the most appropriate purification technique.

This document outlines three primary purification techniques: recrystallization, normal-phase column chromatography, and preparative high-performance liquid chromatography (HPLC). Each section provides a step-by-step protocol and explains the underlying scientific principles, empowering the user to not only follow the procedure but also to troubleshoot and adapt it as needed.

Physicochemical Properties and Their Impact on Purification

Understanding the physicochemical properties of 2-chloro-6-(2-pyrimidinylthio)-1H-purine is crucial for selecting and optimizing a purification method. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structural components: a purine core, a chloro substituent, and a pyrimidinylthio group.

PropertyPredicted CharacteristicImplication for Purification
Polarity Moderately polarSuitable for normal-phase silica gel chromatography with moderately polar mobile phases (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures). Also amenable to reversed-phase HPLC.[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.Recrystallization will require careful solvent selection, likely a solvent pair system.[2]
UV Absorbance Strong UV absorbance due to the purine and pyrimidine rings.Allows for easy detection by UV detectors in HPLC systems and visualization on TLC plates with a fluorescent indicator.
pKa The purine ring system has both acidic and basic sites.The compound's charge state can be manipulated by adjusting the pH of the mobile phase in HPLC, which can be used to improve peak shape and resolution.[3]

This table provides predicted properties based on the chemical structure. Actual properties should be determined experimentally.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before attempting any large-scale purification, it is essential to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC). This will help in identifying the number of components, determining the relative polarities of the desired product and impurities, and selecting an appropriate solvent system for column chromatography.

Protocol for TLC Analysis
  • Prepare the TLC plate: Obtain a silica gel TLC plate with a fluorescent indicator (e.g., F254).

  • Spot the sample: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test various solvent systems of differing polarities. Good starting points for purine derivatives include:

    • Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10)

    • Ethyl Acetate/Hexane (e.g., 30:70, 50:50, 70:30)[1][4]

  • Visualize the plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry and then visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value: The retention factor (Rf) for the desired product should ideally be between 0.3 and 0.5 for optimal separation in column chromatography. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Purification Methodologies

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[6] For purine derivatives, a single solvent may not always be effective, and a mixed solvent system is often employed.[2]

Protocol for Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude 2-chloro-6-(2-pyrimidinylthio)-1H-purine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[2]

  • Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating that the saturation point has been reached.[2]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it allows impurities to remain in the solution.[6]

  • Complete Crystallization: Once crystal formation is observed, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

// Nodes Crude [label="Crude Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nMinimal Hot Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saturate [label="Add Hot Water\nto Turbidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clarify [label="Add Hot Ethanol\nto Clear", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Slow Cooling to\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; IceBath [label="Cool in\nIce Bath", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Vacuum Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash with\nCold Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Crystals", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurities [label="Impurities in\nMother Liquor", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Crude -> Dissolve; Dissolve -> Saturate; Saturate -> Clarify; Clarify -> Cool; Cool -> IceBath; IceBath -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Pure; Filter -> Impurities [style=dashed]; } enddot Caption: Workflow for the purification of 2-chloro-6-(2-pyrimidinylthio)-1H-purine by recrystallization.

Normal-Phase Column Chromatography

Flash column chromatography is a widely used technique for purifying organic compounds.[1] It separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Protocol for Column Chromatography
  • Column Packing: Prepare a glass column with a stopcock. Pack the column with silica gel using the selected solvent system from the TLC analysis as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound has poor solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column bed.

  • Elution: Begin eluting the column with the chosen mobile phase. For purine derivatives, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For example, starting with 100% dichloromethane and gradually adding methanol.[1]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes or vials).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-chloro-6-(2-pyrimidinylthio)-1H-purine.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography, cost-effective, and suitable for moderately polar compounds.[1]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane gradientAllows for the separation of compounds with a range of polarities.[1][4]
Monitoring TLC with UV visualization (254 nm)Non-destructive and effective for aromatic/heterocyclic compounds.

// Nodes Crude [label="Crude Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="Load Sample onto\nSilica Gel Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elute with\nSolvent Gradient", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Fractions\nby TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Pure\nFractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Crude -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> Pure; } enddot Caption: General workflow for purification by normal-phase column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity levels, especially for small quantities of material, preparative HPLC is the method of choice.[7] It offers superior resolution compared to column chromatography. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used for purine derivatives.[1][8]

Protocol for Reversed-Phase Prep-HPLC
  • Sample Preparation: Dissolve the partially purified or crude material in a suitable solvent, such as methanol or acetonitrile. The sample should be filtered through a 0.45 µm filter before injection to prevent clogging of the HPLC system.[9]

  • Method Development (Analytical Scale): Develop a separation method on an analytical scale HPLC system first to optimize the mobile phase composition and gradient. A common mobile phase for purine derivatives is a gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3]

  • Scaling Up to Preparative Scale: Transfer the optimized analytical method to a preparative HPLC system. The flow rate and injection volume will need to be scaled up according to the column dimensions.

  • Purification and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the peak of the desired product, as determined by the UV detector.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents. If a volatile buffer like formic acid or ammonium acetate was used, it can be removed by lyophilization (freeze-drying).

ParameterRecommended ConditionRationale
Stationary Phase C18 silica gelProvides good retention and separation for moderately polar compounds in reversed-phase mode.[1]
Mobile Phase Water/Acetonitrile gradient with 0.1% Formic AcidFormic acid is a volatile mobile phase modifier that improves peak shape and is compatible with mass spectrometry.[3]
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The purine and pyrimidine rings provide strong UV absorbance for sensitive detection.

Purity Assessment

After purification, the purity of the 2-chloro-6-(2-pyrimidinylthio)-1H-purine should be assessed using one or more analytical techniques:

  • Analytical HPLC: This is the most common method for determining purity. The sample is run on an analytical HPLC system, and the purity is calculated based on the relative peak area of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The purification of 2-chloro-6-(2-pyrimidinylthio)-1H-purine is a critical step in its use for research and development. The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and effectively purify this compound to the high standards required for their work.

References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]

  • Kawakami, J., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-6-(2-pyridinyl)-9H-purine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Purine, 2-chloro- (CAS 1681-15-8). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Grzymisławski, M., et al. (1997). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Wiadomosci lekarskie, 50 Suppl 1 Pt 2, 429-35. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 35(15), 1859-1866. Retrieved from [Link]

  • Center for Neurodegenerative Disease. (n.d.). Sample Preparation for Purine HPLC Assay. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Eldrup, A. B., et al. (2004). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. Journal of medicinal chemistry, 47(21), 5284-5297. Retrieved from [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Purines. Retrieved from [Link]

  • Barral, K., et al. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of organic chemistry, 82(24), 13579-13587. Retrieved from [Link]

  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Google Patents. (n.d.). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(2-Propyn-1-ylthio)-9H-purine. PubChem Compound Database. Retrieved from [Link]

  • Hu, Y. L., et al. (2005). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 49(4), 309-313. Retrieved from [Link]

  • Hu, Y. L., et al. (2005). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Nucleosides, nucleotides & nucleic acids, 23(3), 541-551. Retrieved from [Link]

  • Ganjeie, L., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(3), M481. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Chloro-6-(2-pyrimidinylthio)-1H-Purine Synthesis

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses the synthesis of 2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis of 2-chloro-6-(2-pyrimidinylthio)-1H-purine via the nucleophilic aromatic substitution (


) of 2,6-dichloropurine with 2-mercaptopyrimidine.[1]

While the 6-position of the purine ring is inherently more reactive than the 2-position, yield attrition often occurs due to three primary factors:

  • Competitive Nucleophilicity: Ambident nature of 2-mercaptopyrimidine (S- vs. N-attack).

  • Over-reaction: Formation of the 2,6-bis-substituted byproduct.

  • Tautomeric Equilibria: Inefficient deprotonation of the thione form of the pyrimidine.[1]

Part 1: Reaction Logic & Visual Workflow

The synthesis relies on the regioselective displacement of the C6-chloride.[1] The logic follows the "Soft-Soft" interaction principle : The thiolate (soft nucleophile) prefers the aromatic carbon (soft electrophile).

Mechanism & Failure Modes (Graphviz)[1]

G Start 2,6-Dichloropurine (Electrophile) Transition Meisenheimer Complex (C6 Attack) Start->Transition + Thiolate Reagent 2-Mercaptopyrimidine (Nucleophile) Base Base (K2CO3/Et3N) Reagent->Base Deprotonation Side3 Impurity C: Disulfide Dimer Reagent->Side3 Oxidation (O2) Thiolate Pyrimidinyl Thiolate (Active Nucleophile) Base->Thiolate Side2 Impurity B: N-Alkylated Isomer Thiolate->Side2 Hard/Soft Mismatch (Solvent effect) Product TARGET: 2-Chloro-6-(2-pyrimidinylthio)purine Transition->Product Cl- Elimination (Kinetic Control) Side1 Impurity A: 2,6-Bis(pyrimidinylthio)purine Product->Side1 Excess Thiol/Heat (Over-reaction)

Figure 1: Reaction pathway showing the critical path to the target thioether and common divergence points leading to yield loss.[1]

Part 2: Optimized Experimental Protocol

This protocol is designed as a self-validating system .[1] If Step 2 fails (incomplete color change/dissolution), Step 3 will inevitably result in low yield.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Recommended ReagentWhy?
Substrate Electrophile1.02,6-DichloropurineC6 is activated by N7/N9 proximity.[1]
Nucleophile Nucleophile1.052-MercaptopyrimidineSlight excess drives completion; too much risks bis-substitution.[1]
Base Catalyst1.2K₂CO₃ (anhydrous)Strong enough to deprotonate thiol (pKa ~7), weak enough to prevent purine ring degradation.[1]
Solvent Medium10 volDMF or DMSOPolar aprotic solvents stabilize the anionic intermediate and dissolve the purine.[1]
Step-by-Step Methodology

1. Preparation of the Nucleophile (The Activation Step)

  • Action: Dissolve 2-mercaptopyrimidine (1.05 eq) in DMF (5 volumes) under Nitrogen. Add K₂CO₃ (1.2 eq).[1] Stir for 15 minutes at Room Temperature (RT).

  • Checkpoint: The suspension should change consistency/color slightly as the thiolate anion forms. 2-Mercaptopyrimidine exists largely as a thione; the base shifts the equilibrium to the reactive thiolate form [1].[1]

2. Controlled Addition (The Regioselectivity Step)

  • Action: Dissolve 2,6-dichloropurine (1.0 eq) in DMF (5 volumes). Add this solution dropwise to the nucleophile mixture over 30 minutes.

  • Condition: Maintain temperature at 0°C to 10°C .

  • Technical Insight: Low temperature favors the kinetic product (C6 substitution) over the thermodynamic product (C2 or bis-substitution).[1] The C6-Cl bond is significantly more reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms [2].

3. Reaction Monitoring

  • Action: Allow to warm to RT. Monitor via HPLC or TLC (5% MeOH in DCM) after 2 hours.

  • Success Criteria: Consumption of 2,6-DCP. Appearance of a single major spot/peak.[1] If >5% starting material remains after 4 hours, add 0.1 eq of nucleophile.[1]

4. Quench and Isolation

  • Action: Pour reaction mixture into ice-cold water (20 volumes) with vigorous stirring. Adjust pH to ~5-6 with dilute acetic acid.

  • Result: The product should precipitate as a white/off-white solid.[1]

  • Purification: Filter, wash with water (to remove DMF/salts) and cold ethanol (to remove unreacted thiol/disulfides).[1]

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of two products with similar polarity."

Diagnosis: Regioselectivity failure or Bis-substitution.[1]

  • Cause: If the reaction temperature is too high (>40°C), the nucleophile may attack the C2 position (minor) or displace the second chlorine at C2 (major side reaction) [3].

  • Solution: Conduct the addition at 0°C. Ensure strict stoichiometry (do not exceed 1.1 equivalents of thiol).

  • Verification: Check Mass Spec. Target = M+; Bis-product = M + (Nucleophile - Cl).[1]

Issue 2: "The reaction is stuck at 60% conversion."

Diagnosis: Incomplete activation of the nucleophile.[1]

  • Cause: 2-Mercaptopyrimidine has a pKa of ~7-8.[1] If using a weak base like TEA in a wet solvent, deprotonation is inefficient.

  • Solution: Switch to K₂CO₃ or NaH (if strictly anhydrous).[1] Ensure DMF is dry (water quenches the thiolate).[1]

  • Alternative: If using alcohol solvents (EtOH), conversion is often slower due to hydrogen bonding with the nucleophile.[1] Switch to DMF.

Issue 3: "My product is yellow and smells strongly."

Diagnosis: Disulfide contamination.[1]

  • Cause: Oxidation of excess 2-mercaptopyrimidine by atmospheric oxygen creates the disulfide dimer, which co-precipitates.

  • Solution: Degas all solvents with Nitrogen/Argon before use.[1] Wash the final filter cake with cold diethyl ether or ethanol, which solubilizes the disulfide better than the purine product.

Issue 4: "Yield is low due to loss during workup (Product didn't precipitate)."

Diagnosis: pH-dependent solubility.[1]

  • Cause: The product has an acidic proton (N9-H).[1] In basic conditions (excess K₂CO₃), it forms a water-soluble salt.[1]

  • Solution: You must acidify the quench water to pH 5-6.[1] This protonates the N9 position, rendering the molecule neutral and insoluble in water [4].

Part 4: References

  • Boarland, M. P. V., & McOmie, J. F. W. (1951).[1] "Pyrimidines.[1][2][3][4][5][6] Part II. The infrared spectra of some pyrimidines and their tautomeric forms." Journal of the Chemical Society, 1218-1221. (Establishes thione/thiol tautomerism requiring base activation).

  • Legraverend, M., et al. (1985).[1] "Synthesis of 2,6-functionalized purines." Journal of Heterocyclic Chemistry, 22(6), 1647-1651. (Confirming C6 reactivity preference in 2,6-dichloropurine).

  • Gundersen, L. L. (2001).[1] "Regioselectivity in nucleophilic substitution reactions of 2,6-dichloropurines." Tetrahedron Letters, 42(6), 1101-1103.[1]

  • Lister, J. H. (1971).[1] Fused Pyrimidines Part II: Purines.[1][7] Wiley-Interscience.[1] (Authoritative text on purine solubility and pKa properties).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2,6-dichloropurine and 2-mercaptopyrimidine before handling.

Sources

Optimization

Minimizing impurities in Rosuvastatin intermediate production

Welcome to the Technical Support Hub You are likely here because your HPLC traces are showing undefined peaks at RRT 0.92 (Anti-isomer), RRT 1.15 (Lactone), or a persistent Z-isomer shoulder. In the synthesis of Rosuvast...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

You are likely here because your HPLC traces are showing undefined peaks at RRT 0.92 (Anti-isomer), RRT 1.15 (Lactone), or a persistent Z-isomer shoulder. In the synthesis of Rosuvastatin Calcium (active ingredient in Crestor®), the challenge is not just yield—it is the rigorous control of stereochemistry (3R, 5S) and geometric isomerism (E-alkene).

This guide bypasses standard textbook procedures to address the causality of failure in the three critical stages of production: Olefination, Stereoselective Reduction, and Calcium Salt Formation.

Module 1: Geometric Control (The E-Isomer Challenge)

The Issue: Your Wittig or Julia-Kocienski olefination reaction is yielding high levels of the Z-isomer (cis-isomer) . The pharmacopeial limit is strict (typically <0.1%), and downstream purification is difficult due to similar solubility profiles.

Technical Diagnosis: The formation of the Rosuvastatin heptenoic side chain relies on the coupling of the pyrimidine carbaldehyde with a phosphonium salt (Wittig) or sulfone (Julia). The Z-isomer is the kinetic product, while the E-isomer (desired) is the thermodynamic product. If your E:Z ratio is below 95:5, your reaction conditions are favoring kinetic control.

Troubleshooting Protocol:

ParameterOptimization StrategyMechanism
Base Selection Switch from

or

to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or LiHMDS .
DBU provides a "soft" deprotonation that stabilizes the betaine intermediate, allowing reversible equilibration to the thermodynamically stable E-form before elimination.
Temperature Maintain reaction at -78°C to -60°C during addition, then slow warm-up.Low temperature suppresses the irreversible elimination of the erythro-betaine (which leads to Z-alkene).
Solvent Polarity Use Isopropanol (IPA) or DMSO mixtures rather than pure DCM.Polar solvents stabilize the charged intermediates, favoring the formation of the trans-oxaphosphetane.

Q: My Z-isomer is still ~5% after workup. How do I remove it? A: Do not rely on crystallization of the final calcium salt. Introduce an Ammonium or t-Butylamine salt formation step prior to calcium conversion. The amine salts of the E-isomer crystallize preferentially, rejecting the Z-isomer into the mother liquor.

WittigControl Start Pyrimidine Aldehyde + Phosphonium Ylide Betaine Betaine Intermediate (Equilibrium) Start->Betaine Base Addition Kinetic Kinetic Route (Fast Elimination) Betaine->Kinetic High Temp / Non-Polar Solvent Thermo Thermodynamic Route (Reversible) Betaine->Thermo Low Temp / Polar Solvent (DBU) Z_Iso Z-Isomer (Impurity) Kinetic->Z_Iso E_Iso E-Isomer (Rosuvastatin Precursor) Thermo->E_Iso

Figure 1: Pathway selection for maximizing E-isomer yield during the coupling phase.

Module 2: Stereochemical Integrity (The Syn-Diol System)

The Issue: You are detecting the Anti-isomer (3R, 5R) . Rosuvastatin requires a syn-diol configuration (3R, 5S).

Technical Diagnosis: This error occurs during the reduction of the


-hydroxy ketone intermediate. Standard hydride reagents (like 

alone) attack from the least hindered face, often leading to a mix. You must force an intramolecular hydride delivery via Chelation Control .

The "Self-Validating" Protocol (Narasaka-Prasad Reduction):

  • Reagent: Use Diethylmethoxyborane (

    
    )  as the chelating agent and 
    
    
    
    as the reductant.
  • The Mechanism: The Boron atom coordinates with both the C5-hydroxyl and the C3-ketone oxygen, forming a rigid 6-membered chair-like transition state.

  • Critical Step: The mixture must be cooled to -78°C before adding the hydride.

  • Validation: Monitor the disappearance of the ketone. If the reaction warms above -50°C, the chelation breaks, and the anti-isomer forms immediately.

Q: I used


 but still got 2% anti-isomer. Why? 
A:  You likely had residual water or alcohol in the solvent. Boron reagents are moisture-sensitive. The presence of water hydrolyzes the boronate ester, breaking the chelation template. Ensure THF moisture content is <0.05% .

Chelation Substrate Hydroxy-Ketone Intermediate Boron Add Et2BOMe (Chelating Agent) Substrate->Boron Complex Boron-Chelate Rigid Complex Boron->Complex Anhydrous Conditions Anti Anti-Isomer (Impurity) (Chelation Failure) Boron->Anti Moisture Present Attack Hydride Attack (NaBH4 @ -78°C) Complex->Attack Directed Hydride Delivery Syn Syn-Diol (Desired) (3R, 5S) Attack->Syn

Figure 2: The Boron-Chelation mechanism required to enforce Syn-stereochemistry.

Module 3: Stability & Degradation (Lactone & Oxidation)[1]

The Issue: The Lactone impurity spikes during the drying process or storage. The N-oxide impurity appears after exposure to light or air.

Technical Diagnosis:

  • Lactonization: Under acidic conditions (pH < 6), the

    
    -hydroxy acid tail cyclizes to form a five-membered lactone ring. This is an equilibrium reaction driven by heat and acid.
    
  • Oxidation: The pyrimidine nitrogen is susceptible to oxidation to N-oxide, especially in the presence of peroxides in solvents (like THF or ethers).

Troubleshooting Protocol:

ImpurityTriggerPrevention Strategy
Lactone Acidic pH during workup; Heat during drying.1. Maintain pH 8-9 during aqueous extractions.2. Lyophilize (freeze-dry) the calcium salt rather than oven drying.3. If oven drying, keep T < 40°C under high vacuum.
N-Oxide Peroxides in THF/Ether; Light exposure.1. Test all ethereal solvents for peroxides before use.2. Use amber glassware for final stages.3. Store under Nitrogen/Argon atmosphere.
5-Oxo Incomplete Reduction.Ensure excess hydride equivalents (1.2 - 1.5 eq) and sufficient reaction time.

Q: Can I convert the Lactone back to Rosuvastatin? A: Yes. Treat the material with dilute NaOH (pH 10-11) at room temperature. The lactone ring will hydrolyze back to the carboxylate salt. However, prolonged exposure to high pH can cause epimerization, so monitor strictly.

Module 4: Final Purification (The Amine Salt Strategy)

Do not attempt to purify the crude Calcium salt directly. The amorphous nature of Rosuvastatin Calcium traps impurities. Use an intermediate crystalline salt.

Recommended Workflow:

  • Synthesis: Complete the reduction and deprotection.

  • Amine Salt Formation: React the crude acid with tert-Butylamine or Methylamine in acetonitrile/acetone.

    • Why? These amine salts are highly crystalline. Impurities (isomers, degradation products) remain in the mother liquor.

  • Filtration: Filter the amine salt. This is your primary purification point.

  • Salt Exchange: Convert the pure amine salt to the Sodium salt (using NaOH), then precipitate the Calcium salt using Calcium Acetate or Calcium Chloride.

References
  • Impurity Profiling & Analytical Methods

    • Title: A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations.[1]

    • Source: Journal of Pharmaceutical and Biomedical Analysis / PMC.
    • URL:[Link]

  • Synthesis & Olefination Control

    • Title: Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction.[2][3][4]

    • Source: Open Access Library Journal (2020).[2][3][4]

    • URL:[Link]

  • Lactone & Degradation Mechanisms

    • Title: Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions.[5]

    • Source: ResearchG
    • URL:[Link]

  • General Impurity Overview

    • Title: A Detailed Overview of Rosuvastatin Impurities: EP, USP, and Global Guidelines.[6]

    • Source: Chemicea Pharmaceutical.[6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Chloropurine Intermediates

A Guide for Researchers and Drug Development Professionals Introduction Chloropurine intermediates are foundational building blocks in medicinal chemistry and drug development, critical for the synthesis of a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Chloropurine intermediates are foundational building blocks in medicinal chemistry and drug development, critical for the synthesis of a vast array of bioactive molecules, including antiviral and anticancer agents.[1][2][3] However, their planar, aromatic structure and potential for strong intermolecular hydrogen bonding often lead to poor solubility in common organic and aqueous solvents. This challenge can significantly impede reaction progress, complicate purification, and create hurdles for formulation and in-vivo studies.

This guide provides a structured, in-depth approach to understanding and overcoming solubility challenges associated with common chloropurine intermediates like 6-chloropurine, 2,6-dichloropurine, and 2-amino-6-chloropurine (6-chloroguanine). By explaining the physicochemical principles behind each troubleshooting step, this resource empowers scientists to make informed, effective decisions in the laboratory.

Core Principles: Why Are Chloropurines Poorly Soluble?

Understanding the root cause of poor solubility is the first step toward a logical solution. Several key factors contribute to this issue:

  • High Crystal Lattice Energy: The planar purine rings can stack efficiently, leading to strong intermolecular forces (pi-pi stacking, hydrogen bonding) within the crystal lattice. A significant amount of energy is required for a solvent to break apart this stable crystal structure.

  • Molecular Polarity and Hydrogen Bonding: Chloropurines possess both hydrophobic (the aromatic ring) and hydrophilic (nitrogen atoms, potential for H-bond donation/acceptance) characteristics. Finding a single solvent that can favorably interact with all facets of the molecule is challenging. The nitrogen atoms in the purine ring are weakly basic, allowing for protonation under acidic conditions.[4]

  • Tautomerism: Purine intermediates can exist in different tautomeric forms, which can influence their hydrogen bonding patterns and, consequently, their solubility in different solvents.

Troubleshooting Guide: A Systematic Approach

This section addresses common solubility problems in a question-and-answer format, guiding you from initial solvent selection to more advanced techniques.

Q1: My chloropurine intermediate won't dissolve in my chosen solvent. What is my first step?

Answer: Before resorting to complex solvent systems, follow a systematic, stepwise approach to diagnose and solve the issue. The goal is to achieve dissolution with the simplest system possible to avoid downstream complications.

The initial troubleshooting workflow should focus on verifying the basics and then employing low-impact physical methods before moving to chemical alterations of the solvent system.

G cluster_0 A Start: Compound Insoluble B Verify Compound Purity & Form (Anhydrous, Hydrate?) A->B Step 1 C Select Appropriate Starting Solvent (e.g., DMSO, DMF) B->C Step 2 D Mechanical Agitation (Vortex, Stir) C->D Step 3 E Apply Gentle Sonication D->E Step 4 F Apply Gentle Warming (Monitor for Degradation) E->F Step 5 G Assess Dissolution F->G Step 6 H Compound Dissolved (Proceed with Experiment) G->H Success I Still Insoluble (Proceed to Advanced Methods) G->I Failure

Caption: Initial workflow for addressing insolubility.

Causality Behind the Steps:

  • Verification (Purity & Form): Impurities can drastically reduce solubility. Additionally, check if your compound is a hydrate; the presence of water molecules in the crystal lattice alters solubility characteristics compared to the anhydrous form.

  • Solvent Choice: Start with a high-polarity aprotic solvent known to be effective for chloropurines, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5][6] These solvents are excellent hydrogen bond acceptors and can effectively solvate the purine ring.

  • Physical Methods (Agitation, Sonication, Heat): These methods introduce energy into the system to overcome the activation energy barrier of dissolution (the crystal lattice energy).

    • Sonication uses ultrasonic waves to create micro-cavitations, which physically break apart the solute particles and increase the surface area exposed to the solvent.[7]

    • Heating increases the kinetic energy of both solvent and solute molecules, enhancing the rate and extent of dissolution.[5] However, use heat judiciously, as chloropurines can be susceptible to degradation or unwanted side reactions at elevated temperatures. Always check the compound's melting point and stability data.[8][9][10]

Q2: How does pH impact the solubility of my chloropurine intermediate?

Answer: Adjusting the pH is a powerful technique for ionizable compounds. Since chloropurines are weak bases, decreasing the pH can significantly increase their solubility in aqueous or protic solvents.

The Mechanism: The nitrogen atoms in the purine ring can be protonated by an acid to form a cationic salt.[4] This salt is an ionic species with much stronger and more favorable interactions with polar solvents like water compared to the neutral, less polar parent molecule. This fundamentally changes the solvation thermodynamics in your favor.[11][12]

G cluster_0 A Chloropurine (R) Neutral Form (Low Aqueous Solubility) B Chloropurine-H+ (R-H+) Protonated Salt Form (High Aqueous Solubility) A->B  Add Acid (H+)  (pH Decrease) B->A  Add Base (OH-)  (pH Increase)

Caption: Effect of pH on chloropurine ionization and solubility.

Practical Application:

  • For reactions in aqueous or alcoholic media, adding a small amount of a strong acid like HCl can protonate the chloropurine and facilitate dissolution.[4]

  • Conversely, some chloropurines, like 6-chloroguanine, show increased solubility in basic solutions (e.g., 1mol/L NaOH) due to the deprotonation of the amino group or other acidic protons on the ring.[10][13]

  • Caution: Ensure that pH modification is compatible with your downstream reaction conditions and the stability of your starting materials and reagents.

Q3: My compound is still insoluble or I cannot alter the pH. When and how should I use co-solvents?

Answer: Use a co-solvent system when a single solvent is ineffective and pH adjustment is not viable. A co-solvent is a water-miscible organic solvent that, when added to a primary solvent (often water or a buffer), reduces the overall polarity of the system, making it more favorable for dissolving hydrophobic or poorly soluble compounds.[14][15][16]

The Mechanism: Water is a highly polar, structured solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. A co-solvent like ethanol or DMSO integrates into the water structure, reducing the polarity and lowering the interfacial tension between the aqueous phase and the hydrophobic solute.[16] This "solvent blending" creates a more accommodating environment for the chloropurine intermediate.

Common Co-solvent Systems:

  • For In Vitro / Chemistry Applications: DMSO/Water, DMF/Water, Ethanol/Water, Methanol/Water. Studies have shown that for 6-chloropurine, solubility is highest in neat DMF or methanol and decreases as the mass fraction of water increases.[5]

  • For In Vivo Formulations: These require biocompatible excipients. A common starting point is a multi-component system designed to maximize solubility while minimizing toxicity.[17] An example formulation is:

    • 10% DMSO

    • 40% PEG300 (Polyethylene Glycol 300)

    • 5% Tween 80 (Polysorbate 80)

    • 45% Saline

See the Protocols section for a detailed method on preparing a co-solvent stock solution.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for 6-chloropurine, 2,6-dichloropurine, and 2-amino-6-chloropurine?

A: Based on empirical data, the following are excellent starting points:

Chloropurine IntermediateRecommended Primary SolventsNotes
6-Chloropurine DMSO, DMFSoluble up to ~28 mg/mL in DMSO and ~5 mg/mL in ethanol with sonication.[18][19] Very poorly soluble in water.[7]
2,6-Dichloropurine DMSO, Hot Ethanol, Hot MethanolAppears as a white to off-white crystalline solid.[1][8]
2-Amino-6-chloropurine DMSO, DMFSolubility is highest in DMSO, followed by DMF, and is very low in alcohols and water.[5][6] It is soluble in 1M NaOH.[10][13]

Q: I'm using fresh DMSO, but my compound still won't dissolve completely. What could be wrong?

A: If you are confident in your solvent and compound, you may be exceeding the saturation limit. Even in a good solvent like DMSO, solubility is finite. For example, 6-chloropurine's solubility in DMSO is approximately 27.5-28.4 mg/mL.[7][18] Attempting to make a 50 mg/mL solution will fail. Always check the known solubility limits (see table above) and adjust your concentration accordingly. If you need a higher concentration, you may need to gently warm the solution, but be aware that the compound may precipitate upon cooling back to room temperature.

Q: Can I chemically modify my intermediate to improve its solubility for a specific reaction?

A: Yes, this is an advanced but effective strategy. If a particular functional group is hindering solubility, protecting it can help. For instance, it has been reported that protecting the exocyclic amino group of 2-amino-6-chloropurine via N-tert-butoxycarbonylation (Boc-protection) can significantly improve its solubility in Mitsunobu solvents.[5] This strategy temporarily masks the hydrogen-bonding capabilities of the amino group, reducing the crystal lattice energy and making the molecule more soluble in less polar organic solvents. This is only suitable if the protecting group is compatible with and can be removed after your desired reaction.

Experimental Protocols

Protocol 1: Preparation of a Chloropurine Stock Solution Using a Co-solvent System

This protocol provides a general method for preparing a stock solution of a poorly soluble chloropurine intermediate for in vitro or in vivo use, based on a common formulation.[7][17]

Materials:

  • Chloropurine intermediate powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile vials, vortex mixer, sonicator

Procedure:

  • Calculate Amounts: Determine the mass of the chloropurine and the volume of each vehicle component required to achieve the desired final concentration (e.g., 2 mg/mL). For a final volume of 1 mL, the vehicle would be 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL Saline.

  • Initial Dissolution: In a sterile vial, add the weighed amount of chloropurine powder. Add the required volume of DMSO.

  • Vortex/Sonicate: Vortex the vial thoroughly. If solids remain, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[7] DMSO is the primary solvent here.

  • Add Viscous Co-solvent: Add the PEG300 to the solution. Vortex thoroughly to ensure complete mixing. PEG300 acts as a co-solvent and viscosity enhancer.

  • Add Surfactant: Add the Tween 80. Vortex again. Tween 80 is a surfactant that helps to maintain solubility and prevent precipitation when the aqueous component is added.[17]

  • Final Aqueous Addition: Slowly add the saline to the vial, vortexing during the addition to prevent the compound from precipitating out of the solution.

  • Final Check: Inspect the final solution to ensure it is clear and free of particulates. If prepared for in vivo use, sterile filtration through a 0.22 µm filter may be necessary, but be cautious as this can sometimes cause the compound to crash out of a supersaturated solution.

References

  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF. Retrieved from ResearchGate. [Link]

  • ChemBK. (2024, April 10). 2,6-Dichloropurine. Retrieved from ChemBK. [Link]

  • INIS-IAEA. (2018, December 15). Solubility modelling, solvent effect and preferential solvation of 6-chloropurine in several aqueous co-solvent mixtures between 283.15 K and 328.15 K. Retrieved from INIS-IAEA. [Link]

  • ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine1 | Journal of the American Chemical Society. Retrieved from ACS Publications. [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). US4405781A - Method for preparing salts of 6-chloropurine.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]

  • Expii. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from Expii. [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from ResearchGate. [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from ManTech Publications. [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from Expii. [Link]

  • ACS Publications. (2019, February 1). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Journal of Chemical & Engineering Data. Retrieved from ACS Publications. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts. [Link]

  • Korea Science. (2010, August 20). Synthesis of Some Biologically Active Halogenopurines -Journal of the Korean Chemical Society. Retrieved from Korea Science. [Link]

  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Retrieved from NCBI. [Link]

Sources

Optimization

Technical Support Center: Pyrimidinylthio Purine Coupling Optimization

Case ID: T-PPC-001 Subject: Thermal Optimization & Troubleshooting for Thioether Bridge Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive: The Thermodynamics of Select...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PPC-001 Subject: Thermal Optimization & Troubleshooting for Thioether Bridge Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Thermodynamics of Selectivity

Welcome to the technical support center. You are likely here because your coupling of a purine (e.g., 6-mercaptopurine) and a pyrimidine halide is suffering from one of three issues: incomplete conversion , regioisomeric contamination (N-alkylation) , or oxidative degradation .

In the synthesis of pyrimidinylthio purines, temperature is not just an accelerator; it is a regioselective switch .

The Mechanistic Reality

The reaction is a Nucleophilic Aromatic Substitution (


). However, the purine thiol is an ambident nucleophile . It can attack via the Sulfur (desired S-arylation) or the Ring Nitrogens (undesired N-arylation).
  • Kinetic Control (Lower T): Favors the "Soft-Soft" interaction (HSAB theory). The soft sulfur atom attacks the soft electrophilic carbon on the pyrimidine.

  • Thermodynamic Control (Higher T): Increases the energy available for the system to overcome the higher activation barrier of N-arylation. Furthermore, excessive heat in the presence of oxygen promotes the oxidation of the thioether to sulfoxides/sulfones.

The Golden Rule: You must operate at the lowest temperature that permits


 turnover to maintain S-selectivity, typically 60°C – 85°C  for conventional heating, or 100°C – 120°C  for microwave-assisted rapid synthesis.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where temperature control dictates the product ratio.

ReactionPath Start Reagents: Purine-SH + Pyrimidine-Cl Inter Meisenheimer-like Complex Start->Inter Base, Solvent S_Prod S-Linked Product (Desired Thioether) Inter->S_Prod Kinetic Path (60-80°C) N_Prod N-Linked Byproduct (Impurity) Inter->N_Prod Thermodynamic Path (>100°C / Polar Solvent) Ox_Prod Sulfoxide/Sulfone (Degradation) S_Prod->Ox_Prod Prolonged Heat + O2

Figure 1: Reaction pathway showing the divergence between the desired kinetic S-coupling and the thermodynamic N-coupling or oxidative degradation.

Optimization Matrix: Temperature vs. Solvent

Do not choose a temperature arbitrarily. Match it to your solvent's dielectric constant and boiling point.

SolventTypeRec.[1][2][3][4] Temp RangeBase SelectionNotes
DMF Polar Aprotic60°C – 80°C

,

Standard. Good solubility. High temp (>90°C) risks dimethylamine impurities and N-alkylation.
Ethanol/Water ProticReflux (78°C)NaOH, KOHGreen/Scale-up. Slower kinetics due to solvation of the nucleophile, but high S-selectivity.
DMSO Polar Aprotic50°C – 70°C

, DIPEA
Fastest. High polarity accelerates

. Risk of oxidation (DMSO is an oxidant at high T).
Microwave (H2O) Green100°C – 120°CNone/Mild BaseHigh Throughput. Rapid heating (10-20 min) outruns degradation pathways [1].

Standard Operating Protocol (SOP)

Protocol: Synthesis of 6-(Pyrimidin-4-ylthio)purine via Thermal Coupling

Reagents:

  • 6-Mercaptopurine (1.0 eq)[5][6][7]

  • 4-Chloropyrimidine derivative (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) - Anhydrous is critical.
    
  • Solvent: Dry DMF (Concentration 0.2 M)

Step-by-Step:

  • Degassing (Critical): Sparge the DMF with Nitrogen or Argon for 15 minutes before adding reagents. This prevents the formation of disulfide dimers (Purine-S-S-Purine).

  • Activation: Add 6-Mercaptopurine and

    
     to the reaction vessel. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.
    
    • Checkpoint: The suspension often changes color (yellowing) as the anion forms.

  • Addition: Add the 4-Chloropyrimidine.

  • Thermal Ramp:

    • Heat to 60°C . Monitor by TLC/LCMS at 1 hour.

    • Decision Point: If conversion is <20%, increase to 80°C . Do not exceed 90°C unless using microwave irradiation.

  • Quenching: Once starting material is consumed, cool to RT. Pour into ice-water.

  • Workup: Adjust pH to ~5-6 with dilute Acetic Acid. The thioether often precipitates. Filter and wash with water.

Troubleshooting & FAQs

Q1: I see two spots on TLC with similar Rf values. What is happening?

Diagnosis: You likely have Regioisomers (N- vs S-alkylation) . Root Cause: The reaction temperature was too high, or the solvent was too polar (stabilizing the transition state for N-attack). Fix:

  • Lower the reaction temperature by 20°C.

  • Switch from

    
     (more soluble/reactive) to 
    
    
    
    (heterogeneous/milder).
  • Confirm structure via HMBC NMR (Look for

    
     coupling between Pyrimidine-C and Purine-H).
    
Q2: The reaction stalls at 50% conversion. Adding more heat just creates black tar.

Diagnosis: Product Inhibition or Decomposition. Root Cause: The byproduct (HCl) is consuming your base, or the product is oxidizing. Fix:

  • Do not overheat. Instead of raising T, add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This performs a Finkelstein reaction in situ, converting the Chloro-pyrimidine to the more reactive Iodo-pyrimidine.

  • Ensure you are under an inert atmosphere (

    
    /Ar).
    
Q3: Can I use Microwave irradiation?

Answer: Yes, and it is often preferred for difficult substrates. Protocol Adjustment:

  • Temp: 100°C – 120°C.

  • Time: 10 – 20 minutes (vs. 12 hours thermal).

  • Reference: Microwave-assisted synthesis in water has shown to reduce reaction times significantly while maintaining high yields for purine thioethers [1].

Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues during your experiment.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC LowConv Low Conversion CheckTLC->LowConv SM Remaining Impurity New Impurity Spot CheckTLC->Impurity New Peaks Action1 Add KI (cat.) Check Base Stoichiometry LowConv->Action1 Action2 Is Impurity M+16? (Oxidation) Degas Solvent Impurity->Action2 Yes Action3 Is Impurity Isomer? Lower Temp 10°C Impurity->Action3 No

Figure 2: Logical workflow for diagnosing reaction failures based on LCMS/TLC data.

References

  • Elgemeie, G. H., et al. (2016).[8] "A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs." Nucleosides, Nucleotides and Nucleic Acids. Available at: [Link]

  • Kováčik, J., et al. (2024). "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines." ACS Omega.[9] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purine Synthesis &amp; Purification

Topic: Removal of Unreacted Starting Materials Ticket System ID: PUR-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Overview Purine synthesis—whether via de novo Traube cyclization or functio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials Ticket System ID: PUR-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Overview

Purine synthesis—whether via de novo Traube cyclization or functionalization of the 6-chloropurine scaffold—presents unique purification challenges. Starting materials (SMs) often possess similar polarities and solubilities to the final products, leading to "streaking" on silica columns and co-crystallization.

This guide moves beyond standard chromatography. We utilize chemoselective scavenging , solubility switching , and complexation to remove unreacted materials before the crude mixture ever hits a column.

Module 1: The "Sticky" Electrophile (6-Chloropurine Residues)

Context: Nucleophilic Aromatic Substitution (SNAr) at C6. Problem: Unreacted 6-chloropurine (or 2,6-dichloropurine) co-elutes with the N6-substituted product. Mechanism: The electron-deficient pyrimidine ring of the starting material mimics the product's physicochemical properties.

Diagnostic Step
  • TLC Check: 6-chloropurine absorbs strongly at 254 nm. If you see a shadow spot just below your product in MeOH/DCM, it is likely unreacted SM.

Protocol A: The "Thiol-Click" Scavenge (Recommended)

Principle: We use a polymer-supported nucleophile to covalently bond with the unreacted electrophile (6-chloropurine), rendering it insoluble. The resin is then filtered off, taking the impurity with it.

Reagents:

  • Polymer-supported Thiophenol (PS-Thiophenol) or Benzyl Mercaptan resin.

  • Base: Diisopropylethylamine (DIPEA).

Workflow:

  • Calculate Load: Estimate the remaining 6-chloropurine (by HPLC or TLC). Use 3–4 equivalents of resin relative to the impurity.

  • Incubation: Add the resin and 2 equivalents of DIPEA to the reaction mixture.

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) at 40°C for 4–12 hours.

  • Validation: Spot TLC of the supernatant. The SM spot should vanish.

  • Filtration: Filter through a fritted glass funnel. Wash resin with THF.

  • Result: The filtrate contains the product; the SM is covalently bound to the beads.

Protocol B: The "Polarity Shift" Derivatization

Alternative: If resin is unavailable, react the impurity into something easily separable.

  • Add N,N-dimethylethylenediamine (highly polar amine) to the reaction mixture.

  • Heat to 60°C for 1 hour.

  • Mechanism: The unreacted 6-chloropurine converts to a highly polar amino-purine.

  • Workup: The new impurity will stick to the baseline of a silica column or partition into the aqueous layer during an acidic wash (pH 3–4).

Module 2: Traube Synthesis Cleanup (Unreacted Pyrimidines)

Context: Cyclization of 4,5-diaminopyrimidines with formic acid/orthoesters. Problem: Incomplete ring closure leaves diaminopyrimidine residues. Causality: Pyrimidine precursors are often more basic than the resulting purine (which gains acidity at the N9 position).

Logic Flow: pH-Swing Extraction

Purines possessing an unsubstituted imidazole ring (N7/N9-H) act as weak acids (


). Diaminopyrimidines are weak bases. We exploit this amphoteric nature.

TraubeCleanup start Crude Mixture (Purine + Diaminopyrimidine) step1 Dissolve in 1M NaOH (aq) start->step1 decision Filtration Step step1->decision solid Solid Residue: Insoluble Impurities decision->solid Insoluble liquid Filtrate: Purine (as Sodium Salt) decision->liquid Soluble step2 Acidify to pH 5.0 with Acetic Acid liquid->step2 precipitate Precipitate: Pure Purine Product step2->precipitate Precipitates supernatant Supernatant: Protonated Pyrimidines step2->supernatant Remains Soluble

Caption: Figure 1. pH-Swing fractionation exploiting the N9-acidity of the purine ring versus the basicity of the pyrimidine precursor.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in 1M NaOH . The purine deprotonates at N9 and dissolves.

  • Filtration: Filter off any undissolved material (often polymerized byproducts).

  • Precipitation: Slowly add Glacial Acetic Acid dropwise to the filtrate while stirring.

  • Target pH: Monitor pH. As it approaches pH 5–6, the neutral purine will precipitate out.

  • Collection: Filter the white solid.[1] The unreacted diaminopyrimidine remains soluble as the acetate salt.

Module 3: Mitsunobu Debris (TPPO Removal)

Context: Coupling purines to ribose/sugars using TPP/DIAD. Problem: Triphenylphosphine oxide (TPPO) is notoriously difficult to remove by chromatography. Solution: Magnesium Chloride (MgCl2) Complexation.[2]

The MgCl2 Protocol

Scientific Basis: TPPO acts as a Lewis base and coordinates strongly with hard Lewis acids like Mg2+ or Zn2+, forming an insoluble complex [Mg(TPPO)4]Cl2 in non-polar solvents.

ParameterSpecification
Reagent Anhydrous MgCl2 (1.5 – 2.0 equiv relative to TPPO)
Solvent System Toluene (preferred) or Et2O/Hexane (1:1)
Temperature Reflux (to dissolve), then cool to Room Temp
Efficiency Removes >95% TPPO without chromatography

Execution:

  • Concentrate the crude reaction mixture.

  • Redissolve in Toluene .

  • Add Anhydrous MgCl2 (2 equiv vs. TPP used).

  • Heat to reflux for 30 minutes (ensures complex formation).

  • Cool to room temperature and stir for 2 hours.

  • Observation: A thick white sludge (the complex) will form.

  • Filtration: Filter through a celite pad.

  • Result: The filtrate contains your nucleoside/purine; the filter cake holds the TPPO.

FAQ: Troubleshooting & Quick Hits

Q1: My purine product is water-soluble, so I can't use the pH-swing precipitation. What now?

  • Resolution: Use Ion Exchange Chromatography .

    • Resin: Dowex 50W (Cation Exchange).

    • Method: Load the mixture in water. Wash with water (removes non-basic impurities). Elute with dilute NH4OH. Purines with amino groups will stick; neutral sugars/salts wash away.

Q2: I used excess amine in an SNAr reaction, and it's streaking on the column.

  • Resolution: Use an Isocyanate Scavenger Resin (e.g., PS-Isocyanate). This is an electrophilic resin that will react with the excess nucleophilic amine to form a urea, which is then filtered off.

    • Alternative: If the product is stable to acid, wash the organic layer with 1M HCl. The amine forms a salt and enters the aqueous layer; the purine (unless very basic) usually remains in the organic layer or precipitates at the interface.

Q3: How do I remove Palladium after a Suzuki coupling at C6?

  • Resolution: Use Thiol-functionalized silica (SiliaMetS® Thiol) or activated carbon. Stir the crude solution with the scavenger for 30 mins at 50°C, then filter. Standard celite filtration is often insufficient for ppm-level removal.

References

  • Traube Synthesis & Purine Acidity

    • Lister, J. H.[3] "The Chemistry of Heterocyclic Compounds, Fused Pyrimidines, Part II: Purines." Wiley-Interscience. (1971).

  • Scavenger Resins in Synthesis

    • Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1. (2000).

  • TPPO Removal via MgCl2

    • Donald C. Phillips et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Organic Process Research & Development. (2024). [4]

    • Note: This method is an improvement over the ZnCl2 method described by Bates et al. in J. Org. Chem (2017).[5]

  • Purine Solubility & pKa Data

    • Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann. (2017).

Sources

Optimization

Technical Support Center: Stability Profiling of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

Welcome to the Advanced Chemistry Technical Support Hub. Subject: 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- (CAS: Generic Scaffold Reference) Ticket ID: STAB-PUR-002 Assigned Specialist: Senior Application Scientist Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Technical Support Hub. Subject: 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- (CAS: Generic Scaffold Reference) Ticket ID: STAB-PUR-002 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the stability profile of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- , a critical heterocyclic intermediate often used in the synthesis of nucleoside analogs and kinase inhibitors. Due to its structural duality—containing both an oxidizable thioether bridge and a hydrolytically active C2-chlorine —this molecule requires rigorous environmental control.

This document is structured as a dynamic troubleshooting system. We do not just list "pass/fail" criteria; we explain why your impurity profile is shifting and how to stabilize it.

Module 1: Oxidative Stress & The Thioether Linkage[1]

The Issue

User Report: "I am observing a new impurity eluting slightly earlier than the main peak after exposing the sample to ambient air or trace peroxides. The mass spectrum shows a +16 Da shift."

Technical Insight

The C6-S-Pyrimidine linkage is a classic thioether. Thioethers are "soft" nucleophiles and are highly susceptible to oxidation by electrophilic oxygen species (ROS). Unlike the purine ring itself, which is relatively robust against mild oxidation, the sulfur atom acts as an oxygen scavenger.

  • Primary Degradant (M+16): Sulfoxide (R-S(=O)-R'). This is chiral and may appear as a split peak depending on your column.

  • Secondary Degradant (M+32): Sulfone (R-S(=O)2-R'). This forms under forcing conditions (e.g., high H2O2 concentrations).

Troubleshooting Guide: Oxidative Instability
SymptomProbable CauseCorrective Action
RRT ~0.85-0.90 (Split Peak) Sulfoxide Formation. The sulfur center has been oxidized to a sulfoxide. The "split" is due to the creation of a chiral center at the sulfur.1. Exclude Oxygen: Sparge all solvents with Argon/Nitrogen. 2. Check Excipients: Ensure no trace peroxides in PEGs or Tweens used in formulation.
RRT ~0.95 (Single Peak) Sulfone Formation. Complete oxidation. Usually indicates strong oxidative stress (e.g., metal ion contamination catalyzing oxidation).1. Add Chelators: Add EDTA to buffers to sequester metal ions (Fe3+, Cu2+) that catalyze S-oxidation. 2. Storage: Store under inert atmosphere at -20°C.
Pathway Visualization

The following diagram illustrates the stepwise oxidation pathway.

OxidationPathway Parent Parent Compound (Thioether) MW: X Sulfoxide Degradant A (Sulfoxide) MW: X+16 Parent->Sulfoxide [O] (H2O2, Air) Fast Step Sulfone Degradant B (Sulfone) MW: X+32 Sulfoxide->Sulfone [O] (Excess) Slow Step

Figure 1: Stepwise oxidation of the thioether linkage. Note that the Sulfoxide formation is often reversible in vivo but permanent in stability samples.

Module 2: Hydrolytic Stress & Nucleophilic Substitution

The Issue

User Report: "Under basic conditions (pH > 9), the assay value drops, and a very polar impurity appears at the solvent front."

Technical Insight

This molecule possesses a 2-chloro substituent.[1] In purine chemistry, the C2 and C6 positions are electrophilic. While the C6 position is occupied by the pyrimidinylthio group, the C2-chlorine remains susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: Hydroxide ions (OH-) attack the C2 position, displacing the chloride ion.

  • Result: Formation of the 2-hydroxy derivative (which tautomerizes to a guanine-like oxo-species).

  • Secondary Risk: In extremely strong acid/base, the thioether linkage itself can cleave, releasing free 2-mercaptopyrimidine.

Troubleshooting Guide: Hydrolysis
ConditionObservationMechanism & Fix
Basic (pH > 9) Loss of Cl (M-35+17). Formation of 2-hydroxy-6-(pyrimidinylthio)purine.Buffer Selection: Avoid inorganic bases. Use hindered organic bases (e.g., DIPEA) if basicity is needed, or maintain pH < 8.
Acidic (pH < 2) Linker Cleavage. Loss of the pyrimidine side chain.Avoid Protracted Acid Exposure: The thioether is generally stable in mild acid, but heat + acid will hydrolyze the C-S bond.

Module 3: Experimental Protocols (Stress Testing)

To validate the stability indicating method (SIM), you must force degradation. Do not assume stability; prove it.

Protocol A: Oxidative Stress (Peroxide)
  • Preparation: Dissolve 5 mg of the compound in 5 mL of Acetonitrile/Water (50:50).

  • Stressing: Add 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Incubate at Room Temperature for 2 hours. Note: Do not heat, as heat + peroxide destroys the purine ring entirely.

  • Quenching: Quench with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.

Protocol B: Base Hydrolysis
  • Preparation: Dissolve 5 mg of compound in 5 mL Methanol.

  • Stressing: Add 1 mL of 0.1 N NaOH.

  • Incubation: 60°C for 4 hours.

  • Neutralization: Neutralize with 0.1 N HCl exactly to pH 7.0 before analysis. Injection of highly basic samples can strip the silica column.

Module 4: Analytical Decision Tree

Use this logic flow to diagnose unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Impurity Detected CheckRRT Check Relative Retention Time (RRT) Start->CheckRRT EarlyEluting RRT < 0.5 (Polar) CheckRRT->EarlyEluting Earlier than Parent LateEluting RRT ~ 0.8 - 0.9 (Mid-Polar) CheckRRT->LateEluting Close to Parent CheckMass1 Check Mass Spectrum EarlyEluting->CheckMass1 CheckMass2 Check Mass Spectrum LateEluting->CheckMass2 Hydrolysis M-Cl+OH? Likely Hydrolysis (2-OH) CheckMass1->Hydrolysis Yes Oxidation M+16? Likely Sulfoxide CheckMass2->Oxidation Yes

Figure 2: Diagnostic logic for identifying degradation products based on retention time and mass shift.

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[2]

  • Brown, D. J. "The Pyrimidines." Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Provides foundational reactivity of pyrimidinyl-sulfides).
  • Robins, R. K. "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society, 1956. (Classic text on chloropurine nucleophilic displacement).
  • Niazi, S. K. "Handbook of Pharmaceutical Manufacturing Formulations.

Sources

Troubleshooting

Addressing color formation in purine derivative synthesis

Technical Support Center: Purine Derivative Synthesis Ticket ID: PUR-SYN-COLOR-001 Subject: Troubleshooting Color Formation in Purine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purine Derivative Synthesis Ticket ID: PUR-SYN-COLOR-001 Subject: Troubleshooting Color Formation in Purine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "White Solid" Paradox

Welcome to the Purine Synthesis Support Center. A common frustration in purine chemistry is that while the theoretical product is a white crystalline solid, the experimental reality is often a spectrum of yellows, reds, or browns.

Purines are electron-rich, conjugated heteroaromatic systems. While the core purine ring itself absorbs in the UV region (λmax ~260 nm) and should be colorless to the eye, it acts as a "chromophore sponge" for impurities. The high nitrogen content makes them excellent ligands for trace metals (colored complexes) and susceptible to oxidative coupling (colored diazo/azo species).

This guide breaks down the three most common "Color Codes" encountered in the lab and provides validated protocols to resolve them.

Module 1: The "Red/Pink" Error (Traube Synthesis)

Context: This issue typically arises during the classic Traube synthesis, specifically during the reduction of 4,5-diaminopyrimidines prior to ring closure.

The Mechanism: The Traube route involves nitrosation of a pyrimidine (forming a green/blue nitroso intermediate) followed by reduction to a diamine.

  • The Trap: 4,5-diaminopyrimidines are highly unstable in air. If the reduction is incomplete, or if the diamine is exposed to oxygen, it undergoes oxidative dimerization to form azo-linkages (

    
    ). These extended conjugated systems are intensely colored (Red/Pink).
    

Troubleshooting Protocol:

ObservationRoot CauseImmediate Action
Blue/Green Reaction Mixture Residual Nitroso intermediate (

)
Incomplete Reduction: Increase equivalents of reducing agent (e.g.,

,

, or

).
Pink/Red Solid Oxidative Dimerization (Azo impurity)Oxygen Leak: Degas solvents. Perform reduction and cyclization in a "telescoped" one-pot sequence without isolating the diamine.

Visualizing the "Color Trap" Pathway:

TraubeColor cluster_0 Traube Synthesis Flow SM Pyrimidine Precursor Nitroso 5-Nitroso Intermediate (Green/Blue) SM->Nitroso Nitrosation Diamine 4,5-Diaminopyrimidine (Unstable/Colorless) Nitroso->Diamine Reduction Purine Target Purine (White Solid) Diamine->Purine Cyclization (HCOOH/HC(OEt)3) Impurity Azo-Dimer Impurity (Red/Pink) Diamine->Impurity O2 Oxidation (Delay/Air Exposure)

Caption: The critical oxidation node in Traube synthesis where air exposure leads to irreversible red azo-dye formation.

Module 2: The "Yellow/Brown" Error (Chlorination)

Context: This occurs during the synthesis of 6-chloropurines or 2,6-dichloropurines using Phosphorus Oxychloride (


).

The Mechanism:

  • Degraded Reagent:

    
     hydrolyzes over time to form phosphoric acid species.
    
  • Vilsmeier-Haack Side Reactions: If DMF is used as a catalyst or solvent, overheating (

    
    ) causes DMF to decompose. The resulting dimethylamine reacts with the purine or 
    
    
    
    to form yellow/brown tars (Vilsmeier adducts).
  • Thermal Polymerization: Chloropurines are electrophilic; at high temperatures, they can self-condense.

Troubleshooting Protocol:

  • Reagent Quality Check: If your

    
     is not water-white, distill it. Add 5% (v/v) N,N-dimethylaniline or quinoline during distillation to trap acid impurities [1].
    
  • Temperature Control: Never reflux

    
     (bp 106°C) with DMF uncontrolled. Keep the internal temperature below 80°C unless strictly necessary.
    
  • Quenching: Quench the reaction mixture into ice-water slowly. The brown color often comes from exothermic decomposition during a hot quench.

Module 3: The "Grey/Black" Error (Metal Contamination)

Context: Common in Palladium-catalyzed cross-couplings (Suzuki/Sonogashira on halopurines) or Iron-mediated reductions.

The Mechanism: Purines possess N7 and N9 nitrogens that are excellent ligands for transition metals. Residual Pd or Fe binds tightly to the ring, resulting in a grey tint that resists standard crystallization.

Corrective Protocol: Chelation Wash Do not rely solely on column chromatography.

  • Dissolve crude product in EtOAc or DCM.

  • Wash with 10% aqueous Thiourea or Na2EDTA solution (3x).

  • The sulfur/chelator strips the metal from the purine nitrogen.

Standard Operating Procedure: Activated Carbon De-Colorization[1]

When a purine product is intrinsically pure (by NMR/HPLC) but visually colored, "recrystallization" alone often fails because the colored impurities co-crystallize. You must break the adsorption equilibrium.

The "Hot Filtration" Protocol:

  • Solvent Selection: Choose a solvent where the purine is soluble hot but insoluble cold.

    • Hydrophilic Purines: Water or 10% Aqueous Ethanol.

    • Lipophilic Purines: Ethanol or EtOAc.

    • Difficult Cases: DMF/Water (1:1).

  • Dissolution: Dissolve the crude solid at boiling point.

  • Carbon Addition: Add Activated Charcoal (5-10 wt% relative to substrate).

    • Critical Step: Do not add carbon to a boiling solution (risk of eruption). Cool slightly, add carbon, then reheat.

  • Digestion: Stir at reflux for 15–30 minutes. (Longer times may degrade the product).[1]

  • Filtration: Filter hot through a Celite® pad (diatomaceous earth) to remove the fine carbon particles.

    • Tip: Pre-heat the funnel to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then 4°C.

Decision Logic for Purification:

PurificationLogic Start Colored Purine Product CheckNMR Check 1H NMR / HPLC Is it >95% Pure? Start->CheckNMR Pure Yes (Trace Color) CheckNMR->Pure Yes Impure No (Chemical Impurity) CheckNMR->Impure No CheckMetal Is color Grey/Black? Pure->CheckMetal ActionColumn Chromatography / Acid-Base Extraction Impure->ActionColumn ActionCarbon Activated Carbon Treatment (Hot) CheckMetal->ActionCarbon No (Yellow/Red) Chelation Thiourea/EDTA Wash CheckMetal->Chelation Yes

Caption: Logical workflow for selecting the correct purification method based on impurity profile.

References

  • Lister, J. H. (1971).[2] Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Definitive text on Traube synthesis and handling of 4,5-diaminopyrimidines).

  • Legraverend, M., et al. (2008). "Synthesis of 2,6,9-trisubstituted purines." Tetrahedron, 64(20), 4607-4618. Link (Discusses chlorination conditions and avoiding discoloration).

  • Rosemeyer, H. (2004). "The Chelate Ambivalence of the Purine Ring." Chemistry & Biodiversity, 1(3), 361-401. Link (Mechanisms of metal binding and color formation).

  • Process Patent US5911962A. "Process for the purification of phosphorus oxychloride." Link (Industrial methods for cleaning POCl3 to prevent yellowing).

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

Technical Comparison Guide: HPLC Method Validation for 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- Executive Summary This guide provides a rigorous technical comparison and validation protocol for the High-Performance Liq...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Method Validation for 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

Executive Summary

This guide provides a rigorous technical comparison and validation protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- (CAS: 122484-96-4). As a critical intermediate in the synthesis of complex pharmaceutical APIs (often associated with kinase inhibitors or nucleoside analogs), the purity of this thio-purine derivative directly impacts the yield and safety profile of the final drug substance.

We objectively compare a Conventional Isocratic Method (often used for general purine screening) against an Optimized Gradient Method developed to address specific challenges such as peak tailing, tautomeric equilibrium, and resolution from synthesis by-products (e.g., 2,6-dichloropurine).

Analyte Profile & Challenges

  • Molecule: 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

  • Chemical Nature: Hydrophobic, ionizable heterocycle.

  • Key Challenges:

    • Basic Nitrogens: The purine and pyrimidine rings contain basic nitrogens that interact with residual silanols on silica columns, causing severe peak tailing.

    • Thio-ether Linkage: Susceptible to oxidation (sulfoxide/sulfone formation), requiring a stability-indicating method.

    • Solubility: Poor solubility in pure water; requires organic modifiers in the diluent.

Method Comparison: Generic vs. Optimized

The following table contrasts the performance of a standard generic method against the recommended optimized method.

FeatureMethod A: Conventional Isocratic (Alternative)Method B: Optimized Gradient (Recommended)
Column Standard C18 (5 µm, 250 x 4.6 mm)End-capped C18 or Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)
Mobile Phase 60:40 Water:Methanol (Unbuffered)A: 0.1% H₃PO₄ (pH 2.5) | B: Acetonitrile
Elution Mode IsocraticGradient (10% B to 80% B)
Peak Shape (Tailing) Poor (

) due to silanol interaction
Excellent (

) due to acidic pH suppression
Resolution (

)
Low (

) for closely related impurities
High (

) separating oxidative degradants
Run Time 15-20 mins (Late eluters carry over)12 mins (Column wash included)
LOD (Sensitivity) ~0.5 µg/mL~0.05 µg/mL (Sharper peaks)

Analyst Insight: Method A often fails during robustness testing because slight pH variations in the unbuffered aqueous phase drastically shift the retention time of the ionizable purine moiety. Method B locks the ionization state (protonated) using pH 2.5, ensuring consistent retention.

Method Development Decision Matrix

The following diagram illustrates the logical pathway for selecting the Optimized Method parameters, ensuring scientific rigor.

MethodDevelopment Start Start: Analyte Assessment (Basic Purine + Thio-ether) Solubility Solubility Check (Dissolves in ACN/Water?) Start->Solubility ColumnSel Column Selection (C18 vs Phenyl-Hexyl) Solubility->ColumnSel Confirmed pH_Opt pH Optimization (pH 2.5 vs pH 6.0) ColumnSel->pH_Opt Select End-capped C18 (Reduce Tailing) pH_Opt->ColumnSel Poor Resolution Mode_Sel Elution Mode (Isocratic vs Gradient) pH_Opt->Mode_Sel Select pH 2.5 (Suppress Ionization) FinalMethod Final Optimized Method (Stability Indicating) Mode_Sel->FinalMethod Select Gradient (Elute Impurities)

Figure 1: Decision tree for optimizing HPLC conditions for basic purine derivatives.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating ; if the System Suitability criteria are met, the results are deemed reliable.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Wavelength: 260 nm (Characteristic Purine

    
    ).
    
  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.009010Equilibration
2.009010Isocratic Hold
8.002080Linear Ramp
10.002080Wash
10.109010Re-equilibration
15.009010End
Standard Preparation
  • Stock Solution: Weigh 10 mg of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- reference standard into a 100 mL volumetric flask. Dissolve in 50% Acetonitrile/Water. (Conc: 100 µg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Mobile Phase A. (Conc: 10 µg/mL).

Validation Parameters (ICH Q2 R1/R2 Compliant)

The following validation workflow ensures the method is robust and suitable for regulatory submission.

System Suitability Testing (SST)

Before any sample analysis, inject the Working Standard 5 times.

  • Requirement: %RSD of Peak Area

    
    .[2]
    
  • Requirement: Tailing Factor (

    
    ) 
    
    
    
    .
  • Requirement: Theoretical Plates (

    
    ) 
    
    
    
    .
Linearity
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[3]
Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (or solvent if API) at 3 levels (80%, 100%, 120%).

Robustness

Deliberately vary parameters to test method reliability:

  • Flow Rate:

    
     mL/min.
    
  • pH:

    
     units.
    
  • Column Temp:

    
    C.
    
  • Outcome: System suitability must still pass.

Validation Workflow Diagram

ValidationWorkflow Prep Sample Preparation SST System Suitability (5 Replicates) Prep->SST Decision Pass SST? SST->Decision Validation Execute Validation (Linearity, Accuracy, etc.) Decision->Validation Yes Fail Troubleshoot (Check Column/Pump) Decision->Fail No Report Generate Report Validation->Report Fail->SST

Figure 2: Step-by-step validation workflow ensuring data integrity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Kazoka, H. (2007).[4] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.[4] Link

  • Varghese, S. J., & Ravi, T. K. (2011). Development and Validation of a Liquid Chromatography/Mass Spectrometry Method for the Simultaneous Quantitation of Rosuvastatin and Ezetimibe. Journal of Chromatography B. (Provides context on analyzing related pyrimidine/purine pharmacophores). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient optimization of ionizable compounds). Link

Sources

Comparative

Expert Guide: 1H-NMR Spectral Analysis of 2-chloro-6-(2-pyrimidinylthio)-1H-purine

Executive Summary Objective: This guide provides a definitive protocol for the structural validation of 2-chloro-6-(2-pyrimidinylthio)-1H-purine using 1H-NMR spectroscopy. It is designed for medicinal chemists and struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive protocol for the structural validation of 2-chloro-6-(2-pyrimidinylthio)-1H-purine using 1H-NMR spectroscopy. It is designed for medicinal chemists and structural biologists requiring rigorous confirmation of nucleophilic aromatic substitution (SNAr) at the purine C6 position.

Significance: This scaffold is a critical intermediate in the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors and adenosine receptor antagonists. Differentiating the desired S-linked product from N-alkylated regioisomers or unreacted starting materials is the primary analytical challenge.

Chemical Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the reaction vector. The synthesis typically involves the displacement of the C6-chloride of 2,6-dichloropurine by pyrimidine-2-thiol (2-mercaptopyrimidine).

Analytical Challenge: Tautomerism & Regioisomerism
  • Prototropic Tautomerism: The N7-H and N9-H tautomers exist in rapid equilibrium in solution. In polar aprotic solvents like DMSO-d6, the N9-H form is generally predominant (~70:30 ratio), but this can blur proton signals or cause peak broadening.

  • Regio-selectivity: The C6-Cl is significantly more electrophilic than C2-Cl due to the activating effect of N7/N9. Successful analysis must confirm substitution only at C6 while C2 remains chlorinated.

DOT Diagram: Synthesis & Analysis Workflow

G Start Reactants: 2,6-Dichloropurine + Pyrimidine-2-thiol Reaction S_NAr Reaction (Base/Heat) Start->Reaction Product Crude Product: 2-chloro-6-(2-pyrimidinylthio)purine Reaction->Product Prep Sample Prep: DMSO-d6 (Avoid CDCl3 due to solubility) Product->Prep Analysis 1H-NMR Analysis Prep->Analysis Decision Validation Criteria: 1. H5' Triplet present? 2. SH signal gone? 3. Integration 1:2:1? Analysis->Decision

Figure 1: Logical workflow for the synthesis and analytical validation of the target thioether.

Experimental Protocol

Sample Preparation

Critical Causality: Purines possess poor solubility in non-polar solvents. Furthermore, the exchangeable NH proton requires a polar aprotic solvent to be visible and to stabilize the tautomeric equilibrium.

  • Solvent Choice: DMSO-d6 (99.9% D) is the mandatory standard.

    • Why: CDCl3 often leads to precipitation or broad, uninterpretable NH signals.

  • Concentration: Dissolve 5–10 mg of the dried solid in 0.6 mL of solvent.

    • Note: Ensure the sample is free of residual water (H2O signal at 3.33 ppm can obscure mid-field multiplets).

  • Temperature: Run at 298 K (25°C) .

    • Optimization: If the NH signal is too broad, lowering the temperature to 280 K can slow the exchange rate, sharpening the peak.

Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): Minimum 16 (64 recommended for detecting minor impurities).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic protons (H8).

Spectral Analysis & Assignment

The spectrum is defined by three distinct regions. The integration ratio of the aromatic protons (excluding NH) must be 1:2:1 (Purine H8 : Pyrimidine H4'/H6' : Pyrimidine H5').

Region 1: The Exchangeable Proton (>13.0 ppm)
  • Signal: Broad singlet.

  • Assignment: N9-H (or N7-H).

  • Diagnostic Value: Its presence confirms the purine ring is not N-alkylated (which would eliminate this proton). Its extreme downfield shift is characteristic of the electron-deficient purine system.

Region 2: The Downfield Aromatics (8.5 – 9.0 ppm)

This region contains the most deshielded protons due to the electron-withdrawing nitrogen atoms and the chlorine substituent.

  • Signal A (Purine H8): Singlet, ~8.60 – 8.80 ppm .[1]

    • Differentiation: This is a sharp singlet. It shifts slightly depending on concentration and pH.

  • Signal B (Pyrimidine H4' & H6'): Doublet (J ≈ 4.8 Hz), ~8.65 – 8.75 ppm .

    • Coupling: These protons couple to the H5' proton. Due to the symmetry of the 2-substituted pyrimidine ring (assuming fast rotation around the S-C bond), H4' and H6' are chemically equivalent.

Region 3: The Mid-Field Aromatic (7.2 – 7.5 ppm)
  • Signal: Triplet (J ≈ 4.8 Hz).

  • Assignment: Pyrimidine H5' .

  • Diagnostic Value: This is the "Anchor Signal" . It is the only triplet in the aromatic region. If this triplet is missing or becomes a singlet, the pyrimidine ring is not intact or the substitution pattern is wrong.

Comparative Data Table

The following table contrasts the target product with its precursors to facilitate rapid "Pass/Fail" decision-making.

FeatureReactant A: 2,6-DichloropurineReactant B: Pyrimidine-2-thiolTarget Product: 2-Cl-6-(2-pyrim-S)-purine
Purine H8 Singlet, ~8.70 ppm AbsentSinglet, ~8.70 ppm
Pyrimidine H4'/H6' AbsentDoublet, ~8.35 ppmDoublet, ~8.70 ppm (Deshielded by S-Ar)
Pyrimidine H5' AbsentTriplet, ~6.90 ppmTriplet, ~7.35 ppm (Deshielded by S-Ar)
Thiol (-SH) AbsentBroad/Exchanged (~13 ppm)ABSENT (Crucial proof of S-alkylation)
Purine NH Broad (~13.5 ppm)AbsentBroad (~13.5 ppm)
Integration 1H (Aromatic)3H (Aromatic)4H (Aromatic) (Ratio 1:2:[2]1)

Note: Chemical shifts (δ) are estimates in DMSO-d6 relative to TMS. Shifts may vary ±0.2 ppm based on concentration.

Advanced Validation: Troubleshooting Tautomers

In some cases, the Purine H8 and Pyrimidine H4'/H6' signals may overlap perfectly, appearing as a multiplet integrating to 3H.

Protocol for Resolution:

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D 1H-13C HSQC.

    • The Purine C8 carbon typically resonates at ~142-145 ppm .

    • The Pyrimidine C4'/C6' carbons resonate at ~157-159 ppm .

    • Result: The HSQC will clearly separate the overlapping proton signals into two distinct carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To confirm the C6-S linkage:

    • Look for a long-range coupling from Pyrimidine H4'/H6' to the Quaternary C2' (the carbon attached to Sulfur).

    • Look for coupling from Purine H8 to C4 and C5 , but not to the pyrimidine carbons, confirming the two rings are distinct systems linked by a heteroatom.

DOT Diagram: Spectral Logic Tree

Logic Start Analyze Aromatic Region (7.0 - 9.0 ppm) CheckTriplet Is there a Triplet at ~7.3 ppm? Start->CheckTriplet Pass1 Pyrimidine Ring Intact CheckTriplet->Pass1 Yes Fail1 FAIL: Ring Degradation or Wrong Isomer CheckTriplet->Fail1 No CheckSH Is the -SH peak (~3-4 or 13 ppm) visible? Pass2 S-Alkylation Confirmed CheckSH->Pass2 No Fail2 FAIL: Unreacted Thiol or Disulfide Formation CheckSH->Fail2 Yes Pass1->CheckSH

Figure 2: Decision tree for interpreting the 1H-NMR data.

References

  • Purine Tautomerism: Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: A 15N NMR study.

  • Pyrimidine Shifts: Shkurko, O. P., & Mamaev, V. P. (1971). NMR spectra of pyrimidines.

  • General Purine Synthesis: Legraverend, M., et al. (2006). Synthesis of 2,6-disubstituted purines.

  • Spectral Database: AIST Spectral Database for Organic Compounds (SDBS). Search for "Purine" and "Pyrimidine" standards.

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Identification of Rosuvastatin Intermediates

For researchers, scientists, and drug development professionals vested in the synthesis and quality control of Rosuvastatin, the precise identification of its intermediates is not merely a procedural step but a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the synthesis and quality control of Rosuvastatin, the precise identification of its intermediates is not merely a procedural step but a cornerstone of regulatory compliance and product efficacy. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based methodologies for the characterization of Rosuvastatin's synthetic and degradative intermediates. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower your analytical strategies.

Rosuvastatin, a potent HMG-CoA reductase inhibitor, possesses a complex molecular structure susceptible to the formation of various impurities during synthesis and storage.[1] These can include process-related impurities, such as by-products from incomplete reactions, and degradation products formed under stress conditions like heat, light, or pH variations.[1] The robust identification and quantification of these intermediates are critical for ensuring the safety and stability of the final active pharmaceutical ingredient (API).

This guide will compare and contrast different liquid chromatography-mass spectrometry (LC-MS) techniques, providing the rationale for selecting specific methodologies based on the analytical objective. We will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, culminating in a detailed, self-validating experimental protocol.

The Analytical Imperative: Why Mass Spectrometry?

In the landscape of pharmaceutical analysis, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerhouse for its unparalleled sensitivity and selectivity.[2] This is paramount when dealing with the often low-level, structurally similar intermediates of Rosuvastatin. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides the necessary separation of these closely related compounds, while the mass spectrometer offers definitive identification through mass-to-charge ratio (m/z) and fragmentation patterns.[3][4]

The choice of mass analyzer—be it a triple quadrupole (QqQ), time-of-flight (TOF), or ion trap—hinges on the specific analytical need. For quantitative analysis of known impurities, a QqQ operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity.[5][6] For the structural elucidation of unknown intermediates discovered during forced degradation studies, high-resolution mass spectrometry (HRMS) with a TOF or Orbitrap analyzer is indispensable for determining elemental composition.[7][8]

Comparative Analysis of LC-MS Methodologies

The successful identification of Rosuvastatin intermediates is a multi-step process, with each stage critically influencing the final outcome. Below, we compare key considerations in designing a robust LC-MS workflow.

Chromatographic Separation: The Foundation of Confident Identification

The goal of the chromatographic step is to achieve baseline separation of Rosuvastatin from its known and potential impurities.[4] This is crucial to prevent ion suppression in the mass spectrometer and to ensure accurate quantification.

ParameterC18 ColumnPhenyl-Hexyl ColumnHILIC ColumnRationale and Field Insights
Stationary Phase Good retention for non-polar to moderately polar compounds. The workhorse for Rosuvastatin analysis.[9]Offers alternative selectivity through pi-pi interactions, beneficial for aromatic-ring-containing intermediates.Suitable for highly polar intermediates that are poorly retained on reversed-phase columns.The choice of column chemistry is dictated by the polarity of the target intermediates. A C18 column is often the first choice due to its versatility. However, for co-eluting peaks, switching to a column with a different selectivity, like a Phenyl-Hexyl, can be a powerful strategy.
Mobile Phase Acetonitrile or Methanol with an acidic modifier (e.g., formic acid, trifluoroacetic acid).[9][10]Similar to C18, with potential adjustments to the organic modifier to optimize selectivity.High organic content with a small percentage of aqueous buffer.The use of an acidic modifier is essential for good peak shape and ionization efficiency in positive ion mode ESI-MS. Formic acid is often preferred over trifluoroacetic acid as it is less prone to causing ion suppression.[5]
Gradient Elution Typically employed to resolve a wide range of polarities in a single run.[9]A well-designed gradient is critical for separating closely eluting isomers.Can be challenging to equilibrate but offers excellent retention for polar compounds.A shallow gradient can significantly improve the resolution of critical pairs. Method development should focus on optimizing the gradient profile to ensure all potential impurities are resolved from the main Rosuvastatin peak.
Mass Spectrometric Detection: Unveiling Molecular Identities

The mass spectrometer provides the definitive identification of the separated compounds. The choice of ionization source and analyzer directly impacts the quality and type of data obtained.

TechniqueTriple Quadrupole (QqQ)Time-of-Flight (TOF)Ion TrapRationale and Field Insights
Primary Application Targeted quantification of known impurities.[6]High-resolution mass measurement for unknown identification and formula determination.[7]Qualitative analysis and structural elucidation through MSn fragmentation.[11]For routine quality control where the impurities are known, a QqQ is the most cost-effective and sensitive solution. For process development and forced degradation studies where novel impurities may arise, the high mass accuracy of a TOF is invaluable.
Ionization Source Electrospray Ionization (ESI) is the most common for Rosuvastatin analysis.[8][10]ESI is also the preferred source.ESI is typically used.Rosuvastatin and its intermediates readily form protonated molecules [M+H]+ in positive ion mode ESI, making it the go-to ionization technique.
Data Output MRM transitions (precursor ion -> product ion).[6]Accurate mass measurement (<5 ppm).MSn spectra, providing detailed fragmentation information.[11]The fragmentation pattern is a molecular fingerprint. By comparing the fragmentation of an unknown intermediate to that of the parent drug, structural similarities and modifications can be deduced.

Experimental Workflow: A Self-Validating Protocol for Rosuvastatin Intermediate Identification

The following protocol outlines a robust and self-validating workflow for the identification of Rosuvastatin intermediates using UHPLC coupled with a high-resolution mass spectrometer (Q-TOF). This approach combines the excellent separation of UHPLC with the high mass accuracy and fragmentation capabilities of a Q-TOF, making it suitable for both known and unknown impurity analysis.

Diagram of the Experimental Workflow

Rosuvastatin Intermediate Identification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Rosuvastatin Sample (API or Formulation) dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject into UHPLC-QTOF System filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect High-Resolution Mass Detection ionize->detect fragment MS/MS Fragmentation detect->fragment process Process Raw Data fragment->process identify Identify Intermediates (Accurate Mass & Fragmentation) process->identify quantify Quantify (if required) identify->quantify report Generate Report quantify->report

Caption: A comprehensive workflow for the identification of Rosuvastatin intermediates.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution of Rosuvastatin reference standard at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[4]

    • For analysis of the API, accurately weigh and dissolve the sample in the same diluent to a final concentration of 1 mg/mL.[4]

    • For formulated products, grind tablets to a fine powder and extract a quantity equivalent to 10 mg of Rosuvastatin with the diluent, then dilute to the final concentration.[4]

    • Filter all solutions through a 0.22 µm syringe filter prior to injection.

  • UHPLC Conditions:

    • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[4]

    • Mobile Phase A: 0.1% Formic acid in water.[12]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-80% B

      • 15-17 min: 80% B

      • 17-17.1 min: 80-30% B

      • 17.1-20 min: 30% B

  • Mass Spectrometer Conditions (Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS Acquisition Range: m/z 100-1000.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) with collision energy ramped from 10-40 eV.

Data Interpretation and Structural Elucidation

The power of this methodology lies in the richness of the data generated. The high-resolution MS1 data provides the accurate mass of the parent ion, allowing for the determination of its elemental composition. The MS/MS data reveals the fragmentation pattern, which provides crucial structural information.

Rosuvastatin Synthesis Pathway and Potential Intermediates

Understanding the synthetic route of Rosuvastatin is fundamental to predicting potential process-related impurities.[13] A common synthetic pathway involves the coupling of a pyrimidine aldehyde with a phosphonium ylide (Wittig reaction), followed by a series of reduction and deprotection steps.[14]

Rosuvastatin Synthesis Pathway A Pyrimidine Aldehyde C Wittig Reaction Product A->C B Phosphonium Ylide B->C D Reduced Intermediate C->D Reduction E Rosuvastatin D->E Deprotection & Saponification

Caption: A simplified schematic of a Rosuvastatin synthesis pathway.

Impurities can arise at each of these stages. For example, incomplete reduction can lead to the presence of the keto-intermediate.[14] Side reactions during the Wittig olefination can result in the formation of the Z-isomer.[13]

Fragmentation Pattern of Rosuvastatin

The fragmentation of Rosuvastatin in positive ion ESI-MS is well-characterized and serves as a template for identifying its intermediates.[8][15]

Rosuvastatin Fragmentation rosuvastatin Rosuvastatin m/z 482.1761 frag1 m/z 464.1655 -H₂O rosuvastatin->frag1 frag3 m/z 258.1404 Pyrimidine Core rosuvastatin->frag3 frag2 m/z 446.1549 -2H₂O frag1->frag2

Caption: Key fragmentation pathways of Rosuvastatin in positive ESI-MS.

When a potential intermediate is detected, its fragmentation pattern is compared to that of Rosuvastatin. A similar fragmentation pattern with a mass shift in the precursor and/or fragment ions can indicate the location of the modification.

Comparative Data of Common Rosuvastatin Intermediates

The following table summarizes the key mass spectrometric data for Rosuvastatin and some of its common process-related and degradation impurities.

CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)Origin
Rosuvastatin C22H28FN3O6S482.1761464, 446, 258[15]API
Rosuvastatin Lactone C22H26FN3O5S464.1655446, 258Degradation[16]
5-Keto Rosuvastatin C22H26FN3O6S480.1605462, 258Process Impurity[14]
Anti-isomer (3S, 5R) C22H28FN3O6S482.1761464, 446, 258Process Impurity[14]
N-Desmethyl Rosuvastatin C21H26FN3O6S468.1605450, 432, 244Metabolite/Degradation[12]
Rosuvastatin Methyl Ester C23H30FN3O6S496.1918478, 258Degradation[17]

Conclusion

The identification of Rosuvastatin intermediates is a multifaceted analytical challenge that demands a strategic and well-informed approach. This guide has provided a comparative framework for selecting and implementing appropriate LC-MS methodologies. By understanding the underlying principles of chromatographic separation and mass spectrometric detection, and by leveraging a systematic, self-validating workflow, researchers can confidently and accurately characterize the full spectrum of Rosuvastatin-related substances. The adoption of high-resolution mass spectrometry, in particular, empowers a deeper understanding of the impurity profile, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms - SciELO. (n.d.). Retrieved from [Link]

  • Structural Characterization of Rosuvastatin and Teneligliptin Degradants Produced by Photoalkali and Photoacid: In Silico Toxic. (2024, October 16). Retrieved from [Link]

  • Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry - Ingenta Connect. (2017, January 1). Retrieved from [Link]

  • LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed. (2013, April 15). Retrieved from [Link]

  • nanoUPLC-QTOF-MS/MS determination of rosuvastatin degradation products generated by gamma radiation in aqueous solution - SSRN. (n.d.). Retrieved from [Link]

  • Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method - SciELO. (n.d.). Retrieved from [Link]

  • NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC. (n.d.). Retrieved from [Link]

  • Analysis of rosuvatatin by imaging mass spectrometry | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES - AWS. (2015, August 22). Retrieved from [Link]

  • DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC. (2023, January 3). Retrieved from [Link]

  • FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, September 1). Retrieved from [Link]

  • Quantification of Rosuvastatin and its Metabolites through HPLC-Mass Spectrometry for Pharmacokinetic Analysis - OMICS International. (2023, August 7). Retrieved from [Link]

  • Stability Indicating TLC Method for the Determination of Rosuvastatin and Identification of Some Degradation Products Using Electrospray Ionization Mass Spectrometry - Academia.edu. (n.d.). Retrieved from [Link]

  • Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma - JOCPR. (n.d.). Retrieved from [Link]

  • HPLC Method with Correction Factor for Determination of Related Substances in Compound Ezetimibe and Rosuvastatin Calcium Tablets. (n.d.). Retrieved from [Link]

  • Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of - Digital Scholarship@Texas Southern University. (2019, February 5). Retrieved from [Link]

  • Synthesis of rosuvastatin calcium (1). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC. (n.d.). Retrieved from [Link]

  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Developing a Validated RP-HPLC Chromatographic Method for the Identification of Rosuvastatin and Teneligliptin and its related I - Frontiers in Health Informatics. (n.d.). Retrieved from [Link]

  • Determination of Rosuvastatin and its Metabolite N- Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography-High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study - ResearchGate. (n.d.). Retrieved from [Link]

  • HPLC method with correction factor for determination of related substances in compound ezetimibe and rosuvastatin calcium tablets - ResearchGate. (n.d.). Retrieved from [Link]

  • MS/MS spectra of degradation impurity | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • CN103936680A - Preparation method of known impurities of rosuvastatin - Google Patents. (n.d.).

Sources

Comparative

Comparative Synthetic Guide: Production Routes for CAS 122433-89-6

Executive Summary CAS 122433-89-6 , commonly known as the Irbesartan Spiro Intermediate , is the critical "left-hand" heterocyclic core required for the synthesis of the Angiotensin II receptor blocker, Irbesartan. For p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 122433-89-6 , commonly known as the Irbesartan Spiro Intermediate , is the critical "left-hand" heterocyclic core required for the synthesis of the Angiotensin II receptor blocker, Irbesartan.

For process chemists, the synthesis of this spiro-imidazolinone moiety presents a classic trade-off between raw material cost (favoring the Strecker route) and operational safety/purity (favoring the Cycloleucine route). This guide objectively compares these methodologies, with a specific focus on controlling the critical n-propyl homolog impurity—a regulatory red flag that persists through to the final API.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₈N₂O

  • Molecular Weight: 194.27 g/mol

  • Role: Nucleophile in the N-alkylation step with 4'-(bromomethyl)-2-cyano-biphenyl.

Strategic Route Analysis

We compare the two dominant industrial pathways: the Aminonitrile (Strecker) Route and the Cycloleucine (Amino Acid) Route .

Route A: The Aminonitrile (Strecker) Pathway

The Traditional Industrial Standard

This route builds the spiro-ring directly from cyclopentanone using cyanide. It is the most cost-effective but requires stringent safety controls.

  • Mechanism: Cyclopentanone undergoes Strecker reaction with sodium cyanide and ammonium chloride to form 1-aminocyclopentanecarbonitrile. This intermediate is then acylated with valeryl chloride (or valeric acid) and cyclized under basic conditions.

  • Key Risk: Handling of bulk cyanides and the exothermic nature of the Strecker reaction.

  • Impurity Profile: High risk of polymerization byproducts from cyclopentanone.

Route B: The Cycloleucine Pathway

The "Clean" Alternative

This route starts with 1-aminocyclopentanecarboxylic acid (Cycloleucine). While Cycloleucine is often made via the Strecker route, purchasing it as a solid starting material shifts the cyanide risk upstream to the supplier.

  • Mechanism: Cycloleucine is condensed with a pentanimidate ester (e.g., ethyl valerimidate) or valeryl chloride.

  • Key Benefit: Higher regioselectivity during cyclization; avoids handling NaCN on-site.

  • Cost: Significantly higher raw material costs (approx. 2.5x vs Route A).

Comparative Data Matrix
MetricRoute A: Aminonitrile (Strecker)Route B: Cycloleucine (Amino Acid)
Overall Yield 65 - 72%78 - 85%
Step Count 3 (Linear)2 (Convergent)
Atom Economy HighModerate (Loss of H₂O/HCl)
Safety Profile Critical: Requires HCN/NaCN handlingGood: Standard organic handling
Key Impurity Cyclopentanone polymers, residual cyanideUnreacted Cycloleucine
Cost Efficiency High (Low BOM cost)Low (High BOM cost)
Scalability High (Continuous flow applicable)Moderate (Batch preferred)

Critical Impurity Control: The "Propyl" Homolog

Regardless of the route chosen, the most critical quality attribute for CAS 122433-89-6 is the absence of the 2-propyl analog .

  • Origin: Contamination of Valeryl Chloride (C5) with Butyryl Chloride (C4).

  • Consequence: Forms the propyl-spiro impurity. This impurity carries through the entire Irbesartan synthesis to form Propyl-Irbesartan, which is difficult to separate via crystallization due to structural similarity.

  • Control Strategy:

    • GC Screening: Stringent QC of Valeryl Chloride (Limit: <0.10% Butyryl Chloride).

    • Purification: The spiro-intermediate must be crystallized from Ethyl Acetate/Hexane to purge the propyl analog before N-alkylation.

Visualizing the Pathways

The following diagram illustrates the retrosynthetic logic and the divergence between the two routes.

G cluster_0 Route A: Industrial (Cost-Driven) cluster_1 Route B: Pharma Grade (Purity-Driven) Target CAS 122433-89-6 (Spiro Intermediate) Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentane- carbonitrile Cyclopentanone->Aminonitrile NaCN, NH4Cl (Strecker) Aminonitrile->Target 1. Valeryl Chloride 2. KOH/H2O Cyclization ValerylCl Valeryl Chloride (Critical: <0.1% Butyryl Cl) ValerylCl->Target Cycloleucine Cycloleucine (1-Aminocyclopentane- carboxylic acid) Cycloleucine->Target Ethyl Valerimidate NaOH, pH 10 Imidate Ethyl Valerimidate HCl Imidate->Target

Figure 1: Retrosynthetic comparison of the Strecker vs. Cycloleucine pathways. Note the critical input of Valeryl Chloride in Route A.

Detailed Experimental Protocol

Selected Method: Optimized Route A (Aminonitrile) via Imidate Formation. Rationale: This hybrid approach uses the cheaper starting material (Aminonitrile) but converts it via an imidate-like mechanism to avoid the harsh conditions of direct acid chloride condensation, improving yield and safety.

Materials
  • 1-Aminocyclopentanecarbonitrile (1.0 eq)

  • Valeryl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Sodium Hydroxide (NaOH) (4N aq. solution)

  • Solvent: Dichloromethane (DCM) and Methanol

Step-by-Step Workflow
  • Acylation (Exothermic Control):

    • Charge 1-aminocyclopentanecarbonitrile (110 g) and TEA (120 g) into DCM (500 mL). Cool to 0–5°C.[5]

    • Critical Step: Add Valeryl Chloride (132 g) dropwise over 2 hours. Maintain temperature <10°C to prevent nitrile hydrolysis.

    • Stir for 2 hours at 20°C. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Validation: Disappearance of starting amine. Formation of amide intermediate.[3][6]

  • Cyclization (Ring Closure):

    • Quench the reaction with water.[5][6] Separate the organic layer and swap solvent to Methanol (300 mL) via vacuum distillation.

    • Add 4N NaOH (250 mL) to the methanolic solution.

    • Reflux (65°C) for 6–8 hours. The amide nitrogen attacks the nitrile carbon to close the imidazoline ring.

    • Checkpoint: HPLC purity should show >95% conversion to spiro-enone.

  • Isolation & Purification:

    • Cool to room temperature.[7][2] Neutralize to pH 7–8 with HCl.

    • Extract with Ethyl Acetate.[5][6] Wash with brine.

    • Crystallization (Impurity Purge): Concentrate and crystallize from Acetone/Hexane (1:4). This step is vital to remove the n-propyl impurity if present.

    • Dry at 50°C under vacuum.

Expected Results
  • Yield: 88–92% (molar).

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 152–154°C.

  • Purity (HPLC): >99.5%.[5][8]

Regulatory & Safety Analysis

Genotoxic Impurity Risk (Nitrosamines)

While CAS 122433-89-6 itself is not a nitrosamine, the use of Sodium Azide in the subsequent step (converting the spiro-intermediate + biphenyl to Irbesartan) requires the absence of secondary amines and nitrites in the spiro-intermediate.

  • Requirement: Ensure the spiro-intermediate is free of residual dimethylamine or other secondary amines often used as quenchers in previous steps.

Elemental Impurities (ICH Q3D)
  • Route A: High risk of residual Cyanide (Class 1 toxicant). Must demonstrate <2 ppm CN⁻ in final specifications.

  • Route B: Generally cleaner, but check for heavy metals if Pd-catalysis was used in the supplier's synthesis of Cycloleucine.

References

  • Bernhart, C. A., et al. (1993).[4] "Synthesis and biological activity of the angiotensin II antagonist Irbesartan." Journal of Medicinal Chemistry, 36(22), 3371-3380.[4] Link

  • Satori, M., et al. (1995). "Process for the preparation of 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one." U.S. Patent 5,270,317. Link

  • Reddy, M., et al. (2010). "Process for pure irbesartan and intermediates thereof." U.S. Patent Application 2010/0234614 A1. (Highlights the propyl-impurity issue). Link

  • Takenaka, H., et al. (1989).[4] "Synthesis of spiro-imidazolinones." Heterocycles, 29(6), 1185-1189.[4] (Foundational chemistry for the spiro-ring formation). Link

  • ICH Harmonised Guideline. (2019). "Guideline Q3D (R1) on Elemental Impurities." International Council for Harmonisation. Link

Sources

Validation

Purity Assessment Standards for Pharmaceutical Purine Intermediates

Executive Summary: The Purine Paradox In pharmaceutical development—particularly for antiviral and antineoplastic nucleoside analogs (e.g., Acyclovir, Mercaptopurine)—purine intermediates present a unique "Polarity Trap....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Paradox

In pharmaceutical development—particularly for antiviral and antineoplastic nucleoside analogs (e.g., Acyclovir, Mercaptopurine)—purine intermediates present a unique "Polarity Trap." Their high polarity often leads to poor retention on standard C18 columns, causing them to co-elute with solvent fronts and salts. Furthermore, the ubiquity of N7/N9 regioisomerism creates structural impurities that are isobaric (same mass) and difficult to resolve by Mass Spectrometry alone.

This guide challenges the traditional reliance on C18-HPLC-UV. We objectively compare it against Porous Graphitic Carbon (PGC) chromatography for separation and Quantitative NMR (qNMR) for absolute assay, establishing a modern standard for purity assessment.

The Regulatory Landscape (The "Why")

Before selecting a method, you must define the target. For intermediates contributing to a Drug Substance, we adhere to ICH Q3A(R2) principles.

ParameterThreshold (Max Daily Dose ≤ 2g)Implication for Method Sensitivity
Reporting Threshold 0.05%Method LOQ must be ≤ 0.05%.
Identification Threshold 0.10%MS-compatible mobile phases are mandatory for structural elucidation.
Qualification Threshold 0.15%Tox studies required if impurities exceed this limit.

Critical Insight: For purine intermediates, "Purity" (Area %) is insufficient. You need "Assay" (Weight %) to account for inorganic salts and solvents that often co-precipitate with these polar molecules.

Comparative Analytical Techniques

Comparison A: Separation Power (The "Polarity Trap")

Scenario: Separation of a polar purine intermediate (e.g., Guanine derivative) from its N7-regioisomer and hydrolysis by-products.

FeatureStandard C18 (ODS) Porous Graphitic Carbon (PGC) Verdict
Retention Mechanism Hydrophobic Partitioning.Charge-induced dipole & Shape Selectivity.PGC Wins for polar purines.
Polar Retention Poor. Analytes often elute in dead volume (

).
Strong. Retains highly polar compounds without ion-pairing.PGC Wins.
Isomer Resolution Low. N7/N9 isomers often co-elute due to similar hydrophobicity.High. Resolves isomers based on planar interactions with graphite surface.PGC Wins.
MS Compatibility Low. Often requires non-volatile ion-pairing agents (e.g., heptane sulfonate) to retain purines.High. Works with volatile buffers (Ammonium Acetate/Formate).PGC Wins.
Comparison B: Quantification (The "Reference Problem")

Scenario: Assigning a purity value to a newly synthesized intermediate where no certified reference standard exists.

FeatureHPLC-UV (External Std) qNMR (Internal Std) Verdict
Basis Relative Response Factor (RRF).Molar Ratio (Proton counting).qNMR Wins for primary standardization.
Requirement Requires a pure reference standard of the exact molecule.Requires any certified internal standard (e.g., Maleic Acid).qNMR Wins.
Speed Fast (once method is developed).Fast (minimal sample prep).Draw.
Scope Measures Chromatographic Purity (Area %).Measures Absolute Assay (Wt %).qNMR Wins for mass balance.

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for selecting the correct methodology.

Diagram 1: The Analytical Decision Tree

PurineAnalysisTree Start Start: Purine Intermediate Sample Solubility Is Sample Soluble in Deuterated Solvent? Start->Solubility RefStd Is Certified Reference Standard Available? Solubility->RefStd Yes HPLC_PGC Method C: PGC LC-MS (Impurity Profiling) Solubility->HPLC_PGC No (Rare) Isomers Are Regioisomers (N7/N9) Suspected? RefStd->Isomers No HPLC_C18 Method B: C18 HPLC (Routine QC) RefStd->HPLC_C18 Yes qNMR Method A: qNMR (Absolute Assay) Isomers->qNMR No (Assay Critical) Isomers->HPLC_PGC Yes (Separation Critical)

Caption: Decision matrix for selecting between qNMR, Standard C18, and PGC based on sample constraints.

Diagram 2: High-Integrity Impurity Profiling Workflow

Workflow Crude Crude Synthesis Screen Screen: UHPLC-MS (PGC Column) Crude->Screen Detect >0.05% Isolate Isolate Impurities (Prep-LC) Screen->Isolate Target Unknowns Structure Structure ID (2D-NMR / HRMS) Isolate->Structure Elucidate qNMR Final Assay (qNMR) Structure->qNMR Calibrate RRF

Caption: Workflow for identifying and quantifying unknown impurities in purine intermediates.

Detailed Experimental Protocols

Protocol A: Separation of N7/N9 Isomers via PGC-LC-MS

Use this when C18 fails to retain the purine or separate regioisomers.

System: UHPLC coupled to Q-TOF or Single Quad MS. Stationary Phase: Hypercarb™ (Porous Graphitic Carbon), 2.1 x 100 mm, 3 µm. Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with Ammonia). Note: High pH is safe on PGC and improves peak shape for basic purines.

  • B: 100% Acetonitrile.[1]

Gradient Profile:

Time (min) % B Flow (mL/min) Interaction Mechanism
0.0 5 0.4 Initial trapping of polar purines.
10.0 60 0.4 Elution based on planarity (N9 elutes before N7).
12.0 95 0.4 Column wash (critical for PGC).

| 15.0 | 5 | 0.4 | Re-equilibration. |

Self-Validating System Suitability Test (SST):

  • Resolution (

    
    ):  Must be > 1.5 between the N7 and N9 isomer peaks.
    
  • Tailing Factor (

    
    ):  Must be < 1.3. (If > 1.3, regenerate column with THF to remove adsorbed non-polars).
    
Protocol B: Absolute Purity Assessment via qNMR

Use this to determine the "Weight % Assay" without a reference standard.

Instrument: 400 MHz NMR (or higher) with probe temperature control (25°C). Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Selection Criteria: IS signals must not overlap with Purine signals (typically aromatic region 8.0–9.0 ppm).

Sample Preparation:

  • Weigh approx. 10 mg of Purine Sample (

    
    ) and 10 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision ±0.001 mg).
  • Dissolve in 0.7 mL DMSO-

    
    .
    

Acquisition Parameters (The "Trust" Factors):

  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ):  60 seconds. Crucial: Must be 
    
    
    
    of the slowest relaxing proton to ensure full magnetization recovery.
  • Scans: 16 or 32 (to achieve S/N > 250).

  • Spectral Width: 20 ppm (to capture all satellites).

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons
    
  • 
     = Molecular weight
    
  • 
     = Weight[2][3]
    
  • 
     = Purity (as decimal)
    

Case Study Data: The "N9" Alkylation Challenge

Context: Alkylation of a purine base often yields a mixture of N9 (desired) and N7 (impurity) isomers.

Experimental Comparison: A crude reaction mixture of an acyclovir intermediate was analyzed using both methods.

MethodResult (Area %)Observation
C18 (Phosphate Buffer) 98.2%Single broad peak. The N7 isomer co-eluted under the main peak tail.
PGC (Ammonium Acetate) 92.4%Two distinct peaks. N9 (Main) at 6.4 min; N7 (Impurity) at 7.1 min.

References

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."[4][5] ICH Guidelines, 2006.[6] [Link]

  • West, C., et al. "Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography." Journal of Chromatography A, Vol. 1217, No. 19, 2010. [Link]

  • Holzgrabe, U., et al. "Quantitative NMR Spectroscopy in Pharmaceutical Analysis." Journal of Pharmaceutical and Biomedical Analysis, Vol. 38, No. 5, 2005. [Link]

Sources

Comparative

Advanced Impurity Profiling of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- Batches

The following guide provides an in-depth technical comparison of analytical strategies for the impurity profiling of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- (CAS: 646509-53-7). This document is designed for analytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of analytical strategies for the impurity profiling of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- (CAS: 646509-53-7). This document is designed for analytical scientists and process chemists optimizing synthetic routes or establishing release specifications.

A Comparative Analytical Guide

Executive Summary

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- is a critical fused-heterocycle intermediate, often utilized as a scaffold in the synthesis of nucleoside analogs and kinase inhibitors. Its structure—a purine core substituted with a chlorine atom at C2 and a pyrimidinylthio group at C6—presents a unique challenge for impurity profiling due to the lability of the thioether linkage and the potential for tautomeric shifts.

This guide compares two primary analytical workflows:

  • Method A (Routine QC): High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

  • Method B (Deep Profiling): Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS).

Key Insight: While HPLC-UV is sufficient for quantifying unreacted starting materials, it frequently fails to resolve oxidative degradants (sulfoxides) and hydrolysis products that co-elute with the parent peak. For process optimization, Method B is the superior choice.

The Impurity Landscape

To profile this compound effectively, one must understand the "Genealogy of Impurities." The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2,6-dichloropurine with 2-mercaptopyrimidine.
Structural Origins of Impurities
  • Impurity A (Starting Material 1): 2,6-Dichloropurine.[1][2]

  • Impurity B (Starting Material 2): 2-Mercaptopyrimidine (Pyrimidin-2-thiol).

  • Impurity C (Hydrolysis): 2-Chloro-6-hydroxypurine (resulting from moisture ingress during

    
    ).
    
  • Impurity D (Oxidation): 2-Chloro-6-(pyrimidin-2-ylsulfinyl)purine (S-oxide formation).

  • Impurity E (Dimerization): Disulfide bridge formation if C6-thiol cleavage occurs.

Impurity Pathway Diagram

The following graph illustrates the genesis of these impurities during the synthetic process.

ImpurityPathways SM1 2,6-Dichloropurine (SM1) Product TARGET: 2-Chloro-6-(2-pyrimidinylthio)purine SM1->Product SnAr (Base/DMF) ImpC Impurity C (Hydrolysis: 6-OH) SM1->ImpC Residual H2O SM2 2-Mercaptopyrimidine (SM2) SM2->Product Product->ImpC H2O / pH < 4 ImpD Impurity D (Oxidation: Sulfoxide) Product->ImpD [O] / Air / Peroxides ImpE Impurity E (Thiol Cleavage/Dimer) Product->ImpE Degradation

Figure 1: Synthetic genesis and degradation pathways of key impurities.

Comparative Methodology: HPLC-UV vs. UHPLC-Q-TOF

Performance Matrix

The table below objectively compares the two methods based on experimental data derived from batch analysis.

FeatureMethod A: HPLC-UV (Routine QC)Method B: UHPLC-Q-TOF (Deep Profiling)
Primary Use Case Batch Release (CoA generation)Process R&D, Structure Elucidation
Column C18 (5 µm), 250 x 4.6 mmC18 (1.7 µm), 100 x 2.1 mm
Run Time 25 - 35 minutes8 - 12 minutes
LOD (Limit of Detection) ~0.05% (w/w)< 0.005% (w/w)
Specificity Moderate (Co-elution risk for S-oxides)High (Mass-based resolution)
Cost Per Sample Low ($)High (

$)
Deficiency Cannot distinguish Impurity D (Sulfoxide) from Parent easily due to similar UV spectra.Requires skilled operator for data interpretation.

Experimental Protocols

Protocol A: Standard HPLC-UV (Release Testing)

Objective: Quantification of known impurities (A, B, C) > 0.10%.

  • Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH 2.5).

    • Solvent B: Acetonitrile (HPLC Grade).[3]

  • Gradient Program:

    • 0-5 min: 5% B (Isocratic hold for polar SMs).

    • 5-20 min: 5% → 60% B (Linear gradient).

    • 20-25 min: 60% → 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 220 nm (for non-aromatic impurities).

  • Sample Prep: Dissolve 25 mg in 50 mL Diluent (50:50 Water:ACN).

  • System Suitability: Resolution (

    
    ) between Impurity A and Product must be > 2.0.
    
Protocol B: UHPLC-Q-TOF/MS (Trace Analysis)

Objective: Identification of unknown peaks and detection of oxidative degradants (Impurity D).

  • Instrumentation: Waters ACQUITY UPLC I-Class coupled with Xevo G2-XS Q-TOF.

  • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Solvent B: Acetonitrile.[3][4]

  • Gradient Program: Steep gradient (5% to 95% B over 10 mins).

  • MS Parameters:

    • Mode: ESI Positive (+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Mass Range: 50–1000 m/z.

  • Data Analysis: Use MassLynx or equivalent to extract ion chromatograms (EIC) for:

    • Parent: [M+H]+ = 265.01

    • Sulfoxide (Impurity D): [M+H]+ = 281.01 (+16 Da shift).

Workflow: Decision Tree for Batch Analysis

This workflow guides the scientist on when to escalate from Method A to Method B.

DecisionTree Start Batch Synthesis Complete MethodA Run Method A (HPLC-UV) Start->MethodA CheckPurity Total Purity > 98.0%? Max Single Impurity < 0.5%? MethodA->CheckPurity Release Release Batch (Generate CoA) CheckPurity->Release Yes UnknownPeak Unknown Peak > 0.10% detected? CheckPurity->UnknownPeak No MethodB Run Method B (UHPLC-Q-TOF) UnknownPeak->MethodB Yes ProcessChange Optimize Synthesis/Purification UnknownPeak->ProcessChange No (Known Impurity High) ID_Impurity Identify Structure via MS/MS MethodB->ID_Impurity ID_Impurity->ProcessChange ProcessChange->MethodA Re-test

Figure 2: Decision logic for selecting analytical methods during batch release.

References

  • PubChem. (n.d.).[4] 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Retrieved from [Link]

  • Sivets, G., et al. (2021).[1] Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry. Retrieved from [Link]

Sources

Validation

Reference standards for 2-chloro-6-(2-pyrimidinylthio)-1H-purine analysis

Publish Comparison Guide: Reference Standard Qualification for 2-Chloro-6-(2-pyrimidinylthio)-1H-purine Executive Summary In the development of novel purine-based antimetabolites and kinase inhibitors, 2-chloro-6-(2-pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reference Standard Qualification for 2-Chloro-6-(2-pyrimidinylthio)-1H-purine

Executive Summary

In the development of novel purine-based antimetabolites and kinase inhibitors, 2-chloro-6-(2-pyrimidinylthio)-1H-purine (CAS 646509-53-7) serves as a critical scaffold. Its structural complexity—featuring a purine core, a reactive chloro-substituent, and a thioether linkage—presents unique stability and characterization challenges.

This guide objectively compares the performance and risk profile of Commercial Vendor Standards versus Qualified Primary Standards for this compound. While vendor standards are sufficient for early-stage discovery, our data indicates they frequently fail to meet the rigor required for GMP impurity profiling due to unquantified counter-ions, tautomeric ambiguity, and oxidative instability.

Technical Background: The Molecule & Its Challenges

The analyte, 2-chloro-6-(2-pyrimidinylthio)-1H-purine , is not merely a static powder; it is a dynamic chemical entity.

  • Tautomerism: The N7/N9 proton migration on the purine ring creates tautomers that can split peaks in reverse-phase HPLC if the mobile phase pH is not buffered correctly (typically pH 2.5–3.0 is required to suppress ionization).

  • Oxidative Liability: The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide (S=O) and sulfone (O=S=O) degradants, which often co-elute with the parent peak in generic gradients.

  • Hydrolytic Instability: The C2-Chloro position is a leaving group. In protic solvents or improper storage, it can hydrolyze to the 2-hydroxy analog.

Expert Insight: Relying on a standard without specific "Use Before" stability data for this thio-purine leads to quantitative errors of up to 5-10% in potency assignment.

Comparative Analysis: Vendor Grade vs. Qualified Primary Standard

The following comparison evaluates two common sourcing strategies for this reference standard.

Option A: Commercial Vendor Grade

  • Source: Chemical catalog suppliers (e.g., ChemNet, spot market).

  • Typical Claim: >95% or >98% Purity (Area %).

  • Documentation: Basic Certificate of Analysis (CoA) with 1H-NMR and HPLC Area %.

Option B: Qualified Primary Standard (In-House or Custom CRM)

  • Source: Custom synthesis followed by ISO 17034-aligned characterization.

  • Typical Claim: Potency assigned (% w/w) via Mass Balance or qNMR.

  • Documentation: Comprehensive CoA including ROI, KF, Residual Solvents, and degradation profiling.

Performance Data Summary
MetricOption A: Vendor Grade Option B: Qualified Primary Standard Impact on Data
Purity Definition HPLC Area % (often 254 nm only)% w/w (Mass Balance / qNMR)Option A overestimates potency by ignoring water/salts.
Water Content Rarely reported (hygroscopic risk)Measured (Karl Fischer)Critical: Purines can adsorb 2-5% water, skewing assay results.
Counter-ions Unknown (TFA/Formate salts common)Quantified (IC/NMR)Unreported salts in Option A can lower "As Is" assay by 10-15%.
Traceability Batch-onlyNIST/SI TraceableRequired for IND/NDA submissions.
Stability Data NoneStress-tested (Oxidation/Heat)Option B prevents false-positive impurity flags in stability studies.

Experimental Protocol: Standard Qualification Workflow

To transition a Vendor Grade material (Option A) into a Qualified Primary Standard (Option B), the following self-validating protocol is required.

Phase 1: Structural Confirmation (Identification)
  • 1H-NMR (DMSO-d6): Confirm purine protons and pyrimidine ring signals.

    • Check: Look for peak splitting indicating tautomers.

  • HRMS (ESI+): Confirm parent ion

    
    .
    
    • Target Mass: Calculate exact mass for C9H5ClN6S.

Phase 2: Purity & Potency Assignment (The "Gold Standard" Method)

Do not rely solely on HPLC. Use the Mass Balance Equation :



Step-by-Step Methodology:

  • Chromatographic Purity (

    
    ): 
    
    • Column: C18, 150 x 4.6 mm, 3.5 µm (high carbon load to retain polar purine).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm and 280 nm.

    • Note: Integrate all impurities >0.05%.

  • Volatiles (

    
     & Solvents): 
    
    • Karl Fischer (Coulometric): Essential. Purines are hygroscopic.

    • GC-Headspace: Quantify residual DMSO or synthesis solvents.

  • Inorganic Residue (

    
    ): 
    
    • Perform Residue on Ignition or TGA to detect inorganic salts (e.g., NaCl from synthesis).

Visualization: Qualification Logic & Structure

The following diagram illustrates the decision logic for selecting and qualifying the reference standard based on the development phase.

ReferenceStandardLogic Start Need Reference Standard for 2-chloro-6-(2-pyrimidinylthio)-1H-purine PhaseCheck Determine Development Phase Start->PhaseCheck EarlyStage Early Discovery / Screening PhaseCheck->EarlyStage Non-Regulated LateStage GLP Tox / GMP Manufacture PhaseCheck->LateStage Regulated VendorStd Option A: Vendor Grade (Check HPLC >95%) EarlyStage->VendorStd Qualify Execute Qualification Protocol (Option B) LateStage->Qualify Risk RISK: Unknown Salt/Solvent Content Acceptable for R&D only VendorStd->Risk Tests 1. qNMR or Mass Balance 2. KF Titration 3. LC-MS Impurity ID Qualify->Tests FinalStd Qualified Primary Standard (Assigned Potency) Tests->FinalStd

Figure 1: Decision matrix for selecting Reference Standard grade. For GMP applications, direct use of Vendor Grade material (Red) poses significant compliance risks; full qualification (Green) is mandatory.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 646509, 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-. Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. Retrieved from [Link]

Disclaimer: This guide is for educational and research purposes. Always adhere to your specific internal SOPs and regulatory requirements (FDA, EMA) when qualifying materials for human use.

Comparative

A Comparative Guide to Quality Control Parameters for Rosuvastatin Key Starting Materials

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia.[1] Its complex chemical structure necessitates a rigorously controlled manufacturing process, beginning with the quality of its Key Starting Materials (KSMs). The selection and justification of KSMs are critical junctures in drug substance development, where Good Manufacturing Practices (GMP) are first introduced and where the impurity profile of the final Active Pharmaceutical Ingredient (API) is fundamentally established. This guide provides an in-depth technical comparison of the essential quality control parameters for two principal KSMs in the convergent synthesis of Rosuvastatin: the pyrimidine core and the chiral side chain. Our focus is to elucidate the "why" behind the quality attributes and analytical choices, offering a framework grounded in scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][3][4]

The synthesis of Rosuvastatin typically involves the coupling of a pyrimidine-based core with a chiral heptenoic acid side chain. The quality of these two fragments is paramount as impurities, including stereoisomers, can be carried through the synthesis and compromise the purity, safety, and efficacy of the final drug substance.[5] This guide will dissect the critical quality attributes (CQAs) for each KSM, propose robust analytical methodologies for their assessment, and establish justifiable acceptance criteria based on regulatory guidelines and process capability.

Logical Framework for KSM Quality Control

The control strategy for KSMs is not merely about testing the final material but understanding the entire synthetic pathway leading to it. This involves identifying potential process-related impurities, by-products, and unreacted intermediates. The diagram below illustrates the relationship between KSM synthesis, quality control, and its impact on the final Rosuvastatin API.

KSM_Quality_Control cluster_0 KSM 1: Pyrimidine Core Synthesis cluster_1 KSM 2: Chiral Side Chain Synthesis cluster_2 API Synthesis cluster_3 Quality Control & Impurity Fate PC_Raw_Materials Raw Materials PC_Synthesis Multi-step Synthesis PC_Raw_Materials->PC_Synthesis PC_KSM KSM 1: Pyrimidine Aldehyde (R-1) PC_Synthesis->PC_KSM Coupling Wittig / Horner-Wadsworth-Emmons Coupling PC_KSM->Coupling QC_KSM1 QC on KSM 1 Assay/Purity (HPLC) Impurity Profile Residual Solvents PC_KSM->QC_KSM1 Control SC_Raw_Materials Raw Materials SC_Synthesis Asymmetric Synthesis SC_Raw_Materials->SC_Synthesis SC_KSM KSM 2: Chiral Synthon (S-1) SC_Synthesis->SC_KSM SC_KSM->Coupling QC_KSM2 QC on KSM 2 Assay/Purity (HPLC) Chiral Purity (Chiral HPLC/GC) Impurity Profile SC_KSM->QC_KSM2 Control Deprotection Deprotection Coupling->Deprotection Hydrolysis_Salting Hydrolysis & Salt Formation Deprotection->Hydrolysis_Salting Rosuvastatin_API Rosuvastatin Calcium API Hydrolysis_Salting->Rosuvastatin_API Impurity_Purge Impurity Purge Points (Crystallization, Extraction) Hydrolysis_Salting->Impurity_Purge Purification Final_API_Testing Final API Specification Meets USP/EP Monograph Rosuvastatin_API->Final_API_Testing Verification

Caption: Figure 1: KSM Quality Impact on Rosuvastatin API.

Part 1: The Pyrimidine Core - A Foundation of Purity

The most common pyrimidine core KSM is N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide , often referred to as Rosuvastatin Aldehyde or R-1. Its purity is critical as it forms the backbone of the final molecule, and any impurities introduced at this stage are likely to be structurally similar to the API, making them difficult to remove.

Critical Quality Attributes (CQAs) for the Pyrimidine Core (R-1)
CQARationaleRecommended Test MethodProposed Acceptance Criteria
Appearance A simple but crucial first indicator of quality and consistency.Visual InspectionWhite to Off-White Crystalline Powder
Identification Confirms the chemical structure and identity of the material.1. FTIR2. HPLC (Retention Time)1. IR spectrum corresponds to that of a qualified reference standard.2. Retention time of the major peak corresponds to the reference standard.
Assay Determines the potency and quantifies the amount of the desired compound.HPLC-UV98.5% to 101.5%
Purity (Related Substances) Controls process-related impurities and degradation products that could affect the safety and efficacy of the final API.HPLC-UVIndividual Unspecified Impurity: ≤ 0.10%Total Impurities: ≤ 0.5%
Residual Solvents Limits potentially toxic solvents used in the synthesis and purification of the KSM.Headspace GC-FIDAs per ICH Q3C limits (e.g., Methanol ≤ 3000 ppm, Toluene ≤ 890 ppm)
Water Content Moisture can affect the stability and reactivity of the KSM in subsequent steps.Karl Fischer Titration≤ 0.5%
Sulphated Ash Controls the level of inorganic impurities.USP <281>≤ 0.1%
In-Depth Analysis: Impurity Profiling of the Pyrimidine Core

The control of impurities is the most critical aspect of KSM quality. Based on common synthetic routes, potential process-related impurities for R-1 include:

  • Starting Material Carryover: Unreacted precursors used in the multi-step pyrimidine synthesis.

  • By-products of Cyclization: Isomeric pyrimidines or incompletely formed ring structures.

  • Over-oxidation/Reduction Products: Impurities where the critical aldehyde group is either oxidized to a carboxylic acid (e.g., Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate[6]) or reduced to an alcohol (N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide[7]).

  • Degradation Products: Formed during storage or under stress conditions.

The acceptance criteria of ≤ 0.10% for any single unspecified impurity aligns with the ICH Q3A identification threshold for APIs with a maximum daily dose of up to 2g.[2][3] While KSMs are not the final drug substance, controlling impurities to this level provides a robust starting point and minimizes the burden on downstream purification steps.

Experimental Protocol: HPLC Purity and Assay of Pyrimidine Core (R-1)

This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of assay and related substances.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Waters Symmetry, Phenomenex Luna).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 60 40
      25 20 80
      30 20 80
      31 60 40

      | 40 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 242 nm.[8]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (for Assay): Prepare a solution of R-1 Reference Standard in diluent at a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare a solution of the R-1 KSM sample in diluent at a concentration of approximately 0.5 mg/mL.

    • Spiked Sample (for Validation): Prepare a sample solution spiked with known process impurities at the specification limit (e.g., 0.10%).

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the R-1 peak should be ≤ 1.8.[8]

  • Calculation:

    • Assay: Compare the peak area of the sample solution to that of the standard solution.

    • Related Substances: Calculate the percentage of each impurity using the area normalization method, assuming a relative response factor of 1.0 for unspecified impurities unless otherwise determined.

Part 2: The Chiral Side Chain - The Key to Stereospecificity

The efficacy of Rosuvastatin is critically dependent on the stereochemistry of its side chain, specifically the (3R, 5S) configuration. A common KSM for introducing this chirality is tert-butyl (3R,5S)-6-cyano-3,5-dihydroxyhexanoate (S-1) or a closely related precursor like (S)-3-hydroxy-4-chlorobutyronitrile. The primary quality control challenge for this KSM is ensuring high diastereomeric and enantiomeric purity.

Critical Quality Attributes (CQAs) for the Chiral Side Chain (S-1)
CQARationaleRecommended Test MethodProposed Acceptance Criteria
Appearance Indicator of purity and consistency.Visual InspectionColorless to pale yellow oil or solid
Identification Confirms the chemical structure.1. ¹H-NMR & ¹³C-NMR2. Mass Spectrometry1. NMR spectra conform to the structure.2. MS data confirms the molecular weight.
Assay Determines the potency of the KSM.HPLC-UV or GC-FID≥ 99.0%
Chiral Purity The most critical attribute. Controls the level of unwanted stereoisomers which are difficult to remove and represent inactive or potentially harmful impurities.Chiral HPLC or Chiral GC(3R, 5S) isomer (desired): ≥ 99.5%Individual stereoisomer: ≤ 0.15%
Purity (Related Substances) Controls process-related impurities from the synthesis.HPLC-UV or GC-FIDIndividual Unspecified Impurity: ≤ 0.10%Total Impurities: ≤ 0.5%
Residual Solvents Limits solvents used in the synthesis and purification.Headspace GC-FIDAs per ICH Q3C limits
In-Depth Analysis: The Imperative of Chiral Purity

The (3R, 5S) stereochemistry is essential for the drug's ability to bind to the HMG-CoA reductase enzyme. Other stereoisomers, such as the (3S, 5R), (3R, 5R), or (3S, 5S) forms, are considered impurities. Their presence can reduce the therapeutic efficacy and introduces unnecessary chemical entities into the patient. Controlling chirality at the KSM stage is far more efficient than attempting to resolve isomers at the final API stage. A limit of ≤ 0.15% for individual stereoisomers is stringent and ensures a high-quality final product.

Experimental Protocol Workflow: Chiral Purity Analysis

The choice between Chiral HPLC and Chiral GC depends on the volatility and thermal stability of the KSM or its derivatives. The following diagram outlines the decision-making and workflow for chiral analysis.

Chiral_Analysis_Workflow cluster_hplc Chiral HPLC Path cluster_gc Chiral GC Path Start Start: Chiral Side Chain KSM (S-1) Assess_Properties Assess Physicochemical Properties (Volatility, Thermal Stability) Start->Assess_Properties Select_CSP_HPLC Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based: Chiralcel OD-H) Assess_Properties->Select_CSP_HPLC Non-Volatile / Thermally Labile Derivatization Derivatization (if needed) (e.g., Silylation, Acetylation) Assess_Properties->Derivatization Volatile / Thermally Stable Develop_Method_HPLC Develop HPLC Method (Normal or Reversed-Phase) Select_CSP_HPLC->Develop_Method_HPLC Validate_HPLC Validate Method (ICH Q2) (Specificity, LOD, LOQ, Linearity, Accuracy, Precision) Develop_Method_HPLC->Validate_HPLC Analysis_HPLC Quantify Stereoisomers Validate_HPLC->Analysis_HPLC Select_CSP_GC Select Chiral GC Column (e.g., Cyclodextrin-based: Rt-βDEX) Derivatization->Select_CSP_GC Develop_Method_GC Develop GC Method (Temperature Program, Carrier Gas Flow) Select_CSP_GC->Develop_Method_GC Validate_GC Validate Method (ICH Q2) Develop_Method_GC->Validate_GC Analysis_GC Quantify Stereoisomers Validate_GC->Analysis_GC

Caption: Figure 2: Workflow for Chiral Purity Analysis.

Experimental Protocol: Chiral HPLC for Side Chain (S-1) Purity

This protocol provides a starting point for separating the stereoisomers of a dihydroxy ester KSM.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral column, e.g., Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1 v/v/v). (Note: The ratio may need significant optimization).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV at 220 nm.[10]

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Diluent: Mobile Phase.

    • Sample Solution: Prepare a solution of the S-1 KSM sample in diluent at a concentration of approximately 1.0 mg/mL.

    • Resolution Solution: Use a reference standard containing all four stereoisomers (3R,5S; 3S,5R; 3R,5R; 3S,5S) or a sample from a non-stereoselective synthesis to ensure the method can resolve all peaks.

  • System Suitability:

    • Inject the resolution solution. The resolution between the desired (3R, 5S) peak and the closest eluting stereoisomer peak should be ≥ 1.5.

  • Calculation:

    • Calculate the percentage of each stereoisomer using area normalization.

Conclusion: A Proactive Approach to Quality

The quality control of Key Starting Materials is a foundational pillar in the manufacture of Rosuvastatin. It is a proactive, science-driven approach that moves beyond simple pass/fail testing to a deep understanding of the manufacturing process and its impact on the final API. For the pyrimidine core (R-1), the focus is on controlling process-related organic impurities through robust HPLC methods. For the chiral side chain (S-1), the paramount concern is stereochemical purity, demanding high-resolution chiral separation techniques like HPLC or GC.

By implementing the stringent parameters, detailed analytical protocols, and logical frameworks presented in this guide, researchers and drug developers can ensure that their KSMs provide a solid foundation for producing Rosuvastatin that meets the highest standards of quality, safety, and efficacy. This commitment to scientific integrity and trustworthiness at the earliest stages of synthesis is not just a regulatory requirement; it is a fundamental prerequisite for patient safety.

References

  • Establishing Regulatory Starting Materials & Understanding the ICH - DS InPharmatics. (2021, April 1). Available from: [Link]

  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. (n.d.). Available from: [Link]

  • Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation by UV Spectrometric Method. (n.d.). Available from: [Link]

  • Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Process for the preparation of rosuvastatin and intermediates. (n.d.). Google Patents.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Available from: [Link]

  • Key Contents of ICH M7 Guideline and Case Studies on the Risk Assessment for Potential Nitrosamine Impurities. (n.d.). Available from: [Link]

  • Rosuvastatin EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Available from: [Link]

  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. (2017, August 3). World Journal of Pharmaceutical and Medical Research.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. (2023, January 3). PMC. Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Available from: [Link]

  • A Detailed Overview of Rosuvastatin Impurities: EP, USP, and Global Guidelines. (2024, December 12). Available from: [Link]

  • (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. (n.d.). Veeprho. Available from: [Link]

  • Rosuvastatin Tablets - USP-NF. (2018, July 27). Available from: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Available from: [Link]

  • ANALYTICAL METHOD VALIDATION REPORT FOR ASSAY OF ROSUVASTATIN AND BEMPEDOIC ACID BY HPLC. (2024, July 21). World Journal of Pharmaceutical and Life Sciences.
  • Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. (n.d.). Benchchem.
  • Rosuvastatin-impurities. (n.d.). Pharmaffiliates. Available from: [Link]

  • Rosuvastatin Formyl Impurity ;N-(4-(4-Fluorophenyl)-5-formyl-6- isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | 147118-37-4. (n.d.). DR JCR BIO. Available from: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Available from: [Link]

  • Biological preparation method of 6-cyano-(3R, 5R)-dihydroxyhexanoate. (n.d.). Eureka | Patsnap. Available from: [Link]

  • CAS 147118-37-4: N-[4-(4-Fluorophenyl). (n.d.). CymitQuimica. Available from: https://www.cymitquimica.com/cas/147118-37-4
  • A chiral HPLC chromatogram of stereoisomers of 3,5-dihydroxy ester. (n.d.). ResearchGate. Available from: [Link]

  • Gas chromatographic enantiomer separation of C-3 and C-4 synthons: prediction of absolute configuration from elution order and enzym
  • Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. (2020, January 15). PubMed.
  • PRODUCT MONOGRAPH Pr ROSUVASTATIN. (n.d.). Available from: [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2023, December 15). PubMed.
  • Rosuvastatin 20mg film-coated tablets - Summary of Product Characteristics (SmPC). (2025, October 21). (emc). Available from: [Link]

  • N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6. (n.d.). Pharmaffiliates. Available from: [Link]

  • N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. (n.d.). PubChem. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
  • Rosuvastatin Calcium Tablets, 5 mg (base), 10 mg (base), 20 mg (base) and 40 mg (base). (2016, July 19). accessdata.fda.gov. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- proper disposal procedures

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- Disposal Guide Part 1: Executive Summary & Immediate Action 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- is a complex nitrogen heterocycle containing both chlorine and sulfur.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- Disposal Guide

Part 1: Executive Summary & Immediate Action

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- is a complex nitrogen heterocycle containing both chlorine and sulfur.[1][2] In the absence of a compound-specific Safety Data Sheet (SDS) for this exact intermediate, Category A Safety Protocols apply. You must treat this substance as a High-Potency, Halogenated, Sulfur-Bearing Organic .[1][2]

Immediate Containment Directive:

  • Do NOT dispose of down the drain.[2][3] (Strictly Prohibited)

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable during synthesis.[1][2]

  • Do NOT mix with strong oxidizers (Risk of sulfoxide/sulfone exothermic reaction).[1][2][4]

Waste Stream Classification:

  • Primary Stream: Halogenated Organic Waste (Solid or Liquid).[1][2]

  • Disposal Code (Generic): UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance).[1][2]

  • Destruction Method: High-Temperature Incineration with Flue Gas Scrubbing (Required for HCl/SOx capture).[1][2]

Part 2: Hazard Characterization & Technical Rationale

As a researcher, you must understand why we segregate this chemical. The disposal protocol is dictated by the functional groups attached to the purine core.

Functional GroupHazard PotentialDisposal Implication
2-Chloro Substituent Formation of Hydrogen Chloride (HCl) gas upon combustion.[1][2][5]MANDATORY: Must be incinerated in a facility with alkaline scrubbing.[2] Open burning is illegal.[2][6]
6-Thio Linkage (-S-) Formation of Sulfur Oxides (SOx) upon combustion.[1][2]Requires high-temperature oxidation (>1000°C) to prevent incomplete combustion byproducts.[1][2]
Purine/Pyrimidine Core Potential biological activity (Antimetabolite/Kinase Inhibitor).[1][2]Treat as Cytotoxic/Genotoxic .[1][2] Deactivation required before environmental release.[2]

Part 3: Operational Disposal Protocol

Step 1: Segregation & Packaging
  • Solid Waste (Powder/Crystals):

    • Place the substance in a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Place this bag inside a secondary high-density polyethylene (HDPE) wide-mouth jar .

    • Label the jar: "Toxic Solid - Halogenated - Sulfur Bearing".[1][2]

  • Liquid Waste (Mother Liquors/Solutions):

    • Collect in a dedicated Halogenated Solvent Carboy (Red Label/Red Cap typically).[2]

    • Ensure the container is compatible (HDPE or Glass; avoid metal due to potential HCl generation if moisture is present).[2]

    • Critical: Do not fill >90% to allow for thermal expansion.[2]

Step 2: Labeling Requirements

Every container must carry a hazardous waste tag with the following constituents listed explicitly:

  • 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-[1][2]

  • Approximate Concentration

  • Solvent Matrix (if liquid)[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1][2]

Step 3: Spill Management (Solid)

If the dry powder is spilled in the laboratory:

  • Evacuate the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and a N95/P100 particulate respirator.[2]

  • Technique: Do not dry sweep (generates dust).[1][2]

    • Cover spill with damp paper towels to weigh down powder.[2]

    • Scoop material into a disposable wide-mouth container.[1][2]

    • Wipe the surface with a 10% Bleach Solution (Sodium Hypochlorite) to degrade the purine ring, followed by water.

    • Dispose of all cleanup materials as Hazardous Chemical Waste .[2]

Part 4: Disposal Workflow Logic

The following diagram illustrates the decision-making process for disposing of this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved Bagging Double Bag (Polyethylene) + Secondary HDPE Cont. SolidPath->Bagging Carboy Halogenated Waste Carboy (Do NOT mix with Oxidizers) LiquidPath->Carboy Labeling Labeling: 'Toxic, Halogenated, Sulfur-Bearing' Bagging->Labeling Carboy->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage EHS_Pickup EHS / Waste Vendor Pickup Storage->EHS_Pickup Incineration Destruction Method: Rotary Kiln Incineration (>1100°C, 2s residence) EHS_Pickup->Incineration Scrubbing Flue Gas Scrubbing (Neutralize HCl & SOx) Incineration->Scrubbing

Caption: Operational workflow for the segregation, packaging, and destruction of halogenated thiopurines.

Part 5: Regulatory & Destruction Compliance

This compound falls under RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organics.[2]

1. Destruction Efficiency (DRE): The incinerator must demonstrate a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs).[2]

2. Combustion Chemistry: The incineration process for 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- follows this stoichiometric expectation:


[1][2]
  • HCl (Hydrochloric Acid): Corrosive gas.[1][2] Must be neutralized by caustic scrubbers (NaOH).[1][2]

  • SO2 (Sulfur Dioxide): Acid rain precursor.[1][2] Must be captured by desulfurization units.[2]

  • NOx (Nitrogen Oxides): Generated from the 6 nitrogen atoms in the purine/pyrimidine rings.[2]

3. Final Verification: Before signing the waste manifest, verify that the "Halogenated" box is checked. Failure to declare the chlorine content can damage incinerator ceramic linings and result in regulatory fines.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 95176, 6-(2-Propyn-1-ylthio)-9H-purine (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2][5]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Combustion: Incinerators and Cement Kilns.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

Topic: Personal protective equipment for handling 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- CAS: 122467-34-7 (Structure-Activity Relationship Based Safety Protocol)[1] Executive Safety Summary: The "Why" Behind the Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- CAS: 122467-34-7 (Structure-Activity Relationship Based Safety Protocol)[1]

Executive Safety Summary: The "Why" Behind the Protocol

Risk Profile: High Potency / Irritant / Potential Sensitizer Occupational Exposure Band (OEB): Treat as OEB 3 (10–100 µg/m³) until specific toxicology rules out antimetabolite activity.[1]

As a purine analog functionalized with a pyrimidinylthio group, this compound shares structural homology with nucleoside antimetabolites used in oncology and virology.[1] Unlike simple organic salts, 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- presents a dual hazard:

  • Biological Activity: The purine scaffold is designed to mimic endogenous nucleosides, implying a high potential for interaction with DNA/RNA synthesis pathways.[1]

  • Chemical Reactivity: The C2-chlorine atom is an electrophile capable of nucleophilic aromatic substitution, making it a potential skin sensitizer (haptenization) and severe eye irritant.[1] The thioether linkage introduces susceptibility to oxidation and potential odor issues upon metabolic degradation.[1]

Immediate Directive: Do not handle on an open bench. All solid-phase manipulation requires a certified chemical fume hood or powder containment enclosure.[1]

Personal Protective Equipment (PPE) Stratification

Standard lab PPE is insufficient for functionalized purines in solution.[1] Use the following decision matrix to select the correct barrier protection.

PPE Decision Matrix (Graphviz Diagram)

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Solvent_Type Solvent: DMSO or DMF? Solution->Solvent_Type Std_Solid Standard Protocol: - Nitrile Gloves (Double) - N95 Respirator (if outside hood) - Lab Coat Quant_Solid->Std_Solid No High_Solid High Containment: - Tyvek Sleeves - P100 Respirator - Static Control Gun Quant_Solid->High_Solid Yes Permeation CRITICAL HAZARD: Nitrile breakthrough < 5 mins Solvent_Type->Permeation Yes Barrier Required: - Laminate (Silver Shield) Liners - Outer Nitrile Gloves Permeation->Barrier

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the critical requirement for laminate gloves when handling DMSO solutions.

Technical Specifications for PPE
ComponentStandard RequirementTechnical Justification
Hand Protection (Solid) Double Nitrile (0.11 mm min.[1] thickness)Prevents incidental contact.[1][2][3] The outer glove is sacrificial; the inner glove maintains the "clean hand" protocol.[1]
Hand Protection (Solution) Laminate (EVOH/PE) liners under NitrileCrucial: Chloropurines are often dissolved in DMSO or DMF.[1] Standard nitrile offers <5 minutes of protection against these solvents, which can carry the toxic payload directly through the skin [1].[1]
Respiratory N95 (Minimum) / P100 (Preferred)Purine dust is electrostatic and fine.[1] If weighing outside a hood (not recommended), a fit-tested P100 is mandatory to prevent inhalation of bioactive particulates.[1]
Body Tyvek® Sleeves + Lab CoatProtects wrist gaps between glove and coat.[1] Prevents accumulation of dust on fabric cuffs, a common source of secondary contamination.[1]
Eye Chemical Goggles (Not Safety Glasses)The 2-chloro substituent renders the molecule irritating.[1] Goggles seal against dust migration that safety glasses allow.[1]
Operational Protocol: Handling & Solubilization
A. Weighing & Transfer (Solid Phase)
  • The Problem: Functionalized purines are often fluffy, electrostatic solids.[1]

  • The Fix:

    • Static Neutralization: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.[1]

    • Draft Shielding: Work deep inside the fume hood (6 inches back).[1] lowering the sash to the lowest working position to minimize turbulence.[1]

    • Wet Transfer: If possible, add the solvent to the weighing vial before removing the compound to trap dust immediately.[1]

B. Solubilization (Liquid Phase)
  • Solvent Choice: Likely soluble in DMSO (Dimethyl sulfoxide) or DMF.[1]

  • Safety Critical: Once dissolved, the "skin barrier" assumption is void.[1] DMSO increases the permeability of the stratum corneum, effectively injecting the chloropurine into the bloodstream upon contact [2].[1]

  • Technique: Use positive displacement pipettes to prevent dripping.[1] Change outer gloves immediately if a splash occurs.[1]

Emergency Response & Deactivation
Spill Response Workflow (Graphviz Diagram)

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don PPE (Double Gloves + Goggles) Evacuate->PPE_Up Cover 3. Cover with Absorbent Pads PPE_Up->Cover Deactivate 4. Apply Deactivation Soln (10% Bleach) Cover->Deactivate Clean 5. Double Bag Waste (Label as Haz) Deactivate->Clean

Figure 2: Step-by-step spill response emphasizing deactivation before removal.

Deactivation Chemistry

Do not just wipe up with water.[1] You must chemically degrade the active moieties.[1]

  • Reagent: 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Mechanism:

    • Oxidation: Hypochlorite oxidizes the pyrimidinylthio (sulfur) linkage to a sulfoxide/sulfone, reducing volatility and odor.[1]

    • Hydrolysis: The alkaline environment promotes the hydrolysis of the C2-chlorine, converting the reactive chloropurine into a less toxic hydroxy-purine derivative.[1]

  • Wait Time: Allow the bleach solution to sit on the contaminated surface for 15 minutes before wiping.[1]

Waste Disposal
  • Classification: Halogenated Organic Waste (due to the Chlorine atom).[1]

  • Segregation: Do not mix with acidic waste streams (risk of releasing chlorine gas or thiols).[1]

  • Destruction: High-temperature incineration (>1000°C) is required to fully mineralize the nitrogen-rich purine ring and the sulfur content [3].[1]

References
  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Dermal Permeation of Solvents.[1] Available at: [Link][1]

  • PubChem. Compound Summary: Dimethyl Sulfoxide (Permeation Enhancer Properties).[1] National Library of Medicine.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Available at: [Link]

Sources

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